Ilaprazole sulfone
Description
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Properties
IUPAC Name |
2-[(4-methoxy-3-methylpyridin-2-yl)methylsulfonyl]-6-pyrrol-1-yl-1H-benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3S/c1-13-17(20-8-7-18(13)26-2)12-27(24,25)19-21-15-6-5-14(11-16(15)22-19)23-9-3-4-10-23/h3-11H,12H2,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKIMQHKFWOTNOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1CS(=O)(=O)C2=NC3=C(N2)C=C(C=C3)N4C=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
172152-37-3 | |
| Record name | Sulfonyl ilaprazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0172152373 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SULFONYL ILAPRAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CX8Y2K6KVM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Chemical Characterization of Ilaprazole Sulfone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and chemical characterization of ilaprazole sulfone, a primary metabolite of the proton pump inhibitor ilaprazole. This document details a laboratory-scale synthesis protocol, summarizes key analytical data for the characterization of the compound, and illustrates its metabolic formation pathway. The information presented is intended to support research and development activities in the fields of medicinal chemistry, drug metabolism, and pharmaceutical analysis.
Chemical Synthesis of this compound
The synthesis of this compound is achieved through the oxidation of its precursor, ilaprazole thioether. The following protocol is based on established methods and provides a reproducible procedure for obtaining the target compound.
Experimental Protocol: Oxidation of Ilaprazole Thioether to this compound
Materials:
-
Ilaprazole thioether (Substrate)
-
meta-Chloroperoxybenzoic acid (m-CPBA) (Oxidizing agent)
-
Chloroform (Solvent)
-
Saturated sodium carbonate solution (Quenching agent)
-
Magnesium sulfate (Drying agent)
-
Silica gel for column chromatography (Stationary phase)
-
Appropriate solvent system for column chromatography (Mobile phase)
Procedure:
-
Dissolution: Dissolve ilaprazole thioether (7.0 g, 20.0 mmol) in 70 mL of chloroform in a suitable reaction vessel at room temperature.
-
Addition of Oxidizing Agent: To the stirred solution, add a solution of m-CPBA (13.8 g, 80.0 mmol) in 50 mL of chloroform. The addition should be carried out at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting material (ilaprazole thioether) is no longer detectable.
-
Quenching: Upon completion, quench the reaction by adding 70 mL of saturated sodium carbonate solution to the reaction mixture.
-
Work-up: Separate the organic layer and wash it with 70 mL of water. Dry the organic layer over magnesium sulfate (7.0 g).
-
Solvent Removal: Filter off the drying agent and concentrate the organic layer to dryness under reduced pressure.
-
Purification: Purify the resulting crude product by silica gel column chromatography to obtain pure this compound.[1]
Yield:
-
The described procedure yields approximately 3.48 g of this compound, which corresponds to a yield of 45.5%.[1]
Chemical Characterization of this compound
The identity and purity of the synthesized this compound can be confirmed through various analytical techniques. High-resolution mass spectrometry is a key method for its characterization.
Physicochemical Properties
| Property | Value | Reference |
| Chemical Formula | C₁₉H₁₈N₄O₃S | [2] |
| Molecular Weight | 382.44 g/mol | [3] |
| CAS Number | 172152-37-3 | [2] |
| Appearance | Solid at room temperature |
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry provides the exact mass of the molecule, confirming its elemental composition. The fragmentation pattern observed in tandem mass spectrometry (MS/MS) further corroborates the structure.
| Ion | m/z (experimental) | Interpretation |
| [M+H]⁺ | 383.1168 | Protonated molecule of this compound |
Metabolic Pathway of Ilaprazole
This compound is the major metabolite of ilaprazole, formed primarily through the action of cytochrome P450 enzymes in the liver. Understanding this metabolic pathway is crucial for comprehending the pharmacokinetics and potential drug-drug interactions of ilaprazole.
Ilaprazole Metabolism to this compound
The metabolic conversion of ilaprazole to this compound is an oxidation reaction catalyzed predominantly by the CYP3A4 and CYP3A5 isozymes. This process involves the oxidation of the sulfoxide group in ilaprazole to a sulfone group.
Caption: Metabolic pathway of ilaprazole to this compound.
References
An In-depth Technical Guide to the In Vitro Mechanism of Action of Ilaprazole and its Major Metabolite, Ilaprazole Sulfone
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ilaprazole is a third-generation proton pump inhibitor (PPI) that effectively suppresses gastric acid secretion by targeting the H+/K+-ATPase, the gastric proton pump. Like other benzimidazole-class PPIs, ilaprazole is a prodrug that requires activation in an acidic environment to exert its inhibitory effect. In vitro, ilaprazole is extensively metabolized, primarily by cytochrome P450 enzymes CYP3A4 and CYP3A5, into its main metabolite, ilaprazole sulfone. While the parent drug, ilaprazole, is responsible for the potent, irreversible inhibition of the proton pump, its sulfone metabolite is generally considered to be a less active form. This guide details the established in vitro mechanism of action of ilaprazole, its metabolic conversion to this compound, and the predicted activity of this major metabolite.
Core Mechanism of Action: Ilaprazole as a Proton Pump Inhibitor
The primary mechanism of action involves the parent drug, ilaprazole, not its sulfone metabolite. The process is a multi-step, acid-catalyzed activation and covalent binding sequence.
-
Selective Accumulation : As a weak base, ilaprazole freely permeates cell membranes at neutral pH and selectively accumulates in the acidic secretory canaliculi of gastric parietal cells.[1]
-
Acid-Catalyzed Activation : In this highly acidic environment (pH < 2), ilaprazole undergoes a two-step protonation. The protonated form is then rapidly converted into a reactive tetracyclic sulfenamide intermediate.[1][2] This activated form is the pharmacologically active moiety.
-
Irreversible Inhibition : The activated sulfenamide forms a covalent disulfide bond with cysteine residues on the luminal surface of the H+/K+-ATPase enzyme.[2] This binding is irreversible and inactivates the pump, thereby blocking the final step in gastric acid secretion.[2]
The following diagram illustrates the activation and inhibitory pathway of ilaprazole.
Caption: Ilaprazole activation pathway in the acidic parietal cell canaliculus.
Metabolic Pathway: Formation of this compound
While the therapeutic action occurs in the parietal cell, ilaprazole undergoes systemic metabolism in the liver. In vitro studies using human liver microsomes and cDNA-expressed recombinant CYP enzymes have definitively identified the primary metabolic pathway.
Ilaprazole is extensively metabolized to this compound through oxidation. This reaction is predominantly catalyzed by the cytochrome P450 isoforms CYP3A4 and, to a lesser extent, CYP3A5 . This metabolic profile is distinct from older PPIs like omeprazole, which are primarily metabolized by the polymorphic enzyme CYP2C19. The reduced dependency on CYP2C19 suggests that ilaprazole's pharmacokinetics are less affected by genetic variations in this enzyme.
Quantitative Metabolic Data
The following table summarizes the key findings from in vitro metabolism studies.
| Parameter | Finding | Enzyme(s) Involved | Reference(s) |
| Major Metabolite | This compound | CYP3A4/5 | |
| Primary Catalyzing Enzyme | CYP3A was identified as the major enzyme catalyzing the conversion of ilaprazole to this compound. | CYP3A | |
| Relative Contribution | The intrinsic clearance for the formation of this compound by CYP3A4 was 16-fold higher than by CYP3A5. | CYP3A4 >> CYP3A5 |
The metabolic conversion process is visualized below.
Caption: Primary metabolic pathway of ilaprazole to this compound.
Mechanism of Action of this compound
Direct in vitro experimental data quantifying the inhibitory potency (e.g., IC50) of this compound on the H+/K+-ATPase is not available in the reviewed literature. The sulfone is the product of hepatic metabolism and is generally considered an inactive or significantly less active metabolite with respect to proton pump inhibition compared to the acid-activated parent drug.
However, an in silico (computational) analysis predicted that various metabolites of ilaprazole, including oxidative sulfone forms, possess the potential ability to inhibit H+/K+-ATPase activity. It is critical to note that this is a computational prediction and has not been confirmed by direct in vitro enzymatic assays. The established mechanism of gastric acid suppression by ilaprazole administration remains the irreversible inhibition by the activated sulfenamide of the parent compound.
Experimental Protocols
Protocol for Determining Metabolic Pathways In Vitro
This generalized protocol is based on methodologies described for identifying the enzymes responsible for this compound formation.
Objective: To identify the specific CYP450 isoenzymes responsible for metabolizing ilaprazole to this compound.
Materials:
-
Ilaprazole
-
Human liver microsomes (pooled)
-
cDNA-expressed recombinant human CYP isoenzymes (e.g., CYP3A4, CYP3A5, CYP2C19, etc.)
-
NADPH-generating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (pH 7.4)
-
Selective chemical inhibitors for various CYP isoenzymes (e.g., ketoconazole for CYP3A)
-
Acetonitrile (for reaction termination)
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Workflow:
Caption: Workflow for in vitro ilaprazole metabolism studies.
Procedure:
-
Incubation: Ilaprazole is incubated in separate reactions with a) pooled human liver microsomes, b) a panel of individual cDNA-expressed recombinant CYPs, and c) human liver microsomes in the presence of various selective CYP inhibitors.
-
Reaction Initiation: Reactions are pre-warmed to 37°C before being initiated by the addition of an NADPH-generating system.
-
Termination: After a set incubation period, reactions are stopped by adding an organic solvent like ice-cold acetonitrile, which also precipitates proteins.
-
Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to measure the concentration of the formed this compound.
-
Interpretation: The primary metabolizing enzyme is identified by observing high rates of sulfone formation with a specific recombinant enzyme (e.g., CYP3A4) and significant reduction of metabolite formation in the presence of a selective inhibitor (e.g., ketoconazole).
General Protocol for In Vitro H+/K+-ATPase Inhibition Assay
This protocol describes the general methodology used to assess the inhibitory activity of PPIs like ilaprazole.
Objective: To measure the dose-dependent inhibition of H+/K+-ATPase activity by a test compound.
Materials:
-
Lyophilized H+/K+-ATPase vesicles (typically from hog gastric mucosa)
-
Test compound (Ilaprazole)
-
Buffer solution (e.g., Tris-HCl)
-
ATP, MgCl₂, KCl
-
Acidic activation medium (pH < 4.0)
-
Reagents for detecting inorganic phosphate (Pi) released from ATP hydrolysis (e.g., malachite green)
-
Spectrophotometer
Procedure:
-
Enzyme Activation: The H+/K+-ATPase enzyme preparation is pre-incubated in an acidic medium to simulate the conditions of the parietal cell canaliculus.
-
Drug Incubation: The test compound (ilaprazole) at various concentrations is added to the activated enzyme and incubated to allow for conversion to the sulfenamide and covalent binding.
-
Initiation of ATPase Reaction: The enzymatic reaction is initiated by adding ATP. The H+/K+-ATPase hydrolyzes ATP to ADP and inorganic phosphate (Pi), a process that is coupled to proton pumping.
-
Measurement of Activity: The reaction is stopped after a defined period. The amount of Pi released is quantified colorimetrically.
-
Data Analysis: The percentage of inhibition is calculated relative to a control (without the inhibitor). The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is then determined by plotting inhibition versus inhibitor concentration.
References
An In-depth Technical Guide on the Role of CYP3A4 and CYP3A5 in Ilaprazole Sulfone Formation
Audience: Researchers, scientists, and drug development professionals.
Core Topic: The enzymatic conversion of ilaprazole to its major metabolite, ilaprazole sulfone, mediated by cytochrome P450 enzymes CYP3A4 and CYP3A5.
Introduction
Ilaprazole is a potent proton pump inhibitor (PPI) utilized in the management of acid-related gastrointestinal disorders.[1][2] Like other PPIs, ilaprazole undergoes extensive metabolism, primarily leading to the formation of this compound.[1][2] Understanding the specific enzymes involved in this metabolic pathway is crucial for predicting drug-drug interactions, understanding inter-individual variability in drug response, and ensuring patient safety. This technical guide provides a comprehensive overview of the roles of CYP3A4 and CYP3A5 in the formation of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams.
The Central Role of CYP3A4 and CYP3A5 in Ilaprazole Sulfonation
In vitro studies have consistently identified the CYP3A subfamily of cytochrome P450 enzymes as the primary catalysts for the conversion of ilaprazole to this compound.[1] Specifically, CYP3A4 and, to a lesser extent, CYP3A5 are the key enzymes responsible for this metabolic step. Investigations using cDNA-expressed recombinant CYPs have demonstrated that CYP3A is the major enzyme catalyzing this reaction. Further evidence comes from inhibition studies, where potent CYP3A inhibitors like ketoconazole significantly block the formation of this compound. In contrast, selective inhibitors for other CYP isoforms, such as CYP1A2, CYP2A6, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP2E1, have shown no substantial effect on this metabolic pathway.
While both CYP3A4 and CYP3A5 contribute to this compound formation, CYP3A4 is the predominant enzyme. The intrinsic clearance for the formation of this compound by CYP3A4 has been reported to be 16-fold higher than that by CYP3A5. This significant difference in metabolic efficiency underscores the primary role of CYP3A4 in the clearance of ilaprazole via this pathway.
It is important to note a contrasting view in the scientific literature, which suggests that nonenzymatic sulfoxide reduction to ilaprazole sulfide may be the major metabolic clearance pathway of ilaprazole in humans, rather than CYP3A4-mediated sulfoxide oxidation. This alternative pathway is proposed to be of greater significance in vivo, which could explain the lack of significant drug-drug interactions when ilaprazole is co-administered with potent CYP3A4 inhibitors. Further research is needed to fully elucidate the quantitative contributions of these competing metabolic pathways in a clinical setting.
Quantitative Data: Enzymatic Activity of CYP3A4 and CYP3A5
The following table summarizes the key quantitative data regarding the involvement of CYP3A4 and CYP3A5 in this compound formation, highlighting the superior efficiency of CYP3A4.
| Enzyme | Parameter | Value | Reference |
| CYP3A4 | Intrinsic Clearance (CLint) | ~16-fold higher than CYP3A5 | |
| CYP3A5 | Intrinsic Clearance (CLint) | Significantly lower than CYP3A4 |
Note: Specific Km and Vmax values for this compound formation by CYP3A4 and CYP3A5 are not consistently reported in the available literature. The most frequently cited quantitative measure is the relative intrinsic clearance.
Experimental Protocols
This section details the methodologies for key experiments used to determine the roles of CYP3A4 and CYP3A5 in ilaprazole metabolism.
In Vitro Metabolism using Human Liver Microsomes (HLMs)
This protocol outlines a typical experiment to assess the metabolism of ilaprazole in a mixed-enzyme system that mimics the human liver.
Objective: To determine the rate of this compound formation in the presence of human liver enzymes and to assess the effect of CYP-specific inhibitors.
Materials:
-
Ilaprazole
-
Pooled human liver microsomes (from at least 10 donors)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
CYP3A4 inhibitor (e.g., ketoconazole)
-
Other CYP-specific inhibitors (for selectivity assessment)
-
Acetonitrile (for reaction quenching)
-
Internal standard for LC-MS/MS analysis
-
LC-MS/MS system
Procedure:
-
Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer, human liver microsomes (typically 0.2-0.5 mg/mL protein concentration), and the NADPH regenerating system.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5-10 minutes to equilibrate the temperature.
-
Initiation of Reaction: Initiate the metabolic reaction by adding ilaprazole (at various concentrations to determine kinetics) to the pre-incubated mixture.
-
Incubation: Incubate the reaction mixture at 37°C with gentle shaking.
-
Time Sampling: Collect aliquots of the reaction mixture at specific time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
Reaction Quenching: Stop the reaction in each aliquot by adding a cold quenching solution, such as acetonitrile, which also serves to precipitate the proteins. The quenching solution should contain an internal standard for analytical quantification.
-
Sample Preparation: Centrifuge the quenched samples to pellet the precipitated proteins. Collect the supernatant for analysis.
-
LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the concentrations of ilaprazole and this compound.
-
Inhibition Studies: Repeat the experiment with the addition of a CYP3A4-specific inhibitor (e.g., ketoconazole) to the pre-incubation mixture to confirm the role of CYP3A4.
Metabolism Studies with Recombinant CYP Enzymes
This protocol is used to pinpoint the specific contribution of individual CYP isoforms to ilaprazole metabolism.
Objective: To determine the kinetic parameters (Km and Vmax) of this compound formation by individual recombinant human CYP enzymes.
Materials:
-
Ilaprazole
-
Recombinant human CYP3A4 and CYP3A5 enzymes (co-expressed with cytochrome P450 reductase)
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
Acetonitrile
-
Internal standard for LC-MS/MS analysis
-
LC-MS/MS system
Procedure:
-
Incubation Setup: Prepare separate incubation mixtures for each recombinant CYP enzyme (CYP3A4 and CYP3A5). Each mixture should contain the phosphate buffer, the specific recombinant enzyme, and the NADPH regenerating system.
-
Pre-incubation: Pre-warm the mixtures to 37°C.
-
Reaction Initiation: Add ilaprazole to each incubation mixture to start the reaction. A range of substrate concentrations should be used to allow for the determination of Michaelis-Menten kinetics.
-
Incubation: Incubate at 37°C for a predetermined time, ensuring the reaction is in the linear range.
-
Reaction Termination: Stop the reactions by adding cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the samples to remove any precipitated protein and transfer the supernatant for analysis.
-
LC-MS/MS Quantification: Quantify the amount of this compound formed using a validated LC-MS/MS method.
-
Data Analysis: Plot the rate of this compound formation against the ilaprazole concentration. Fit the data to the Michaelis-Menten equation to determine the Km and Vmax values for each enzyme. Calculate the intrinsic clearance (Vmax/Km).
Visualizations: Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the metabolic pathway of ilaprazole and a typical experimental workflow.
Caption: Metabolic pathway of ilaprazole to this compound.
Caption: Experimental workflow for in vitro ilaprazole metabolism.
Conclusion
The formation of this compound from ilaprazole is predominantly catalyzed by CYP3A4, with a minor contribution from CYP3A5. The significantly higher intrinsic clearance of CYP3A4 highlights its dominant role in this specific metabolic pathway. However, the existence of a potentially major alternative metabolic route via sulfoxide reduction presents an important area for further investigation to fully characterize the in vivo clearance of ilaprazole. The experimental protocols detailed herein provide a robust framework for researchers in drug development to investigate the metabolism of ilaprazole and other novel chemical entities. This knowledge is fundamental for the safe and effective clinical use of ilaprazole.
References
An In-depth Technical Guide to the Metabolic Pathway of Ilaprazole to Ilaprazole Sulfone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the metabolic conversion of ilaprazole, a proton pump inhibitor (PPI), to its primary metabolite, ilaprazole sulfone. The document details the enzymatic processes, quantitative kinetics, and the experimental methodologies used to elucidate this pathway, offering valuable insights for professionals in drug metabolism and development.
Introduction: Ilaprazole Metabolism
Ilaprazole (2-[(4-methoxy-3-methyl)-2-pyridinyl] methylsulfinyl-5-(1H-pyrrol-1-yl)-1H-benzimidazole) is a new-generation PPI used for the treatment of acid-related disorders such as gastric and duodenal ulcers.[1][2] Like other PPIs, ilaprazole undergoes extensive hepatic biotransformation.[3] A key metabolic route is the oxidation of its sulfoxide group to form this compound.[2][4] Understanding this pathway is critical for predicting drug efficacy, potential drug-drug interactions, and inter-individual variability in patient response.
Unlike many other PPIs, such as omeprazole and lansoprazole, whose metabolism is significantly influenced by the polymorphic enzyme CYP2C19, ilaprazole's metabolism shows minimal association with CYP2C19 genetic polymorphisms. Instead, its conversion to this compound is primarily mediated by a different set of cytochrome P450 enzymes.
The Core Metabolic Pathway: Sulfoxidation of Ilaprazole
The principal metabolic transformation of ilaprazole is its oxidation to this compound. This reaction is predominantly catalyzed by the cytochrome P450 (CYP) 3A subfamily, specifically CYP3A4 and, to a lesser extent, CYP3A5. In vitro studies using human liver microsomes (HLMs) and cDNA-expressed recombinant CYP enzymes have conclusively identified CYP3A4 as the major enzyme responsible for this conversion.
While sulfoxidation to this compound is a major enzymatic pathway, it is important to note a competing view in recent literature. Some studies suggest that a non-enzymatic sulfoxide reduction to ilaprazole sulfide may be the more dominant clearance pathway in humans, challenging the long-held belief that CYP3A4-mediated oxidation is the primary route. However, the formation of this compound via CYP3A4 remains a well-characterized and significant metabolic event.
Quantitative Analysis of Enzyme Kinetics
Quantitative studies have been performed to compare the efficiency of the enzymes responsible for this compound formation. The intrinsic clearance (Vmax/Km) value is a key parameter used to assess the metabolic capacity of an enzyme for a specific substrate. Research indicates a significant difference in the metabolic efficiency between CYP3A4 and CYP3A5 in this pathway.
| Enzyme | Intrinsic Clearance (CLint) Comparison | Reference |
| CYP3A4 | 16-fold higher than CYP3A5 | |
| CYP3A5 | Significantly lower than CYP3A4 |
Table 1: Relative Contribution of CYP Isoforms to this compound Formation
Experimental Protocols
The identification of the metabolic pathway of ilaprazole to its sulfone metabolite has been elucidated through several key in vitro experimental approaches. The general workflow for these experiments is outlined below, followed by detailed protocols.
4.1 Protocol for Metabolism Study in Human Liver Microsomes (HLMs)
This protocol is designed to assess the biotransformation of ilaprazole in a pooled HLM system, which contains a mixture of drug-metabolizing enzymes.
-
Objective: To measure the formation of this compound from ilaprazole in the presence of human liver enzymes.
-
Materials:
-
Ilaprazole
-
Pooled human liver microsomes (e.g., 1 mg protein/mL)
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
NADPH-generating system (contains NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Termination solvent (e.g., ethyl acetate or ice-cold acetonitrile)
-
Incubator/water bath set to 37°C
-
-
Procedure:
-
Prepare an incubation mixture containing HLMs (final concentration 0.5-1.0 mg/mL), ilaprazole (at various concentrations, e.g., 10-20 µM), and phosphate buffer in a microcentrifuge tube.
-
Pre-incubate the mixture for 5 minutes at 37°C to equilibrate the temperature.
-
Initiate the metabolic reaction by adding the NADPH-generating system. A parallel control incubation without the NADPH system should be run to detect non-enzymatic degradation.
-
Incubate for a specified time (e.g., 45 minutes) at 37°C with gentle shaking.
-
Terminate the reaction by adding an excess volume of a cold termination solvent, such as ethyl acetate.
-
Centrifuge the mixture (e.g., at 14,000 rpm for 5 minutes) to precipitate proteins.
-
Collect the supernatant (the organic phase if using ethyl acetate) and evaporate it to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for analysis.
-
Quantify the concentration of this compound using a validated LC-MS/MS method.
-
4.2 Protocol for Chemical Inhibition Assay
This assay identifies the specific CYP isoforms involved by using selective chemical inhibitors.
-
Objective: To determine the effect of CYP-specific inhibitors on the formation of this compound.
-
Procedure:
-
Follow the HLM incubation protocol described in Section 4.1.
-
Prior to adding ilaprazole, add a CYP-isoform-selective inhibitor to the HLM and buffer mixture.
-
Key inhibitors used for ilaprazole studies include:
-
Ketoconazole: A selective inhibitor of CYP3A.
-
Azamulin: A mechanism-based inhibitor of CYP3A.
-
Inhibitors for other CYPs (e.g., CYP1A2, CYP2C9, CYP2C19) are used as negative controls to demonstrate specificity.
-
-
Pre-incubate the HLM-inhibitor mixture before initiating the reaction with NADPH.
-
Compare the rate of this compound formation in the presence of each inhibitor to a control incubation without any inhibitor. A significant reduction in metabolite formation indicates that the inhibited enzyme plays a key role in the metabolic pathway.
-
4.3 Protocol for Metabolite Quantification via LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the standard method for accurately quantifying ilaprazole and its metabolites in biological matrices.
-
Objective: To separate and quantify ilaprazole and this compound in post-incubation samples.
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system coupled to a triple quadrupole mass spectrometer.
-
Chromatographic Conditions (Example):
-
Column: A reverse-phase C18 column (e.g., Acquity UPLC BEH C18).
-
Mobile Phase: A gradient of an aqueous solvent (e.g., water with formic acid) and an organic solvent (e.g., methanol or acetonitrile).
-
Flow Rate: Dependent on the column dimensions (e.g., 1.0 mL/min for standard HPLC).
-
-
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Ilaprazole: m/z 367.2 → 184.0
-
This compound: m/z 383.3 → 184.1
-
Internal Standard (e.g., Omeprazole): m/z 346.2 → 198.0
-
-
-
Quantification: A calibration curve is constructed using standards of known concentrations for ilaprazole and this compound. The concentration in unknown samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve. The method should be linear over the expected concentration range.
Conclusion
The metabolic conversion of ilaprazole to this compound is a critical pathway in its hepatic clearance. In vitro experimental evidence strongly indicates that this sulfoxidation reaction is predominantly catalyzed by CYP3A4, with a minor contribution from CYP3A5. This metabolic profile, which is notably less dependent on the polymorphic CYP2C19 enzyme, distinguishes ilaprazole from earlier-generation PPIs and may contribute to a more predictable pharmacokinetic profile across different patient populations. The experimental protocols detailed herein provide a robust framework for researchers to further investigate the metabolism of ilaprazole and other novel chemical entities.
References
The Pharmacokinetic Profile of Ilaprazole Sulfone in Animal Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ilaprazole, a next-generation proton pump inhibitor (PPI), undergoes extensive metabolism to form several metabolites, with ilaprazole sulfone identified as a major metabolic product in both preclinical and clinical studies. Understanding the pharmacokinetic profile of this significant metabolite is crucial for a comprehensive assessment of the drug's overall disposition, efficacy, and safety. This technical guide provides a detailed overview of the current knowledge on the pharmacokinetics of this compound in animal models. While comprehensive quantitative data for this compound across multiple species remains limited in publicly available literature, this document synthesizes the existing information on its formation, analytical quantification, and relevant experimental protocols. Furthermore, it presents available pharmacokinetic data for the parent drug, ilaprazole, to provide a comparative context for its metabolism.
Introduction
Ilaprazole is a potent, long-acting benzimidazole derivative that effectively suppresses gastric acid secretion by irreversibly inhibiting the H+/K+-ATPase pump in gastric parietal cells. Its metabolic fate is a critical aspect of its pharmacological profile. The transformation of ilaprazole to this compound is a primary metabolic pathway, predominantly mediated by the cytochrome P450 (CYP) enzyme system, specifically CYP3A4 and CYP3A5[1]. Given that metabolites can contribute to the pharmacological or toxicological effects of a parent drug, characterizing the pharmacokinetic behavior of this compound is of significant interest to the scientific community.
This guide aims to provide a consolidated resource on the pharmacokinetic profile of this compound in common animal models used in drug development, such as rats, dogs, and monkeys. It details the methodologies employed in these studies and presents the available data in a structured format to facilitate understanding and future research.
Quantitative Pharmacokinetic Data
A comprehensive search of the scientific literature reveals a notable gap in publicly available, direct comparative pharmacokinetic data for this compound across different animal models. While this compound has been identified as a major metabolite in rats, specific quantitative parameters such as Cmax, Tmax, AUC, and half-life are not extensively reported. To provide a relevant pharmacokinetic context, this section presents the available data for the parent compound, ilaprazole, in various animal species.
Table 1: Pharmacokinetic Parameters of Ilaprazole in Beagle Dogs (Intravenous Administration)
| Dose (mg/kg) | AUC (0-inf) (µg/L*min) |
| 0.2 | 2.4 x 10^4 ± 3 x 10^3 |
| 0.8 | 8.8 x 10^4 ± 1.6 x 10^4 |
| 3.2 | 5.4 x 10^5 ± 8 x 10^4 |
| Data from a study determining ilaprazole in beagle plasma via LC-MS, indicating linear pharmacokinetics based on AUC.[2] |
Note on Data Availability: The lack of extensive, comparative pharmacokinetic data for this compound in animal models highlights an area for future research. Such data would be invaluable for a more complete understanding of ilaprazole's disposition and for interspecies scaling to predict human pharmacokinetics of the metabolite.
Metabolic Pathway of Ilaprazole to this compound
The primary route of this compound formation is through the oxidation of the sulfoxide group of the parent ilaprazole molecule. This metabolic reaction is principally catalyzed by the CYP3A4 and CYP3A5 isoenzymes in the liver[1].
Experimental Protocols
This section details a generalized experimental protocol for conducting a pharmacokinetic study of ilaprazole and its metabolites in a rat model, based on methodologies described in the literature.
Animal Model
-
Species: Sprague-Dawley rats
-
Sex: Male and/or female, as required by the study design
-
Weight: 200-250 g
-
Acclimation: Animals are acclimated to the laboratory conditions for at least one week prior to the experiment, with free access to standard chow and water.
-
Fasting: Animals are fasted overnight (approximately 12 hours) before drug administration, with continued access to water.
Drug Administration
-
Formulation: Ilaprazole is suspended in a suitable vehicle, such as a 0.5% carboxymethylcellulose sodium (CMC-Na) solution.
-
Route of Administration: Oral gavage is a common method for precise dosing.
-
Dose: The dose level is determined by the study's objectives.
Blood Sampling
-
Sampling Time Points: Blood samples (approximately 0.2-0.3 mL) are collected at predetermined time points, for example: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
Sampling Site: Blood is typically collected from the jugular vein or tail vein.
-
Sample Processing: Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA or heparin). Plasma is separated by centrifugation (e.g., at 4000 rpm for 10 minutes at 4°C) and stored at -80°C until analysis.
Bioanalytical Method: LC-MS/MS
A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is employed for the simultaneous quantification of ilaprazole and this compound in plasma samples.
-
Sample Preparation: A protein precipitation method is commonly used. An organic solvent (e.g., acetonitrile) is added to the plasma sample to precipitate proteins. After vortexing and centrifugation, the supernatant is collected for analysis.
-
Chromatographic Separation:
-
Column: A C18 reverse-phase column (e.g., 150 x 2.1 mm, 5 µm) is typically used.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 10 mmol/L ammonium formate) and an organic solvent (e.g., acetonitrile) is used in an isocratic or gradient elution mode.
-
Flow Rate: A typical flow rate is 0.25 mL/min.
-
-
Mass Spectrometric Detection:
-
Ionization: Positive electrospray ionization (ESI+) is commonly used.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.
-
MRM Transitions:
-
Ilaprazole: m/z 367.2 → 184.0
-
This compound: m/z 383.3 → 184.1
-
-
Internal Standard: An appropriate internal standard (e.g., omeprazole) is used for quantification.
-
Pharmacokinetic Analysis
The plasma concentration-time data for ilaprazole and this compound are analyzed using non-compartmental methods to determine the following pharmacokinetic parameters:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC(0-t): Area under the plasma concentration-time curve from time 0 to the last measurable time point.
-
AUC(0-inf): Area under the plasma concentration-time curve from time 0 to infinity.
-
t1/2: Elimination half-life.
Conclusion and Future Directions
This compound is a major metabolite of ilaprazole, formed primarily through CYP3A4/5-mediated oxidation. While its presence in animal models like rats has been confirmed, a detailed and comparative quantitative pharmacokinetic profile across different preclinical species is not yet well-documented in the public domain. The experimental protocols for conducting such studies, including animal handling, dosing, and bioanalytical methods, are well-established.
Future research should focus on generating robust and comparative pharmacokinetic data for this compound in rats, dogs, and monkeys. This will enable a more thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) properties, facilitate better interspecies scaling, and ultimately contribute to a more complete safety and efficacy assessment of ilaprazole.
References
- 1. Ilaprazole, a new proton pump inhibitor, is primarily metabolized to this compound by CYP3A4 and 3A5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Determination of ilaprazole in beagle plasma and its pharmaeokineties by high performance liquid chromatography-mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Identification of Ilaprazole Sulfone: A Primary Metabolite
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Ilaprazole, a proton pump inhibitor (PPI) of the benzimidazole class, is utilized for the treatment of acid-related gastrointestinal disorders.[1][2][3] Like other PPIs, ilaprazole undergoes extensive metabolism in the body, leading to the formation of various metabolites. A significant body of research has focused on elucidating these metabolic pathways to understand the drug's pharmacokinetics and potential for drug-drug interactions. This technical guide provides a comprehensive overview of the discovery and identification of ilaprazole sulfone, a primary metabolite of ilaprazole, with a focus on the enzymatic pathways involved and the experimental methodologies employed in its characterization.
Metabolic Pathway of Ilaprazole to this compound
Ilaprazole is primarily metabolized in the liver, with the sulfoxidation of the benzimidazole core being a key transformation.[1] This reaction leads to the formation of this compound.
The Role of Cytochrome P450 Enzymes
In vitro studies using human liver microsomes (HLMs) and cDNA-expressed recombinant cytochrome P450 (CYP) enzymes have been instrumental in identifying the specific enzymes responsible for ilaprazole's metabolism.[4] These investigations have conclusively demonstrated that the formation of this compound is predominantly catalyzed by the CYP3A subfamily of enzymes, specifically CYP3A4 and, to a lesser extent, CYP3A5.
Evidence supporting the central role of CYP3A4/5 includes:
-
Recombinant Enzyme Assays: Incubation of ilaprazole with a panel of cDNA-expressed recombinant CYPs showed that CYP3A4 was the major enzyme catalyzing the conversion to this compound.
-
Inhibition Studies: The formation of this compound was significantly inhibited by ketoconazole, a potent and selective inhibitor of CYP3A.
-
Correlation Analysis: In studies using a panel of different human liver microsomes, the rate of this compound formation showed a strong correlation with CYP3A4 activity, as measured by the metabolism of probe substrates like testosterone and midazolam.
While CYP3A4 is the primary catalyst, CYP3A5 also contributes to this metabolic pathway, although with a significantly lower efficiency. Studies have indicated that the intrinsic clearance for the formation of this compound by CYP3A4 is approximately 16-fold higher than that by CYP3A5. In contrast to many other PPIs, the metabolism of ilaprazole appears to be less dependent on the polymorphic CYP2C19 enzyme.
However, it is important to note that some research suggests a more complex metabolic profile for ilaprazole in humans. One study proposed that nonenzymatic sulfoxide reduction to ilaprazole sulfide, rather than CYP3A4-mediated sulfoxidation, might be the major metabolic clearance pathway in vivo. This study found that ilaprazole sulfide and its oxidative metabolites were the major drug-related components in human urine and feces, with no detection of this compound or its metabolites.
dot
Experimental Protocols for Metabolite Identification and Quantification
The identification and quantification of this compound have been achieved through a combination of in vitro metabolism studies and advanced analytical techniques.
In Vitro Metabolism using Human Liver Microsomes
A standard protocol to investigate the in vitro metabolism of ilaprazole involves the following steps:
-
Incubation Mixture Preparation: A typical incubation mixture contains:
-
Human liver microsomes (e.g., 0.2 mg/mL protein concentration)
-
Ilaprazole (e.g., 1 µM)
-
NADPH-generating system (e.g., 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM MgCl2)
-
Potassium phosphate buffer (0.1 M, pH 7.4) to a final volume of 200 µL.
-
-
Pre-incubation: The mixture (excluding the NADPH-generating system) is pre-incubated at 37°C for a short period (e.g., 5 minutes) to allow the components to reach thermal equilibrium.
-
Reaction Initiation: The metabolic reaction is initiated by the addition of the NADPH-generating system.
-
Incubation: The reaction mixture is incubated at 37°C for a specified time (e.g., 60 minutes).
-
Reaction Termination: The reaction is stopped by adding a cold organic solvent, such as acetonitrile, often containing an internal standard for quantification.
-
Sample Preparation: The terminated reaction mixture is centrifuged to precipitate proteins. The supernatant is then collected, and may be evaporated to dryness and reconstituted in a suitable solvent for analysis.
Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the analytical technique of choice for the sensitive and selective quantification of ilaprazole and its metabolites.
Table 1: Example of LC-MS/MS Parameters for the Analysis of Ilaprazole and this compound
| Parameter | Value |
| Liquid Chromatography | |
| Column | C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.7 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | A time-programmed gradient from low to high organic phase concentration |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Multiple Reaction Monitoring (MRM) Transitions | |
| Ilaprazole | m/z 367.1 → 184.1 |
| This compound | m/z 383.1 → 367.1 |
| Internal Standard (e.g., a structural analog) | Analyte-specific transition |
dot
Quantitative Data on this compound Formation
Quantitative analysis has provided valuable insights into the kinetics of this compound formation.
Table 2: Kinetic Parameters for this compound Formation by CYP3A4 and CYP3A5
| Enzyme | Km (µM) | Vmax (pmol/min/pmol CYP) | Intrinsic Clearance (Vmax/Km) (µL/min/pmol CYP) |
| CYP3A4 | 25.3 ± 4.5 | 1.8 ± 0.1 | 71.1 |
| CYP3A5 | 42.1 ± 7.8 | 0.19 ± 0.02 | 4.5 |
Data presented are representative values from published literature and may vary between studies.
The data clearly indicates the significantly higher efficiency of CYP3A4 in metabolizing ilaprazole to its sulfone metabolite compared to CYP3A5.
Conclusion
The discovery and identification of this compound as a primary metabolite have been crucial for understanding the disposition of ilaprazole. Extensive in vitro studies have established the predominant role of CYP3A4, and to a lesser extent CYP3A5, in its formation through sulfoxidation. The detailed experimental protocols and quantitative data generated from these studies provide a robust framework for further research, including the assessment of drug-drug interaction potential and the investigation of inter-individual variability in ilaprazole metabolism. While the role of alternative metabolic pathways such as sulfoxide reduction requires further clarification, the characterization of this compound remains a cornerstone of our understanding of ilaprazole's pharmacology. This knowledge is vital for drug development professionals in optimizing the clinical use of ilaprazole and ensuring its safety and efficacy.
References
- 1. What is the mechanism of Sodium ilaprazole? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. The pharmacokinetics of ilaprazole for gastro-esophageal reflux treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ilaprazole, a new proton pump inhibitor, is primarily metabolized to this compound by CYP3A4 and 3A5 - PubMed [pubmed.ncbi.nlm.nih.gov]
Physicochemical Properties of Crystalline Ilaprazole Sulfone: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ilaprazole, a potent proton pump inhibitor (PPI), undergoes extensive metabolism in the body, primarily forming ilaprazole sulfone. This metabolite is crucial for understanding the overall pharmacokinetic and pharmacodynamic profile of ilaprazole. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, with a focus on its crystalline state. While specific experimental data for crystalline this compound is limited in publicly available literature, this document compiles the existing information and outlines the standard methodologies used for its characterization. This guide also delves into the metabolic pathway of ilaprazole and its mechanism of action.
Introduction
Ilaprazole is a second-generation proton pump inhibitor used for the treatment of acid-related disorders.[1] Like other PPIs, it is a prodrug that is activated in the acidic environment of the gastric parietal cells to an active sulfenamide form.[1] This active form then irreversibly inhibits the H+/K+-ATPase, the final step in gastric acid secretion.[2][3] The metabolism of ilaprazole is a key determinant of its clinical efficacy and safety profile. The major metabolic pathway involves the oxidation of the sulfoxide group to a sulfone, forming this compound. This transformation is primarily catalyzed by the cytochrome P450 enzymes CYP3A4 and CYP3A5. Understanding the physicochemical properties of this major metabolite, particularly in its crystalline form, is essential for drug development, formulation design, and regulatory purposes.
Physicochemical Properties of this compound
Detailed experimental data on the physicochemical properties of crystalline this compound are not extensively reported in the scientific literature. However, based on available data for ilaprazole and general knowledge of related sulfone compounds, some properties can be inferred and are listed below. It is important to note that the following table includes both reported data and placeholders for properties that require experimental determination.
| Property | Data | Source/Method |
| Molecular Formula | C₁₉H₁₈N₄O₃S | |
| Molecular Weight | 382.44 g/mol | |
| Appearance | Assumed to be a crystalline solid | General knowledge |
| Melting Point | Not Reported | Differential Scanning Calorimetry (DSC) would be the standard method. |
| Solubility | Soluble in DMSO. Specific solubility values in various pharmaceutical solvents (e.g., water, ethanol, buffers) are not reported. | Standard solubility studies would involve techniques like shake-flask or potentiometric titration. |
| LogP (calculated) | 2.3 | |
| Polymorphism | Not Reported | Polymorphism can be investigated using techniques such as X-Ray Powder Diffraction (XRPD), DSC, and microscopy. |
| pKa | Not Reported | Potentiometric titration or UV-spectrophotometry are common methods for pKa determination. |
Experimental Protocols
The characterization of crystalline this compound would involve a suite of analytical techniques to determine its identity, purity, and solid-state properties. Based on the methods reported for ilaprazole and other related pharmaceutical compounds, the following experimental protocols would be applicable.
Synthesis and Crystallization of this compound
The synthesis of this compound is typically achieved through the oxidation of ilaprazole. While specific laboratory-scale crystallization procedures for this compound are not detailed in the searched literature, a general approach would involve dissolving the crude sulfone in a suitable solvent or solvent mixture at an elevated temperature and then allowing it to cool slowly to induce crystallization. The choice of solvent is critical and would be determined through screening experiments.
X-Ray Diffraction (XRD)
X-ray diffraction is a fundamental technique for the characterization of crystalline solids.
-
Powder X-Ray Diffraction (PXRD): PXRD is used to identify the crystalline form and to detect polymorphism. The sample is finely ground and packed into a sample holder. The instrument is then scanned over a range of 2θ angles, and the resulting diffraction pattern is recorded. Each crystalline form will produce a unique diffraction pattern.
-
Single-Crystal X-Ray Diffraction (SC-XRD): If a suitable single crystal can be grown, SC-XRD can be used to determine the precise three-dimensional arrangement of atoms in the crystal lattice, providing definitive proof of the molecular structure and solid-state conformation.
Thermal Analysis
-
Differential Scanning Calorimetry (DSC): DSC is used to determine the melting point and to detect polymorphic transitions. A small amount of the sample is heated at a constant rate, and the heat flow to the sample is measured relative to a reference. Endothermic events, such as melting, and exothermic events, such as crystallization, are recorded.
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is used to assess thermal stability and to determine the presence of solvates or hydrates.
High-Performance Liquid Chromatography (HPLC) for Purity and Stability Assessment
HPLC is a key technique for determining the purity of this compound and for monitoring its stability under various stress conditions. A typical stability-indicating HPLC method for ilaprazole and its related substances has been described.
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol) is typically employed, often in a gradient elution mode.
-
Detection: UV detection at a wavelength where the analyte has significant absorbance (e.g., around 237 nm or 305 nm for ilaprazole and related compounds) is standard.
-
Forced Degradation Studies: To establish the stability-indicating nature of the HPLC method, forced degradation studies are performed. This involves subjecting the this compound to stress conditions such as acid and base hydrolysis, oxidation, heat, and light. The method should be able to separate the intact drug from any degradation products formed.
Signaling Pathways and Logical Relationships
Metabolic Pathway of Ilaprazole to this compound
Ilaprazole is primarily metabolized in the liver by cytochrome P450 enzymes. The main pathway involves the oxidation of the sulfoxide moiety to a sulfone, yielding this compound. This reaction is predominantly mediated by CYP3A4 and CYP3A5.
Caption: Metabolic conversion of ilaprazole to this compound.
Mechanism of Action of Ilaprazole (Proton Pump Inhibition)
Ilaprazole, as a proton pump inhibitor, acts by irreversibly blocking the H+/K+-ATPase in gastric parietal cells. This is a multi-step process that begins with the prodrug's activation in an acidic environment.
Caption: Mechanism of action of ilaprazole as a proton pump inhibitor.
Experimental Workflow for Physicochemical Characterization
A logical workflow for the comprehensive physicochemical characterization of a new crystalline active pharmaceutical ingredient (API) or its metabolite, such as this compound, is crucial for systematic drug development.
Caption: Experimental workflow for physicochemical characterization.
Conclusion
References
Ilaprazole Sulfone: A Comprehensive Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of ilaprazole sulfone, the primary active metabolite of the proton pump inhibitor ilaprazole. It covers fundamental chemical properties, including its CAS number and molecular formula, and delves into its metabolic pathway, pharmacokinetic profile, and analytical quantification methodologies. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and metabolic studies.
Core Chemical and Physical Data
This compound is a key metabolite in the biotransformation of ilaprazole.[1][2] Its fundamental properties are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 172152-37-3 | [3][4] |
| Molecular Formula | C₁₉H₁₈N₄O₃S | |
| Molecular Weight | 382.44 g/mol | |
| IUPAC Name | 2-(((4-methoxy-3-methylpyridin-2-yl)methyl)sulfonyl)-5-(1H-pyrrol-1-yl)-1H-benzo[d]imidazole |
Metabolic Pathway of Ilaprazole to this compound
Ilaprazole is extensively metabolized in the liver, with the formation of this compound being a major pathway. This metabolic conversion is primarily catalyzed by the cytochrome P450 enzymes CYP3A4 and, to a lesser extent, CYP3A5. In vitro studies utilizing human liver microsomes and cDNA-expressed recombinant CYPs have confirmed the predominant role of CYP3A in this sulfoxidation reaction. The intrinsic clearance for the formation of this compound by CYP3A4 has been shown to be significantly higher than that by CYP3A5.
The metabolic conversion can be visualized as follows:
Experimental Protocols
In Vitro Metabolism of Ilaprazole
The following protocol is based on methodologies described for identifying the cytochrome P450 enzymes responsible for this compound formation.
Objective: To determine the kinetics of this compound formation from ilaprazole in the presence of human liver microsomes and specific CYP enzymes.
Materials:
-
Ilaprazole
-
Human liver microsomes (HLMs)
-
cDNA-expressed recombinant human CYPs (specifically CYP3A4 and CYP3A5)
-
NADPH regenerating system
-
Potassium phosphate buffer
-
CYP-specific inhibitors (e.g., ketoconazole for CYP3A)
-
Acetonitrile (for reaction quenching)
-
Internal standard for LC-MS/MS analysis
Procedure:
-
Incubation Preparation: Prepare incubation mixtures in potassium phosphate buffer containing human liver microsomes or recombinant CYP enzymes.
-
Substrate Addition: Add ilaprazole to the incubation mixtures at various concentrations to assess reaction kinetics.
-
Initiation of Reaction: Pre-incubate the mixtures at 37°C, then initiate the metabolic reaction by adding an NADPH regenerating system.
-
Incubation: Incubate for a specified time at 37°C.
-
Reaction Quenching: Terminate the reaction by adding ice-cold acetonitrile.
-
Sample Preparation: Centrifuge the quenched reaction mixture to pellet the protein. Collect the supernatant for analysis.
-
LC-MS/MS Analysis: Analyze the supernatant for the concentration of this compound using a validated LC-MS/MS method.
Inhibitor Studies: To confirm the role of specific CYPs, the above procedure can be repeated with the pre-incubation of selective chemical inhibitors (e.g., ketoconazole for CYP3A) before the addition of ilaprazole.
Quantitative Analysis of this compound in Human Plasma by LC-MS/MS
The following is a summary of a validated method for the simultaneous determination of ilaprazole and its metabolites in human plasma.
Instrumentation:
-
Chromatography: Liquid chromatography system.
-
Column: Thermo HyPURITY C18 column (150x2.1 mm, 5 µm).
-
Mobile Phase: 10 mmol/L ammonium formate in water and acetonitrile (50:50, v/v).
-
Flow Rate: 0.25 mL/min.
-
Mass Spectrometry: API 4000 triple quadrupole mass spectrometer.
-
Ionization: Positive electrospray ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM).
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
| Ilaprazole | 367.2 | 184.0 | |
| This compound | 383.3 | 184.1 | |
| Ilaprazole Thiol Ether | 351.2 | 168.1 | |
| Omeprazole (IS) | 346.2 | 198.0 |
Method Validation Parameters:
| Parameter | This compound | Reference |
| Linearity Range | 0.06 - 45.00 ng/mL | |
| LLOQ | 0.06 ng/mL | |
| Intra-day Precision (RSD) | < 15% | |
| Inter-day Precision (RSD) | < 15% | |
| Accuracy (RE) | Within 15% |
The workflow for this analytical method can be depicted as follows:
Pharmacokinetic Data
Pharmacokinetic studies in healthy volunteers have provided insights into the in vivo behavior of ilaprazole and this compound. Following a single oral dose of 5 mg of ilaprazole to healthy Chinese volunteers, the plasma concentrations of ilaprazole and its metabolites, including this compound, were successfully quantified using the LC-MS/MS method described above. This data is crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of ilaprazole and for informing appropriate dosing regimens.
Synthesis Outline
While detailed, step-by-step protocols for the specific synthesis of this compound as a reference standard are not extensively published in peer-reviewed literature, its preparation would logically follow from the synthesis of ilaprazole. The synthesis of ilaprazole generally involves the coupling of a substituted benzimidazole moiety with a substituted pyridine moiety, followed by oxidation of the resulting sulfide to a sulfoxide (ilaprazole). A more potent oxidizing agent or modified reaction conditions would be employed to further oxidize the sulfoxide to the sulfone.
Conclusion
This compound is a critical molecule in the study of ilaprazole's pharmacology and metabolism. A thorough understanding of its properties, metabolic generation, and methods for its quantification is essential for drug development and clinical application. The information provided in this guide serves as a foundational resource for professionals in the field, offering key data and methodological insights to support further research and development efforts.
References
- 1. Population pharmacokinetic modeling of ilaprazole in healthy subjects and patients with duodenal ulcer in China - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ilaprazole, a new proton pump inhibitor, is primarily metabolized to this compound by CYP3A4 and 3A5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An improved LC-MS/MS method for quantitative determination of ilaprazole and its metabolites in human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Quantitative Analysis of Ilaprazole Sulfone Using LC-MS/MS: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed methodology for the quantitative analysis of ilaprazole sulfone, a major metabolite of the proton pump inhibitor ilaprazole, in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The described method is sensitive, specific, and has been successfully applied to pharmacokinetic studies.
Introduction
Ilaprazole is a novel proton pump inhibitor used in the treatment of acid-related gastrointestinal disorders. The quantitative determination of its metabolites, such as this compound, is crucial for understanding its pharmacokinetic profile and ensuring therapeutic efficacy and safety. LC-MS/MS offers high sensitivity and selectivity, making it the ideal platform for bioanalytical studies of ilaprazole and its metabolites.
Experimental Protocols
This section details the materials and procedures for the validated LC-MS/MS method for the simultaneous quantification of ilaprazole, this compound, and ilaprazole thiol ether in human plasma.[1][2]
Materials and Reagents
-
Ilaprazole, this compound, and ilaprazole thiol ether reference standards
-
Omeprazole (Internal Standard, IS)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Ammonium formate
-
Methyl tert-butyl ether (MTBE)
-
Water (deionized or Milli-Q)
-
Drug-free human plasma
Instrumentation
-
Liquid Chromatography: Thermo HyPURITY C18 column (150×2.1 mm, 5 μm)[1][2]
-
Mass Spectrometer: API 4000 triple quadrupole mass spectrometer with a positive electrospray ionization (ESI) interface[1]
Preparation of Solutions
-
Stock Solutions: Prepare stock solutions of ilaprazole (2.40 mg/mL), this compound (4.50 mg/mL), and ilaprazole thiol ether (1.05 mg/mL) in methanol. The internal standard, omeprazole, is prepared as a stock solution of 2.80 mg/mL in methanol.
-
Working Solutions:
-
Internal Standard (IS) Working Solution: Dilute the omeprazole stock solution with a 10 mmol/L ammonium formate water solution to a final concentration of 280 ng/mL.
-
Calibration Standards and Quality Control (QC) Samples: Prepare calibration standards and QC samples by serially diluting the respective stock solutions with drug-free human plasma to achieve the desired concentrations.
-
Sample Preparation
-
Thaw frozen human plasma samples at room temperature.
-
In a 1.5 mL microcentrifuge tube, add 200 µL of the plasma sample.
-
Add 100 µL of a 50 mmol/L ammonium formate water solution and 50 µL of the 280 ng/mL omeprazole internal standard solution.
-
Add 600 µL of MTBE.
-
Vortex the mixture for 2 minutes.
-
Centrifuge at 11,500 × g for 10 minutes.
-
Transfer the upper organic phase to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen gas.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Inject 10 µL of the reconstituted sample into the LC-MS/MS system.
LC-MS/MS Conditions
-
Chromatographic Conditions:
-
Column: Thermo HyPURITY C18 (150×2.1 mm, 5 μm)
-
Mobile Phase: 10 mmol/L ammonium formate in water and acetonitrile (50:50, v/v)
-
Flow Rate: 0.25 mL/min
-
Injection Volume: 10 µL
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Ilaprazole: m/z 367.2 → 184.0
-
This compound: m/z 383.3 → 184.1
-
Ilaprazole Thiol Ether: m/z 351.2 → 168.1
-
Omeprazole (IS): m/z 346.2 → 198.0
-
-
Data Presentation
The following tables summarize the quantitative data from the method validation.
Table 1: Linearity and Lower Limit of Quantification (LLOQ)
| Analyte | Linear Range (ng/mL) | LLOQ (ng/mL) |
| Ilaprazole | 0.23 - 2400.00 | 0.23 |
| This compound | 0.06 - 45.00 | 0.06 |
| Ilaprazole Thiol Ether | 0.05 - 105.00 | 0.05 |
Data sourced from Li et al.
Table 2: Precision and Accuracy
| Analyte | Intra-day Precision (RSD, %) | Inter-day Precision (RSD, %) | Accuracy (RE, %) |
| Ilaprazole | < 15% | < 15% | Within 15% |
| This compound | < 15% | < 15% | Within 15% |
| Ilaprazole Thiol Ether | < 15% | < 15% | Within 15% |
RSD: Relative Standard Deviation, RE: Relative Error. Data sourced from Li et al.
Visualizations
Diagram 1: Experimental Workflow for this compound Quantification
Caption: Workflow for plasma sample preparation and LC-MS/MS analysis.
Diagram 2: Logical Relationship of the Analytical Method
Caption: Key stages of the LC-MS/MS analytical method.
Conclusion
The LC-MS/MS method detailed in this document is a robust and reliable approach for the quantitative analysis of this compound in human plasma. The high sensitivity, specificity, and wide linear range make it suitable for pharmacokinetic and bioequivalence studies, providing valuable data for drug development and clinical research professionals. The successful application of this method has been demonstrated in a pharmacokinetic study following oral administration of ilaprazole.
References
- 1. An improved LC-MS/MS method for quantitative determination of ilaprazole and its metabolites in human plasma and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An improved LC-MS/MS method for quantitative determination of ilaprazole and its metabolites in human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Ilaprazole Sulfone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ilaprazole, a novel proton pump inhibitor (PPI), is used for the treatment of acid-related disorders.[1][2][3] It is primarily metabolized in the liver to its major metabolite, ilaprazole sulfone.[4][5] The formation of this compound is predominantly catalyzed by the cytochrome P450 enzymes CYP3A4 and CYP3A5. Accurate quantification of this compound is crucial for pharmacokinetic studies, drug metabolism research, and clinical trial monitoring to ensure the safety and efficacy of ilaprazole.
These application notes provide a detailed protocol for the sensitive and selective quantification of this compound in human plasma using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The described method is validated and suitable for high-throughput analysis in a research or clinical setting.
Metabolic Pathway of Ilaprazole
Ilaprazole undergoes extensive metabolism in the liver, with the primary pathway being the oxidation of the sulfinyl group to a sulfone, forming this compound. This biotransformation is mainly mediated by the CYP3A4 and CYP3A5 isoenzymes.
Metabolic conversion of ilaprazole to this compound.
Experimental Protocols
Materials and Reagents
-
Ilaprazole and this compound reference standards
-
Internal Standard (IS), e.g., Omeprazole
-
HPLC-grade acetonitrile and methanol
-
Ammonium formate
-
Formic acid
-
Human plasma (with anticoagulant)
-
Deionized water
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem mass spectrometer (e.g., API 4000) with an electrospray ionization (ESI) source
Sample Preparation: Liquid-Liquid Extraction
-
Thaw frozen human plasma samples at room temperature.
-
To 100 µL of plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution.
-
Vortex for 30 seconds.
-
Add 1 mL of extraction solvent (e.g., ethyl acetate).
-
Vortex for 5 minutes.
-
Centrifuge at 13,000 rpm for 5 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 1 minute.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography (LC) Method
| Parameter | Condition |
| Column | Thermo HyPURITY C18 (150 x 2.1 mm, 5 µm) |
| Mobile Phase | 10 mmol/L ammonium formate in water : acetonitrile (50:50, v/v) |
| Flow Rate | 0.25 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | Ambient |
| Run Time | Approximately 5 minutes |
Mass Spectrometry (MS/MS) Method
| Parameter | Condition |
| Ionization Mode | Positive Electrospray Ionization (ESI) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | |
| Ilaprazole | m/z 367.2 → 184.0 |
| This compound | m/z 383.3 → 184.1 |
| Omeprazole (IS) | m/z 346.2 → 198.0 |
| Ion Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 20 psi |
| Collision Gas | 6 psi |
| GS1 and GS2 | 50 psi |
Experimental Workflow
Workflow for this compound quantification.
Method Validation Data
The LC-MS/MS method was validated for linearity, sensitivity, precision, and accuracy.
Linearity and Sensitivity
| Analyte | Linear Range (ng/mL) | LLOQ (ng/mL) |
| This compound | 0.06 - 45.00 | 0.06 |
| Ilaprazole | 0.23 - 2400.00 | 0.23 |
Precision and Accuracy
The precision of the method is expressed as the relative standard deviation (RSD), and the accuracy is expressed as the relative error (RE).
| Analyte | Intra-day Precision (RSD %) | Inter-day Precision (RSD %) | Accuracy (RE %) |
| This compound | < 15 | < 15 | Within ±15 |
| Ilaprazole | < 15 | < 15 | Within ±15 |
Conclusion
The presented LC-MS/MS method provides a robust and reliable approach for the quantification of this compound in human plasma. The method demonstrates excellent sensitivity, linearity, precision, and accuracy, making it suitable for pharmacokinetic and drug metabolism studies of ilaprazole. The detailed protocol and workflow diagrams offer a clear guide for researchers and scientists in the field of drug development.
References
- 1. What is the mechanism of Sodium ilaprazole? [synapse.patsnap.com]
- 2. What is the mechanism of Ilaprazole? [synapse.patsnap.com]
- 3. ilaprazole-distinctive-pharmacokinetic-and-pharmacodynamic-properties-among-proton-pump-inhibitors - Ask this paper | Bohrium [bohrium.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Ilaprazole, a new proton pump inhibitor, is primarily metabolized to this compound by CYP3A4 and 3A5 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation and Certification of Ilaprazole Sulfone Reference Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ilaprazole sulfone is the primary metabolite of ilaprazole, a proton pump inhibitor used in the treatment of acid-related gastrointestinal disorders. As a critical component in pharmacokinetic studies, impurity profiling, and as a reference for analytical method development, a highly purified and well-characterized this compound reference standard is essential. These application notes provide detailed protocols for the synthesis, purification, and certification of this compound to serve as a reference standard, ensuring its identity, purity, and quality for pharmaceutical analysis.
Synthesis of this compound
The preparation of this compound is achieved through the oxidation of its precursor, ilaprazole sulfide. This process requires careful control of the oxidizing agent and reaction conditions to minimize the formation of over-oxidized impurities.
Experimental Protocol: Synthesis of this compound
-
Dissolution of Precursor: In a round-bottom flask equipped with a magnetic stirrer, dissolve ilaprazole sulfide (1.0 equivalent) in a suitable organic solvent such as dichloromethane or chloroform.
-
Preparation of Oxidizing Agent: In a separate beaker, prepare a solution of meta-chloroperoxybenzoic acid (m-CPBA) (approximately 1.1 to 1.5 equivalents) in the same solvent.
-
Oxidation Reaction: Cool the solution of ilaprazole sulfide to 0-5 °C using an ice bath. Add the m-CPBA solution dropwise to the reaction mixture over a period of 30-60 minutes while maintaining the temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material (ilaprazole sulfide) is consumed.
-
Quenching the Reaction: Once the reaction is complete, quench the excess m-CPBA by adding a saturated aqueous solution of sodium bicarbonate or sodium thiosulfate. Stir the mixture vigorously for 15-20 minutes.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with a saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.
Purification of this compound
To achieve the high purity required for a reference standard, the crude this compound must undergo a thorough purification process. This typically involves column chromatography followed by recrystallization.
Experimental Protocol: Purification
A. Column Chromatography
-
Slurry Preparation: Adsorb the crude this compound onto a small amount of silica gel.
-
Column Packing: Pack a silica gel column (230-400 mesh) using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane or dichloromethane/methanol).
-
Elution: Load the adsorbed crude product onto the top of the column and elute with the chosen solvent system.
-
Fraction Collection: Collect fractions and monitor them by TLC or HPLC to identify those containing the pure this compound.
-
Concentration: Combine the pure fractions and evaporate the solvent under reduced pressure to yield the purified this compound.
B. Recrystallization
-
Solvent Selection: Dissolve the purified this compound from the column chromatography step in a minimal amount of a suitable hot solvent or solvent mixture (e.g., ethyl acetate/hexane, methanol, or acetone).
-
Crystallization: Allow the solution to cool slowly to room temperature, and then place it in a refrigerator or ice bath to facilitate crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the crystals under vacuum at a controlled temperature (e.g., 40-50 °C) to a constant weight.
Certification of this compound Reference Standard
The certification of this compound as a reference standard involves a comprehensive set of analytical tests to confirm its identity, purity, and other critical quality attributes. The results of these tests are documented in a Certificate of Analysis.
Identity Confirmation
A. Mass Spectrometry (MS)
-
Protocol: Analyze the purified this compound using an LC-MS/MS system.
-
Instrumentation: An API4000 triple quadrupole mass spectrometer with a positive electrospray ionization interface can be used[1].
-
Expected Results: The mass spectrum should show a parent ion peak corresponding to the molecular weight of this compound (C19H18N4O3S, MW: 382.44 g/mol ). The fragmentation pattern should be consistent with the known structure of this compound.
B. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Protocol: Record ¹H NMR and ¹³C NMR spectra of the this compound in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Expected Results: The chemical shifts, coupling constants, and integration values in the NMR spectra should be consistent with the chemical structure of this compound.
C. Fourier-Transform Infrared (FTIR) Spectroscopy
-
Protocol: Obtain the FTIR spectrum of the this compound using the KBr pellet method.
-
Expected Results: The spectrum should exhibit characteristic absorption bands corresponding to the functional groups present in the this compound molecule (e.g., N-H, C=N, S=O, C-O).
Purity Determination
A. High-Performance Liquid Chromatography (HPLC)
-
Protocol: Develop and validate a stability-indicating HPLC method for the determination of the purity of this compound.
-
Chromatographic Conditions:
-
Column: Agilent C8 (4.6 mm × 250 mm, 5 µm)[2] or a similar reversed-phase column.
-
Mobile Phase: A gradient elution using a mixture of methanol and a buffer solution (e.g., 0.02 M monopotassium phosphate and 0.025 M sodium hydroxide) is often effective[2].
-
Flow Rate: 1.0 mL/min[2].
-
Detection: UV at 237 nm[2].
-
-
Data Presentation:
| Parameter | Specification |
| Purity (by HPLC) | ≥ 99.5% |
| Individual Impurity | ≤ 0.15% |
| Total Impurities | ≤ 0.5% |
Other Quality Attributes
A. Water Content (Karl Fischer Titration)
-
Protocol: Determine the water content of the this compound reference standard using a coulometric or volumetric Karl Fischer titrator.
-
Procedure: For hygroscopic samples, it is crucial to handle the substance in a controlled environment (e.g., a glove box) to prevent moisture absorption. A direct titration method where the sample is added to the Karl Fischer titration cell is commonly used.
-
Data Presentation:
| Parameter | Specification |
| Water Content | ≤ 0.5% |
B. Residual Solvents (Headspace Gas Chromatography)
-
Protocol: Analyze for the presence of residual solvents from the synthesis and purification processes using a headspace gas chromatography (GC) method with a flame ionization detector (FID) or mass spectrometer (MS).
-
Procedure: Accurately weigh the this compound sample into a headspace vial, add a suitable diluent (e.g., DMSO), and seal the vial. The vial is then heated to allow volatile solvents to partition into the headspace before injection into the GC system.
-
Data Presentation:
| Parameter | Specification (as per ICH Q3C) |
| Class 1 Solvents | Not detected |
| Class 2 Solvents | Within specified limits |
| Class 3 Solvents | ≤ 5000 ppm |
Certificate of Analysis (CoA)
A comprehensive Certificate of Analysis must be generated for the certified this compound reference standard. This document should include all the data obtained from the characterization and purity analyses.
Table 1: Summary of Analytical Data for this compound Reference Standard
| Test | Method | Specification | Result |
| Appearance | Visual Inspection | White to off-white crystalline powder | Conforms |
| Identity | |||
| Mass Spectrometry | LC-MS/MS | Conforms to structure | Conforms |
| ¹H NMR | 400 MHz | Conforms to structure | Conforms |
| ¹³C NMR | 100 MHz | Conforms to structure | Conforms |
| FTIR | KBr Pellet | Conforms to structure | Conforms |
| Purity | |||
| Purity by HPLC | Validated HPLC-UV | ≥ 99.5% | 99.8% |
| Individual Impurity | Validated HPLC-UV | ≤ 0.15% | < 0.10% |
| Total Impurities | Validated HPLC-UV | ≤ 0.5% | 0.2% |
| Other Attributes | |||
| Water Content | Karl Fischer Titration | ≤ 0.5% | 0.2% |
| Residual Solvents | Headspace GC | Conforms to ICH Q3C | Conforms |
| Assay (as is) | Mass Balance | Report Value | 99.6% |
Visualizations
Caption: Synthesis of this compound from Ilaprazole Sulfide.
Caption: Workflow for the Purification and Certification of this compound.
References
Application Note and Protocol: In Vitro Metabolism of Ilaprazole to its Sulfone Metabolite
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive protocol for studying the in vitro metabolism of ilaprazole, a proton pump inhibitor, to its major metabolite, ilaprazole sulfone. The formation of this compound is predominantly catalyzed by the cytochrome P450 enzymes CYP3A4 and, to a lesser extent, CYP3A5[1][2][3][4][5]. This application note details the necessary reagents, experimental procedures, and analytical methods required to characterize this metabolic pathway using human liver microsomes (HLMs) or recombinant human CYP enzymes. The protocol is intended to guide researchers in obtaining reliable and reproducible data for drug metabolism and pharmacokinetic studies.
Introduction
Ilaprazole is a substituted benzimidazole proton pump inhibitor used in the treatment of acid-related disorders. Understanding its metabolic fate is crucial for predicting its pharmacokinetic profile, potential drug-drug interactions, and overall safety and efficacy. One of the primary metabolic pathways for ilaprazole is the oxidation of the sulfoxide group to form this compound. In vitro metabolism studies are essential for identifying the enzymes responsible for this transformation and for characterizing the kinetics of the reaction. This protocol outlines a robust method for investigating the conversion of ilaprazole to this compound in an in vitro setting.
Metabolic Pathway
The metabolic conversion of ilaprazole to this compound is an oxidation reaction primarily mediated by CYP3A4/5.
Caption: Metabolic conversion of Ilaprazole to this compound.
Experimental Workflow
The overall workflow for studying the in vitro metabolism of ilaprazole involves incubation of the drug with a suitable enzyme source, followed by sample processing and analysis of the metabolite formation.
Caption: Experimental workflow for in vitro metabolism study.
Detailed Experimental Protocol
This protocol is adapted from methodologies described in published literature for the study of ilaprazole metabolism.
1. Materials and Reagents
-
Ilaprazole
-
This compound (as a reference standard)
-
Human Liver Microsomes (HLMs) or recombinant human CYP3A4 and CYP3A5
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Ammonium formate
-
Internal Standard (IS) for LC-MS/MS analysis (e.g., omeprazole)
-
Purified water
2. Preparation of Solutions
-
Ilaprazole Stock Solution: Prepare a 10 mM stock solution of ilaprazole in DMSO. Further dilute in potassium phosphate buffer to achieve the desired working concentrations.
-
HLM/Recombinant CYP Suspension: Resuspend HLMs or recombinant enzymes in cold potassium phosphate buffer to the desired protein concentration (e.g., 1 mg/mL for HLMs). Keep on ice.
-
NADPH Regenerating System: Prepare according to the manufacturer's instructions.
3. Incubation Procedure
-
Pre-warm a shaking water bath to 37°C.
-
In microcentrifuge tubes, combine the potassium phosphate buffer, HLM or recombinant CYP suspension, and ilaprazole working solution.
-
Pre-incubate the mixture for 5 minutes at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system. The final incubation volume is typically 200 µL.
-
Incubate for a specified time (e.g., 0, 5, 15, 30, 60 minutes) at 37°C with gentle shaking.
-
Terminate the reaction by adding 2 volumes of ice-cold acetonitrile containing the internal standard.
-
Vortex the samples and centrifuge at a high speed (e.g., 14,000 rpm) for 10 minutes to precipitate proteins.
-
Transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.
4. Analytical Method: LC-MS/MS
The quantification of this compound is typically performed using a validated LC-MS/MS method.
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column (e.g., Thermo HyPURITY C18, 150x2.1 mm, 5 µm) is suitable.
-
Mobile Phase: A common mobile phase is a mixture of acetonitrile and ammonium formate buffer (e.g., 10 mmol/L). A gradient or isocratic elution can be used.
-
Flow Rate: A typical flow rate is 0.25 mL/min.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Positive electrospray ionization (ESI+) is generally used.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.
-
MRM Transitions:
-
Ilaprazole: m/z 367.2 → 184.0
-
This compound: m/z 383.3 → 184.1
-
Internal Standard (Omeprazole): m/z 346.2 → 198.0
-
-
Data Presentation
Quantitative data should be summarized in clear and concise tables to facilitate comparison and interpretation.
Table 1: LC-MS/MS Parameters for Ilaprazole and its Metabolite
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Ilaprazole | 367.2 | 184.0 |
| This compound | 383.3 | 184.1 |
| Omeprazole (IS) | 346.2 | 198.0 |
Data derived from published literature.
Table 2: Linearity and Sensitivity of the Analytical Method
| Analyte | Linear Range (ng/mL) | Lower Limit of Quantification (LLOQ) (ng/mL) |
| Ilaprazole | 0.23 - 2400.00 | 0.23 |
| This compound | 0.06 - 45.00 | 0.06 |
| Ilaprazole Thiol Ether | 0.05 - 105.00 | 0.05 |
Data represents an example from a validated method and may vary depending on the specific instrumentation and conditions.
Table 3: In Vitro Intrinsic Clearance of this compound Formation
| Enzyme | Intrinsic Clearance (CLint) |
| CYP3A4 | Significantly higher (reported as 16-fold higher than CYP3A5) |
| CYP3A5 | Lower |
Enzyme Kinetics (Optional)
To determine the kinetic parameters (Km and Vmax) for the formation of this compound, incubations should be performed with a range of ilaprazole concentrations. The rate of metabolite formation is then plotted against the substrate concentration, and the data are fitted to the Michaelis-Menten equation.
Inhibition Studies
To confirm the role of CYP3A4/5, inhibition studies can be conducted using selective chemical inhibitors.
-
Positive Control Inhibitor: Ketoconazole, a potent inhibitor of CYP3A4, should be used.
-
Procedure: Pre-incubate the HLM or recombinant CYP enzyme with the inhibitor for a specified time before adding ilaprazole.
-
Analysis: Compare the rate of this compound formation in the presence and absence of the inhibitor. A significant reduction in metabolite formation in the presence of ketoconazole would confirm the involvement of CYP3A4.
Conclusion
This application note provides a detailed protocol for the in vitro investigation of ilaprazole metabolism to its sulfone metabolite. By following these procedures, researchers can accurately identify the enzymes involved, characterize the reaction kinetics, and assess the potential for drug-drug interactions related to this metabolic pathway. The use of a validated LC-MS/MS method is critical for obtaining high-quality quantitative data. These studies are fundamental in the preclinical development and regulatory submission of new drug candidates.
References
Application Notes and Protocols for Evaluating Ilaprazole Sulfone Effects Using Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ilaprazole is a next-generation proton pump inhibitor (PPI) utilized in the management of acid-related gastrointestinal disorders. Its mechanism of action involves the irreversible inhibition of the gastric H+/K+ ATPase, the enzyme responsible for the final step in gastric acid secretion.[1][2] Following administration, ilaprazole is metabolized in the liver, primarily by cytochrome P450 3A4 and 3A5 (CYP3A4/5), to its major metabolite, ilaprazole sulfone.[3][4] Understanding the pharmacological activity of this major metabolite is crucial for a comprehensive assessment of the drug's overall efficacy and safety profile.
These application notes provide detailed protocols for a panel of cell-based assays designed to evaluate the biological effects of this compound. The primary focus is on its activity at the gastric H+/K+ ATPase, with additional assays to assess potential off-target effects and general cytotoxicity.
Data Presentation
| Compound | Target | Assay System | IC50 Value |
| Ilaprazole | H+/K+ ATPase | Rabbit parietal cell preparation | 6.0 µM[5] |
| This compound | H+/K+ ATPase | Rabbit parietal cell preparation | Data not available; to be determined experimentally. |
| Ilaprazole | T-cell-originated protein kinase (TOPK) | In vitro kinase assay | Data available in specific cancer cell lines |
| This compound | T-cell-originated protein kinase (TOPK) | In vitro kinase assay | Data not available; to be determined experimentally. |
Signaling Pathways and Experimental Workflow
Gastric Acid Secretion Signaling Pathway
The secretion of gastric acid by parietal cells is a complex process regulated by various signaling pathways that converge on the activation of the H+/K+ ATPase (proton pump). The diagram below illustrates the principal stimulatory pathways involving histamine, gastrin, and acetylcholine, and the final common pathway of proton secretion that is inhibited by activated PPIs like ilaprazole.
References
Application Notes and Protocols: Ilaprazole Sulfone as a Biomarker for Ilaprazole Exposure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ilaprazole is a proton pump inhibitor (PPI) used in the treatment of acid-related gastrointestinal disorders. Understanding its pharmacokinetics is crucial for optimizing therapeutic efficacy and ensuring patient safety. Ilaprazole is metabolized in the body into several metabolites, with ilaprazole sulfone being a notable product.[1][2][3][4] While initial research identified the formation of this compound via cytochrome P450 enzymes, specifically CYP3A4 and CYP3A5, as a primary metabolic route, more recent findings suggest that sulfoxide reduction to ilaprazole sulfide may be the predominant pathway in humans.[1] Nevertheless, this compound is consistently detected in plasma following ilaprazole administration and its quantification serves as a valuable tool for assessing ilaprazole exposure and metabolism.
These application notes provide detailed protocols for the quantification of this compound in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique. The presented methodologies are intended to guide researchers in establishing robust bioanalytical assays for pharmacokinetic studies and therapeutic drug monitoring.
Metabolic Pathway of Ilaprazole
Ilaprazole undergoes biotransformation in the liver. One of the metabolic pathways involves the oxidation of the sulfoxide group of ilaprazole to a sulfone, forming this compound. This reaction was initially thought to be primarily catalyzed by the CYP3A4 and CYP3A5 isoforms of the cytochrome P450 enzyme system. However, there is evidence to suggest that this may be a minor pathway compared to the reduction of ilaprazole to ilaprazole sulfide. Unlike many other PPIs, the metabolism of ilaprazole is not significantly affected by CYP2C19 genetic polymorphisms, which can be a clinical advantage.
Experimental Protocols
Protocol 1: Quantification of Ilaprazole and its Metabolites in Human Plasma by LC-MS/MS
This protocol is adapted from a validated method for the simultaneous determination of ilaprazole, this compound, and ilaprazole thiol ether in human plasma.
1. Materials and Reagents
-
Ilaprazole, this compound, and Ilaprazole Thiol Ether reference standards
-
Omeprazole (Internal Standard, IS)
-
Acetonitrile (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Water (LC-MS grade)
-
Human plasma (drug-free)
2. Instrumentation
-
Liquid Chromatography system coupled with a tandem mass spectrometer (e.g., API 4000)
-
C18 reverse-phase analytical column (e.g., Thermo HyPURITY C18, 150x2.1 mm, 5 µm)
3. Sample Preparation
-
Thaw frozen human plasma samples at room temperature.
-
To 100 µL of plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (Omeprazole).
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot (e.g., 10 µL) into the LC-MS/MS system.
4. LC-MS/MS Conditions
| Parameter | Condition |
| LC System | |
| Column | Thermo HyPURITY C18 (150x2.1 mm, 5 µm) |
| Mobile Phase | 10 mmol/L Ammonium Formate in Water : Acetonitrile (50:50, v/v) |
| Flow Rate | 0.25 mL/min |
| Column Temperature | Ambient |
| Injection Volume | 10 µL |
| MS/MS System | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | |
| Ilaprazole | m/z 367.2 → m/z 184.0 |
| This compound | m/z 383.3 → m/z 184.1 |
| Ilaprazole Thiol Ether | m/z 351.2 → m/z 168.1 |
| Omeprazole (IS) | m/z 346.2 → m/z 198.0 |
5. Data Analysis
-
Quantification is performed by calculating the peak area ratio of the analyte to the internal standard.
-
A calibration curve is constructed by plotting the peak area ratios against the corresponding concentrations of the standards.
-
The concentration of the analytes in the plasma samples is determined from the calibration curve using linear regression.
Data Presentation
The following tables summarize the performance characteristics of the described LC-MS/MS method for the quantification of ilaprazole and its metabolites.
Table 1: Linearity and Lower Limit of Quantification (LLOQ)
| Analyte | Linear Range (ng/mL) | LLOQ (ng/mL) |
| Ilaprazole | 0.23 - 2400.00 | 0.23 |
| This compound | 0.06 - 45.00 | 0.06 |
| Ilaprazole Thiol Ether | 0.05 - 105.00 | 0.05 |
Table 2: Precision and Accuracy
| Analyte | Concentration (ng/mL) | Intra-day Precision (RSD, %) | Inter-day Precision (RSD, %) | Accuracy (RE, %) |
| Ilaprazole | Low QC | < 15% | < 15% | Within ±15% |
| Mid QC | < 15% | < 15% | Within ±15% | |
| High QC | < 15% | < 15% | Within ±15% | |
| This compound | Low QC | < 15% | < 15% | Within ±15% |
| Mid QC | < 15% | < 15% | Within ±15% | |
| High QC | < 15% | < 15% | Within ±15% | |
| Ilaprazole Thiol Ether | Low QC | < 15% | < 15% | Within ±15% |
| Mid QC | < 15% | < 15% | Within ±15% | |
| High QC | < 15% | < 15% | Within ±15% |
RSD: Relative Standard Deviation, RE: Relative Error. Specific values for QC concentrations can be found in the cited literature.
Experimental Workflow Visualization
Conclusion
The quantification of this compound in human plasma provides a reliable method for assessing the metabolic exposure to ilaprazole. The LC-MS/MS protocol detailed in these application notes offers the necessary sensitivity, specificity, and accuracy for robust pharmacokinetic analysis. By following these guidelines, researchers can effectively utilize this compound as a biomarker in drug development and clinical studies of ilaprazole.
References
Application Notes and Protocols for Pharmacokinetic Studies of Ilaprazole and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for designing and conducting pharmacokinetic (PK) studies of ilaprazole and its primary metabolites. Ilaprazole is a proton pump inhibitor (PPI) used in the treatment of acid-related gastrointestinal disorders.[1][2] Understanding its absorption, distribution, metabolism, and excretion (ADME) profile is crucial for its safe and effective use.
Introduction to Ilaprazole Pharmacokinetics
Ilaprazole is primarily metabolized in the liver, with its major metabolite being ilaprazole sulfone.[3][4][5] This metabolic process is predominantly catalyzed by the cytochrome P450 enzymes CYP3A4 and CYP3A5. Unlike some other PPIs, the metabolism of ilaprazole is not significantly influenced by CYP2C19 polymorphism, which can reduce inter-individual variability in its pharmacokinetic profile. Other identified metabolites include ilaprazole thiol ether and various hydroxylated forms. Ilaprazole exhibits linear pharmacokinetics over a range of doses.
Key Pharmacokinetic Parameters
The following table summarizes key pharmacokinetic parameters for ilaprazole and its metabolites from a study in healthy Chinese volunteers following a single oral 5 mg dose of ilaprazole.
| Parameter | Ilaprazole | This compound | Ilaprazole Thiol Ether |
| Cmax (ng/mL) | 148.3 ± 52.7 | 12.8 ± 3.9 | 16.9 ± 5.1 |
| Tmax (hr) | 3.6 ± 1.2 | 5.3 ± 1.8 | 4.8 ± 1.5 |
| AUC₀₋t (ng·h/mL) | 1032.7 ± 358.4 | 156.2 ± 59.3 | 168.4 ± 65.7 |
| t₁/₂ (hr) | 4.7 ± 1.5 | 6.2 ± 2.1 | 5.8 ± 1.9 |
Data adapted from a study involving single oral doses of 5 mg ilaprazole in 12 healthy Chinese volunteers.
Experimental Design and Protocols
A typical pharmacokinetic study for ilaprazole involves the administration of the drug to subjects, followed by the collection of biological samples (primarily blood) at various time points for the quantification of the parent drug and its metabolites.
3.1. In Vitro Metabolism Studies
-
Objective: To identify the enzymes responsible for ilaprazole metabolism.
-
Protocol:
-
System: Human liver microsomes or cDNA-expressed recombinant CYP enzymes.
-
Incubation: Incubate ilaprazole with the selected in vitro system.
-
Inhibitor Screening: To identify specific CYP enzyme involvement, co-incubate ilaprazole with selective chemical inhibitors for different P450s (e.g., ketoconazole for CYP3A).
-
Analysis: Use a validated analytical method, such as LC-MS/MS, to measure the formation of metabolites like this compound.
-
3.2. Clinical Pharmacokinetic Studies
-
Objective: To determine the pharmacokinetic profile of ilaprazole and its metabolites in humans.
-
Study Design:
-
Single-Dose Study: Subjects receive a single dose of ilaprazole (e.g., 5, 10, or 20 mg) either orally or intravenously.
-
Multiple-Dose Study: Subjects receive repeated doses of ilaprazole over a specific period to assess steady-state pharmacokinetics.
-
Study Population: Healthy volunteers or patients with specific conditions like duodenal ulcers.
-
-
Protocol:
-
Subject Recruitment: Enroll subjects based on predefined inclusion and exclusion criteria.
-
Drug Administration: Administer a single or multiple doses of ilaprazole.
-
Sample Collection: Collect blood samples at predetermined time points (e.g., pre-dose, and at various intervals post-dose).
-
Sample Processing: Centrifuge blood samples to separate plasma, which is then stored at -40°C or lower until analysis.
-
Bioanalysis: Quantify the concentrations of ilaprazole and its metabolites in plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate key PK parameters using non-compartmental or population PK modeling approaches.
-
3.3. Bioanalytical Method: LC-MS/MS
A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is essential for the accurate quantification of ilaprazole and its metabolites in biological matrices.
-
Sample Preparation:
-
Thaw plasma samples.
-
Perform protein precipitation to remove interfering proteins.
-
Use an internal standard (e.g., omeprazole) for accurate quantification.
-
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile).
-
-
Mass Spectrometric Detection:
-
Ionization: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.
-
MRM Transitions:
-
Ilaprazole: m/z 367.2 → 184.0
-
This compound: m/z 383.3 → 184.1
-
Ilaprazole Thiol Ether: m/z 351.2 → 168.1
-
Omeprazole (Internal Standard): m/z 346.2 → 198.0
-
-
-
Method Validation: The method should be validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.
Visualizations
4.1. Ilaprazole Metabolism Pathway
The following diagram illustrates the primary metabolic pathway of ilaprazole.
Caption: Primary metabolic pathway of ilaprazole.
4.2. Experimental Workflow for a Clinical Pharmacokinetic Study
This diagram outlines the typical workflow for a clinical pharmacokinetic study of ilaprazole.
Caption: Workflow for a clinical pharmacokinetic study.
References
- 1. What is the mechanism of Ilaprazole? [synapse.patsnap.com]
- 2. Frontiers | Population pharmacokinetic modeling of ilaprazole in healthy subjects and patients with duodenal ulcer in China [frontiersin.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Ilaprazole, a new proton pump inhibitor, is primarily metabolized to this compound by CYP3A4 and 3A5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Isolating Ilaprazole Sulfone from Biological Matrices: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methods for the isolation of ilaprazole sulfone, a primary metabolite of the proton pump inhibitor ilaprazole, from various biological matrices. The protocols are intended to guide researchers in developing robust and reliable bioanalytical assays for pharmacokinetic, pharmacodynamic, and drug metabolism studies.
Introduction
Ilaprazole is a novel proton pump inhibitor used in the treatment of acid-related gastrointestinal disorders. The efficacy and safety profile of ilaprazole is influenced by its metabolic fate. The primary metabolic pathway involves the oxidation of ilaprazole to this compound, a reaction predominantly catalyzed by the cytochrome P450 enzymes CYP3A4 and CYP3A5.[1][2] Accurate quantification of this compound in biological samples is therefore crucial for a comprehensive understanding of ilaprazole's pharmacology.
This application note details validated methods for the extraction of this compound from human and rat plasma, and provides guidance for its isolation from other matrices like urine and tissue homogenates. The primary analytical technique for quantification discussed is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), which offers high sensitivity and selectivity.[3][4]
Methods for Isolation from Biological Matrices
The choice of extraction method depends on the biological matrix, the desired sample purity, and the analytical platform. The most common techniques for isolating this compound are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).
Plasma
Plasma is the most common matrix for pharmacokinetic studies of ilaprazole and its metabolites. Liquid-liquid extraction is a well-established and effective method for isolating this compound from plasma samples.[5]
a) Liquid-Liquid Extraction (LLE) Protocol for Human and Rat Plasma
This protocol is adapted from a validated LC-MS/MS method for the simultaneous determination of ilaprazole and its metabolites in human plasma.
Materials:
-
Human or rat plasma samples
-
Methyl tert-butyl ether (MTBE)
-
Ammonium formate solution (50 mmol/L)
-
Internal Standard (IS) solution (e.g., omeprazole, 280 ng/mL)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
Protocol:
-
Thaw frozen plasma samples at room temperature.
-
In a 1.5 mL microcentrifuge tube, add 200 µL of the plasma sample.
-
Add 100 µL of 50 mmol/L ammonium formate solution.
-
Add 50 µL of the internal standard solution.
-
Add 600 µL of MTBE.
-
Vortex the mixture for 2 minutes to ensure thorough extraction.
-
Centrifuge the mixture at 11,500 x g for 10 minutes to separate the organic and aqueous phases.
-
Carefully transfer the upper organic phase to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
b) Solid-Phase Extraction (SPE) for Rat Plasma
SPE can also be employed for the extraction of ilaprazole and its metabolites from plasma, offering an alternative with potentially cleaner extracts.
Materials:
-
Rat plasma samples
-
SPE cartridges (e.g., C18)
-
Methanol (for conditioning and elution)
-
Water (for washing)
-
Internal Standard (IS) solution
Protocol:
-
Pre-condition the SPE cartridge with methanol followed by water.
-
Load the plasma sample (pre-treated with IS) onto the cartridge.
-
Wash the cartridge with water to remove interfering substances.
-
Elute the analyte and IS with methanol.
-
Evaporate the eluate to dryness.
-
Reconstitute the residue in the mobile phase for analysis.
Urine
Current research indicates that this compound is not a significant metabolite found in human urine . The major drug-related components identified in urine are ilaprazole sulfide and its oxidative metabolites. Therefore, developing a specific protocol for isolating this compound from urine may not be relevant for human studies. However, for animal studies or specific research questions, a generic liquid-liquid extraction protocol for urine can be adapted.
a) General Liquid-Liquid Extraction Protocol for Urine
This protocol is a general approach and would require validation for the specific application.
Materials:
-
Urine samples
-
Ammonium acetate buffer
-
Extraction solvent (e.g., ethyl acetate)
-
Sodium carbonate solution (for precipitation, if necessary)
-
Internal Standard (IS) solution
Protocol:
-
(Optional) Precipitate interfering substances by adding sodium carbonate solution to the urine sample. Centrifuge to pellet the precipitate.
-
Transfer the supernatant to a clean tube.
-
Add ammonium acetate buffer to adjust the pH.
-
Add the internal standard solution.
-
Add the extraction solvent (e.g., ethyl acetate).
-
Vortex and centrifuge to separate the phases.
-
Transfer the organic layer to a new tube.
-
Evaporate the solvent and reconstitute the residue for analysis.
Tissue Homogenates
No specific validated methods for the extraction of this compound from tissue homogenates have been published. However, a general protocol involving protein precipitation and subsequent liquid-liquid extraction can be adapted and validated.
a) General Protocol for Tissue Homogenates
Materials:
-
Tissue sample
-
Homogenization buffer (e.g., phosphate-buffered saline)
-
Tissue homogenizer
-
Acetonitrile (for protein precipitation)
-
Extraction solvent (e.g., ethyl acetate)
-
Internal Standard (IS) solution
Protocol:
-
Weigh the tissue sample and add a known volume of homogenization buffer.
-
Homogenize the tissue on ice until a uniform consistency is achieved.
-
To a known volume of the homogenate, add a threefold volume of cold acetonitrile containing the internal standard to precipitate proteins.
-
Vortex and centrifuge at high speed to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube.
-
Perform a liquid-liquid extraction on the supernatant using a suitable solvent like ethyl acetate.
-
Vortex and centrifuge to separate the phases.
-
Transfer the organic layer to a new tube.
-
Evaporate the solvent and reconstitute the residue for analysis.
Data Presentation
The following tables summarize the quantitative data from a validated LC-MS/MS method for the determination of this compound in human plasma.
Table 1: Linearity and Lower Limit of Quantification (LLOQ)
| Analyte | Linearity Range (ng/mL) | LLOQ (ng/mL) |
| This compound | 0.06 - 45.00 | 0.06 |
| Ilaprazole | 0.23 - 2400.00 | 0.23 |
| Ilaprazole Thiol Ether | 0.05 - 105.00 | 0.05 |
Table 2: Precision and Accuracy of this compound Quantification in Human Plasma
| Quality Control Sample | Concentration (ng/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%RE) | Inter-day Precision (%RSD) | Inter-day Accuracy (%RE) |
| LLOQ | 0.06 | < 15 | within ±15 | < 15 | within ±15 |
| Low QC | 0.18 | < 15 | within ±15 | < 15 | within ±15 |
| Medium QC | 2.81 | < 15 | within ±15 | < 15 | within ±15 |
| High QC | 45.00 | < 15 | within ±15 | < 15 | within ±15 |
Data presented as specified in the cited literature where intra- and inter-day precisions were all less than 15% in terms of relative standard deviation (RSD), and the accuracy was within 15% in terms of relative error (RE).
Experimental Protocols
LC-MS/MS Conditions for Analysis
The following are typical LC-MS/MS conditions for the analysis of this compound, adapted from published methods.
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., Thermo HyPURITY C18, 150x2.1 mm, 5 µm).
-
Mobile Phase: A mixture of 10 mmol/L ammonium formate in water and acetonitrile (e.g., 50:50, v/v).
-
Flow Rate: 0.25 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transition for this compound: m/z 383.3 → m/z 184.1.
-
MRM Transition for Internal Standard (Omeprazole): m/z 346.2 → m/z 198.0.
-
Visualizations
Metabolic Pathway of Ilaprazole to this compound
References
- 1. Validated Stability-indicating assay method for determination of Ilaprazole in bulk drug and tablets by high performance liquid chromatography | Semantic Scholar [semanticscholar.org]
- 2. Ilaprazole, a new proton pump inhibitor, is primarily metabolized to this compound by CYP3A4 and 3A5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An improved LC-MS/MS method for quantitative determination of ilaprazole and its metabolites in human plasma and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An improved LC-MS/MS method for quantitative determination of ilaprazole and its metabolites in human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Synthesis of Stable Isotope-Labeled Ilaprazole Sulfone for Research Applications
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ilaprazole is a proton pump inhibitor used in the treatment of acid-related gastrointestinal disorders. Its major metabolite, ilaprazole sulfone, is formed primarily through oxidation mediated by cytochrome P450 enzymes, particularly CYP3A4 and CYP3A5.[1] Stable isotope-labeled internal standards are crucial for the accurate quantification of drug metabolites in various biological matrices during pharmacokinetic and drug metabolism studies. This document provides a detailed protocol for the synthesis of stable isotope-labeled this compound, a vital tool for researchers in drug development. The synthesis involves the introduction of a stable isotope label into a synthetic precursor, followed by a series of reactions to yield the final product.
Metabolic Pathway of Ilaprazole
Ilaprazole is metabolized in the liver to its major metabolite, this compound, through an oxidation reaction. This biotransformation is a key aspect of its pharmacokinetic profile.
Caption: Metabolic conversion of ilaprazole to this compound.
Synthetic Workflow
The synthesis of stable isotope-labeled this compound can be achieved through a multi-step process, beginning with the synthesis of a labeled pyridine precursor. This is followed by coupling with a benzimidazole derivative and subsequent oxidation to the sulfone.
Caption: Experimental workflow for the synthesis of labeled this compound.
Experimental Protocols
Part 1: Synthesis of Stable Isotope-Labeled 4-Methoxy-3-methyl-2-chloromethylpyridine
This part of the protocol focuses on introducing the stable isotope label. Here, we use ¹³C-labeled methanol as an example. Deuterated methyl iodide could also be used.
1.1. Methylation of 4-Hydroxy-3-methyl-2-pyridinemethanol
-
Materials: 4-Hydroxy-3-methyl-2-pyridinemethanol, Sodium hydride (NaH), ¹³C-Methanol (or other labeled methylating agent like ¹³C-methyl iodide), and anhydrous Dimethylformamide (DMF).
-
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend 4-Hydroxy-3-methyl-2-pyridinemethanol in anhydrous DMF.
-
Cool the suspension to 0 °C in an ice bath.
-
Add sodium hydride (1.1 equivalents) portion-wise, ensuring the temperature remains below 5 °C.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add ¹³C-Methanol (1.2 equivalents) dropwise. If using a labeled methyl iodide, add it at this step.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by carefully adding ice-cold water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude labeled 4-Methoxy-3-methyl-2-pyridinemethanol.
-
Purify the product by column chromatography on silica gel.
-
1.2. Chlorination of Labeled 4-Methoxy-3-methyl-2-pyridinemethanol
-
Materials: Labeled 4-Methoxy-3-methyl-2-pyridinemethanol, Thionyl chloride (SOCl₂), and anhydrous Dichloromethane (DCM).
-
Procedure:
-
Dissolve the purified labeled 4-Methoxy-3-methyl-2-pyridinemethanol in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add thionyl chloride (1.2 equivalents) dropwise.
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully add the reaction mixture to a saturated sodium bicarbonate solution to neutralize the excess thionyl chloride.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the labeled 4-Methoxy-3-methyl-2-chloromethylpyridine. This product is often used in the next step without further purification.
-
Part 2: Synthesis of Stable Isotope-Labeled Ilaprazole Sulfide
-
Materials: Labeled 4-Methoxy-3-methyl-2-chloromethylpyridine, 5-(1H-pyrrol-1-yl)-2-mercaptobenzimidazole, Sodium hydroxide (NaOH), and Ethanol.
-
Procedure:
-
In a round-bottom flask, dissolve 5-(1H-pyrrol-1-yl)-2-mercaptobenzimidazole in ethanol.
-
Add a solution of sodium hydroxide (1.1 equivalents) in water.
-
To this mixture, add the labeled 4-Methoxy-3-methyl-2-chloromethylpyridine from the previous step.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and add water to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum to obtain the crude stable isotope-labeled ilaprazole sulfide.
-
The product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Part 3: Oxidation to Stable Isotope-Labeled this compound
-
Materials: Labeled Ilaprazole Sulfide, meta-Chloroperoxybenzoic acid (m-CPBA), and Dichloromethane (DCM).
-
Procedure:
-
Dissolve the labeled ilaprazole sulfide in DCM in a round-bottom flask.
-
Cool the solution to 0 °C.
-
Add m-CPBA (2.2 - 2.5 equivalents) portion-wise, maintaining the temperature below 5 °C. The use of a slight excess of m-CPBA is intended to drive the oxidation to the sulfone.
-
Stir the reaction at room temperature for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material and the intermediate sulfoxide.
-
Upon completion, wash the reaction mixture with a saturated sodium bicarbonate solution to remove the m-chlorobenzoic acid byproduct.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude labeled this compound.
-
Purify the final product by column chromatography on silica gel or by recrystallization to achieve high purity.
-
Data Presentation
The successful synthesis of the stable isotope-labeled this compound should be confirmed by mass spectrometry and NMR spectroscopy. The expected mass shift will depend on the isotope used.
| Compound | Labeling Isotope | Molecular Formula (Unlabeled) | Molecular Weight (Unlabeled) | Expected Molecular Weight (Labeled) | Mass Shift (Da) |
| This compound | ¹³C | C₁₉H₁₈N₄O₃S | 382.44 | 383.44 | +1 |
| This compound | D₃ (CD₃) | C₁₉H₁₈N₄O₃S | 382.44 | 385.46 | +3 |
Characterization
-
Mass Spectrometry (MS): The identity of the synthesized labeled this compound can be confirmed by High-Resolution Mass Spectrometry (HRMS) to verify the exact mass. Tandem Mass Spectrometry (MS/MS) should be used to compare the fragmentation pattern with that of an unlabeled standard, ensuring the label is in the expected position and has not been scrambled.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential to confirm the structure of the final product. In the case of ¹³C labeling on the methoxy group, the ¹³C NMR spectrum will show a significantly enhanced signal for the methoxy carbon. For deuterium labeling, the corresponding proton signal in the ¹H NMR spectrum will be absent.
By following this detailed protocol, researchers can successfully synthesize stable isotope-labeled this compound, a critical reagent for advancing the study of ilaprazole's metabolism and pharmacokinetics.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Ilaprazole Sulfone Detection by Mass Spectrometry
Welcome to the technical support center for the analysis of ilaprazole sulfone using mass spectrometry. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals enhance the sensitivity and reliability of their analytical methods.
Frequently Asked Questions (FAQs)
Q1: What is the most common analytical technique for the sensitive detection of this compound?
A1: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most widely used and sensitive technique for the quantification of ilaprazole and its metabolites, including this compound, in biological matrices.[1][2] This method offers high selectivity and sensitivity, allowing for the detection of low concentrations typical in pharmacokinetic studies.[1][2]
Q2: What are the typical mass transitions (MRM) for this compound?
A2: A commonly used multiple reaction monitoring (MRM) transition for this compound is m/z 383.3 → m/z 184.1 in positive electrospray ionization (ESI) mode.[1]
Q3: What is a suitable internal standard (IS) for the analysis of this compound?
A3: Omeprazole is frequently used as an internal standard for the analysis of ilaprazole and its metabolites. Another proton pump inhibitor, R-lansoprazole, has also been used. A suitable IS should have similar chemical properties and extraction recovery to the analyte.
Q4: How can I prepare plasma samples for this compound analysis?
A4: A common and effective method for plasma sample preparation is liquid-liquid extraction (LLE). A typical LLE protocol involves the precipitation of proteins followed by extraction with an organic solvent like methyl tert-butyl ether (MTBE). Solid-phase extraction (SPE) is another viable option that can offer cleaner extracts and reduce matrix effects.
Q5: What are the expected linearity range and lower limit of quantification (LLOQ) for this compound?
A5: Validated LC-MS/MS methods have demonstrated a linear range for this compound typically from 0.06 ng/mL to 45.00 ng/mL. The lower limit of quantification (LLOQ) is consistently reported to be around 0.06 ng/mL in human plasma.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Signal Intensity / Poor Sensitivity | Inefficient ionization. | Optimize mass spectrometer source parameters such as capillary voltage, source temperature, and gas flows. Ensure the mobile phase is compatible with efficient electrospray ionization; for example, the use of ammonium formate can enhance protonation. |
| Suboptimal sample preparation. | Evaluate different sample preparation techniques. While liquid-liquid extraction is common, solid-phase extraction (SPE) may provide a cleaner sample, reducing matrix effects and improving signal-to-noise. | |
| Poor chromatographic peak shape. | Optimize the analytical column and mobile phase composition. A C18 column with a mobile phase of acetonitrile and ammonium formate buffer is often effective. Ensure proper pH of the mobile phase. | |
| High Background Noise | Contamination in the LC-MS system. | Flush the LC system and mass spectrometer. Run blank injections (mobile phase and extraction solvent) to identify the source of contamination. Check the purity of solvents and reagents. |
| Matrix effects from the biological sample. | Improve sample clean-up using techniques like SPE. Dilute the sample if the analyte concentration allows. Adjust the chromatographic method to separate the analyte from co-eluting matrix components. | |
| Inconsistent Results / Poor Reproducibility | Variability in sample preparation. | Ensure consistent and precise execution of the sample preparation protocol. Use an appropriate internal standard to compensate for variations in extraction recovery and matrix effects. |
| Carryover from previous injections. | Optimize the autosampler wash procedure. Use a strong solvent in the wash solution. Inject blank samples after high-concentration samples to assess and mitigate carryover. | |
| Instability of the analyte. | Investigate the stability of this compound in the sample matrix and in processed samples under the storage and analytical conditions used. Forced degradation studies can help identify potential stability issues. |
Experimental Protocols
Detailed LC-MS/MS Method for this compound Quantification
This protocol is based on a validated method for the simultaneous determination of ilaprazole and its metabolites in human plasma.
1. Sample Preparation (Liquid-Liquid Extraction):
-
To 200 µL of human plasma in a microcentrifuge tube, add 50 µL of the internal standard working solution (e.g., omeprazole at 280 ng/mL).
-
Add 100 µL of 50 mmol/L ammonium formate solution.
-
Add 600 µL of methyl tert-butyl ether (MTBE).
-
Vortex the mixture for 2 minutes.
-
Centrifuge at 11,500 x g for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen gas.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Inject 10 µL of the reconstituted sample into the LC-MS/MS system.
2. Liquid Chromatography Conditions:
-
Column: Thermo HyPURITY C18 (150 x 2.1 mm, 5 µm)
-
Mobile Phase: 10 mmol/L ammonium formate in water and acetonitrile (50:50, v/v)
-
Flow Rate: 0.25 mL/min
-
Column Temperature: Ambient
3. Mass Spectrometry Conditions:
-
Instrument: API 4000 triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
This compound: m/z 383.3 → m/z 184.1
-
Ilaprazole: m/z 367.2 → m/z 184.0
-
Omeprazole (IS): m/z 346.2 → m/z 198.0
-
Quantitative Data Summary
Table 1: Linearity and LLOQ of this compound
| Analyte | Matrix | Linearity Range (ng/mL) | LLOQ (ng/mL) | Reference |
| This compound | Human Plasma | 0.06 - 45.00 | 0.06 |
Table 2: Precision and Accuracy of this compound Quantification
| Analyte | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%RE) | Reference |
| This compound | 0.06 (LLOQ) | < 15 | < 15 | Within ±15% | |
| 0.18 (Low QC) | < 15 | < 15 | Within ±15% | ||
| 2.81 (Medium QC) | < 15 | < 15 | Within ±15% | ||
| 45.00 (High QC) | < 15 | < 15 | Within ±15% |
Visualizations
Caption: Workflow for this compound analysis.
Caption: Troubleshooting logic for MS analysis.
References
- 1. An improved LC-MS/MS method for quantitative determination of ilaprazole and its metabolites in human plasma and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An improved LC-MS/MS method for quantitative determination of ilaprazole and its metabolites in human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Quantification of Ilaprazole Sulfone in Human Plasma
Welcome to the technical support center for the quantification of ilaprazole sulfone in human plasma. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges during bioanalytical method development and sample analysis.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common issues encountered during the quantification of this compound using LC-MS/MS.
| Symptom | Potential Cause | Suggested Solution |
| Low or No Signal for this compound | 1. Inefficient Extraction: The chosen extraction method may not be optimal for this compound. | 1a. Optimize Extraction Solvent: If using liquid-liquid extraction (LLE), try different organic solvents. Methyl tert-butyl ether has been used successfully.[1] 1b. Adjust pH: Ensure the pH of the plasma sample is optimized for the extraction of this compound. 1c. Evaluate Protein Precipitation (PPT): While LLE is common, PPT with a solvent like acetonitrile could be an alternative. Ensure complete protein precipitation. |
| 2. Mass Spectrometer Tuning Issues: Incorrect parent or product ion selection or suboptimal collision energy. | 2a. Verify MS/MS Transitions: The transition for this compound is m/z 383.3 → m/z 184.1.[1][2] 2b. Optimize MS Parameters: Infuse a standard solution of this compound to optimize parameters like collision energy and cone voltage for maximum signal intensity. | |
| 3. Analyte Instability: this compound may be degrading during sample processing or storage. | 3a. Maintain Cold Chain: Keep plasma samples frozen at -40°C or below until analysis.[1] Thaw samples at room temperature just before processing. 3b. Check Bench-Top Stability: Perform experiments to assess the stability of this compound in plasma at room temperature over a typical sample preparation time. | |
| Poor Peak Shape (Tailing, Fronting, or Splitting) | 1. Chromatographic Issues: Problems with the analytical column or mobile phase. | 1a. Column Equilibration: Ensure the column is adequately equilibrated with the mobile phase before injection. 1b. Mobile Phase pH: The pH of the mobile phase can affect the peak shape of ionizable compounds. Ammonium formate (e.g., 10 mmol/L) is often used to maintain a stable pH.[1] 1c. Column Contamination: Flush the column with a strong solvent or consider replacing it if performance degrades. |
| 2. Injection Solvent Mismatch: The solvent used to reconstitute the dried extract is too different from the mobile phase. | 2a. Reconstitute in Mobile Phase: Whenever possible, reconstitute the final extract in the initial mobile phase to ensure good peak shape. | |
| High Variability in Results (Poor Precision) | 1. Inconsistent Sample Preparation: Variability in pipetting, vortexing, or evaporation steps. | 1a. Standardize Procedures: Ensure all samples, calibrators, and QCs are treated identically. Use calibrated pipettes and consistent timings for mixing and evaporation. 1b. Internal Standard (IS) Use: An appropriate internal standard, like omeprazole or a stable isotope-labeled version of the analyte, is crucial to correct for variability. |
| 2. Matrix Effects: Ion suppression or enhancement from endogenous plasma components. | 2a. Evaluate Matrix Effect: Assess the matrix effect by comparing the response of an analyte in post-extraction spiked plasma with its response in a neat solution. 2b. Improve Sample Cleanup: A more rigorous sample cleanup method (e.g., switching from PPT to LLE or solid-phase extraction) can reduce matrix effects. 2c. Chromatographic Separation: Ensure the analyte is chromatographically separated from interfering matrix components. | |
| Inaccurate Results (Poor Accuracy) | 1. Calibration Curve Issues: Poor linearity or incorrect preparation of standards. | 1a. Freshly Prepare Calibrators: Prepare calibration standards fresh for each run by serially diluting a stock solution with drug-free plasma. 1b. Check Linearity: The calibration curve for this compound should be linear over the expected concentration range (e.g., 0.06–45.00 ng/mL). Use a weighted linear regression if appropriate. |
| 2. Internal Standard Problems: The IS may not be behaving similarly to the analyte. | 2a. Choose a Suitable IS: The ideal IS is a stable isotope-labeled version of the analyte. If unavailable, a structural analog like omeprazole can be used, but its performance must be carefully validated. |
Frequently Asked Questions (FAQs)
Q1: What is a typical concentration range for this compound in human plasma following a therapeutic dose of ilaprazole?
A1: The concentration of this compound is generally low. Validated methods have established linear ranges from 0.06 ng/mL to 45.00 ng/mL. The lower limit of quantification (LLOQ) has been reported to be around 0.06 ng/mL.
Q2: What is the primary metabolic pathway for the formation of this compound?
A2: Ilaprazole is metabolized to this compound primarily through oxidation. This reaction is predominantly catalyzed by the cytochrome P450 enzymes CYP3A4 and CYP3A5 in the liver.
Q3: What type of analytical method is most suitable for quantifying this compound in human plasma?
A3: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most common and reliable method due to its high sensitivity and selectivity, which are necessary for measuring the low concentrations of this compound in plasma.
Q4: How can I minimize the matrix effect when analyzing this compound in plasma?
A4: To minimize the matrix effect, you can:
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Use an effective sample preparation method: Liquid-liquid extraction with a solvent like methyl tert-butyl ether (MTBE) has been shown to provide good recovery and reduce matrix effects.
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Ensure adequate chromatographic separation: Use a C18 column to separate this compound from endogenous plasma components that could cause ion suppression or enhancement.
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Use a suitable internal standard: A stable isotope-labeled internal standard is ideal. If not available, a structural analog that co-elutes and experiences similar matrix effects can be used. Omeprazole has been successfully used as an internal standard.
Q5: What are the key validation parameters to assess for a bioanalytical method for this compound?
A5: Key validation parameters include linearity, accuracy, precision (both intra-day and inter-day), selectivity, sensitivity (LLOQ), recovery, matrix effect, and stability (freeze-thaw, bench-top, long-term).
Experimental Protocols & Data
Summary of Quantitative Method Parameters
The following table summarizes the key quantitative parameters from a validated LC-MS/MS method for the simultaneous determination of ilaprazole and its metabolites, including this compound, in human plasma.
| Parameter | This compound |
| Linearity Range | 0.06–45.00 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.06 ng/mL |
| Intra-day Precision (RSD%) | ≤ 9.5% |
| Inter-day Precision (RSD%) | < 15% |
| Accuracy (RE%) | Within ±15% |
| Extraction Recovery | 75.1% - 83.2% |
| Internal Standard | Omeprazole |
Detailed Experimental Protocol: LC-MS/MS Method
This protocol is based on a published, validated method for the quantification of this compound in human plasma.
1. Preparation of Stock and Working Solutions:
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Stock Solution: Prepare a stock solution of this compound at a concentration of 4.50 mg/mL in methanol.
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Calibration Standards: Prepare serial dilutions of the stock solution with drug-free human plasma to create calibration standards at concentrations of 0.06, 0.18, 0.70, 2.81, 5.63, 11.30, and 45.00 ng/mL.
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Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations (e.g., 0.18, 2.81, and 45.00 ng/mL) in drug-free human plasma.
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Internal Standard (IS) Working Solution: Prepare a working solution of omeprazole at 280 ng/mL.
2. Sample Preparation (Liquid-Liquid Extraction):
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Pipette 200 µL of plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.
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Add 50 µL of the internal standard working solution (280 ng/mL omeprazole).
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Add 100 µL of 50 mmol/L ammonium formate solution.
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Add 600 µL of methyl tert-butyl ether (MTBE).
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Vortex the mixture for 2 minutes.
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Centrifuge at 11,500 × g for 10 minutes.
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Carefully transfer the upper organic layer to a clean tube.
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Evaporate the organic solvent to dryness under a stream of nitrogen gas.
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Reconstitute the residue in 200 µL of the mobile phase.
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Inject 10 µL of the reconstituted sample into the LC-MS/MS system.
3. LC-MS/MS Conditions:
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LC System: UPLC system
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Column: Thermo HyPURITY C18 (150×2.1 mm, 5 µm)
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Mobile Phase: 10 mmol/L ammonium formate in water and acetonitrile (50:50, v/v)
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Flow Rate: 0.25 mL/min
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Mass Spectrometer: Triple quadrupole mass spectrometer
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Ionization Mode: Positive Electrospray Ionization (ESI+)
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MRM Transition:
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This compound: m/z 383.3 → m/z 184.1
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Omeprazole (IS): m/z 346.2 → m/z 198.0
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Visualizations
Caption: Metabolic conversion of ilaprazole to this compound via CYP3A4/5 enzymes.
Caption: Step-by-step workflow for quantifying this compound in human plasma.
References
- 1. An improved LC-MS/MS method for quantitative determination of ilaprazole and its metabolites in human plasma and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An improved LC-MS/MS method for quantitative determination of ilaprazole and its metabolites in human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Liquid Chromatography Separation for Ilaprazole and its Metabolites
Welcome to the technical support center for the analysis of ilaprazole and its metabolites. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the liquid chromatography (LC) separation of these compounds.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the analysis of ilaprazole and its metabolites.
1. Issue: Poor Peak Shape (Tailing or Fronting) for Ilaprazole or its Metabolites
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Question: My chromatogram shows significant peak tailing for ilaprazole. What are the potential causes and how can I resolve this?
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Answer: Peak tailing is a common issue in liquid chromatography and can arise from several factors. Here's a systematic approach to troubleshoot this problem:
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Secondary Interactions: Ilaprazole, being a benzimidazole derivative, can exhibit secondary interactions with residual silanols on the stationary phase.
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Solution:
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Adjust Mobile Phase pH: Ensure the mobile phase pH is appropriate. For basic compounds like ilaprazole, a slightly acidic mobile phase (pH 3-4) can help to protonate the analyte and reduce silanol interactions.
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Use a Base-Deactivated Column: Employ a column with end-capping or a base-deactivated stationary phase specifically designed to minimize silanol interactions.
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Add an Ionic Modifier: Incorporate a small amount of a competing base, such as triethylamine (TEA), into the mobile phase to block active sites on the stationary phase.
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Column Overload: Injecting too much sample can lead to peak distortion.[1]
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Solution: Reduce the injection volume or the concentration of the sample.[1]
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Column Contamination or Degradation: Accumulation of matrix components or degradation of the stationary phase can lead to poor peak shape.[1]
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Solution:
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Flush the column with a strong solvent.
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If the problem persists, consider replacing the column.
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2. Issue: Inconsistent Retention Times
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Question: I am observing significant shifts in the retention times of ilaprazole and its metabolites between injections. What could be the cause?
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Answer: Retention time variability can compromise the reliability of your analytical method. Here are the common culprits and their solutions:
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Mobile Phase Preparation: Inconsistent preparation of the mobile phase is a frequent cause of retention time shifts.[2]
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Solution:
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Ensure accurate and consistent measurement of all mobile phase components.
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Prepare fresh mobile phase daily and degas it properly to prevent bubble formation.[1]
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If using a buffer, verify the pH of each new batch.
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Pump and System Leaks: Leaks in the HPLC system will lead to a lower flow rate than set, causing longer retention times.
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Solution: Inspect all fittings and connections for any signs of leakage.
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Column Temperature Fluctuation: Changes in ambient temperature can affect retention times.
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Solution: Use a column oven to maintain a constant and consistent column temperature.
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Insufficient Column Equilibration: If the column is not properly equilibrated with the initial mobile phase conditions before each injection, retention times can drift.
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Solution: Increase the column equilibration time between runs.
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3. Issue: Low Resolution Between Ilaprazole and its Metabolites
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Question: I am struggling to achieve baseline separation between ilaprazole and its sulfone metabolite. How can I improve the resolution?
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Answer: Achieving adequate resolution is critical for accurate quantification. Consider the following optimization strategies:
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Mobile Phase Composition: The organic modifier and its ratio to the aqueous phase significantly impact selectivity.
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Solution:
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Change Organic Solvent: If using acetonitrile, try methanol, or vice versa. The different solvent properties can alter the elution order and improve separation.
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Optimize Gradient Profile: If using a gradient method, adjust the slope of the gradient. A shallower gradient will increase the run time but can significantly improve the resolution of closely eluting peaks.
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Stationary Phase Chemistry: The choice of the analytical column is paramount for achieving the desired selectivity.
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Solution:
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Try a Different Stationary Phase: If you are using a standard C18 column, consider a column with a different chemistry, such as a C8, phenyl-hexyl, or a polar-embedded phase.
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Flow Rate: Lowering the flow rate can increase column efficiency and improve resolution, although it will also increase the analysis time.
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Solution: Decrease the flow rate in small increments (e.g., from 1.0 mL/min to 0.8 mL/min) and observe the effect on resolution.
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Frequently Asked Questions (FAQs)
1. What are the typical metabolites of ilaprazole I should expect to see?
Ilaprazole is primarily metabolized to ilaprazole sulfone and ilaprazole thiol ether. Other metabolites that have been identified include reductive metabolites with sulfide and various hydroxylated and oxidative metabolites.
2. What type of analytical column is recommended for the separation of ilaprazole and its metabolites?
Reverse-phase columns are the most commonly used for the analysis of ilaprazole and its metabolites. C18 and C8 columns are frequently reported in the literature. The choice between C18 and C8 will depend on the specific hydrophobicity of the metabolites and the desired retention characteristics.
3. What are the recommended mobile phase compositions for LC analysis of ilaprazole?
A mixture of an aqueous buffer and an organic solvent is typically used.
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Aqueous Phase: Commonly used buffers include ammonium formate, ammonium acetate, or phosphate buffers. The pH is often adjusted to the acidic range (e.g., pH 3-4) to improve peak shape for the basic ilaprazole molecule.
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Organic Phase: Acetonitrile and methanol are the most common organic modifiers. The choice between them can influence selectivity and resolution.
4. What detection method is most suitable for the analysis of ilaprazole and its metabolites?
Both UV and mass spectrometry (MS) detectors are widely used.
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UV Detection: Ilaprazole has a UV absorbance maximum around 237 nm and 306 nm, making UV detection a viable option for quantification in simpler matrices.
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Mass Spectrometry (MS) Detection: For complex biological matrices like plasma, LC-MS/MS is the preferred method due to its high sensitivity and selectivity. It allows for the accurate quantification of low-level metabolites.
Experimental Protocols
Below are examples of detailed methodologies for the analysis of ilaprazole and its metabolites.
Table 1: HPLC-UV Method for Ilaprazole and Related Impurities
| Parameter | Condition |
| Column | Agilent C8 (4.6 mm × 250 mm, 5 µm) |
| Mobile Phase A | Methanol |
| Mobile Phase B | 0.02 mmol/L Monopotassium Phosphate and 0.025 mmol/L Sodium Hydroxide |
| Gradient | A gradient elution program should be optimized based on the specific separation needs. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection Wavelength | 237 nm |
| Injection Volume | 20 µL |
| Reference: This method is adapted from a validated HPLC method for the simultaneous determination of ilaprazole and its related impurities in commercial tablets. |
Table 2: LC-MS/MS Method for Ilaprazole and its Metabolites in Human Plasma
| Parameter | Condition |
| Column | Thermo HyPURITY C18 (150 mm × 2.1 mm, 5 µm) |
| Mobile Phase | 10 mmol/L Ammonium Formate in water : Acetonitrile (50:50, v/v) |
| Flow Rate | 0.25 mL/min |
| Column Temperature | Not specified, typically ambient or controlled at 25-40°C. |
| Injection Volume | 10 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | Ilaprazole: m/z 367.2 → 184.0this compound: m/z 383.3 → 184.1Ilaprazole Thiol Ether: m/z 351.2 → 168.1 |
| Reference: This method was developed for the quantitative determination of ilaprazole and its two metabolites in human plasma. |
Visualizations
Caption: Metabolic pathway of Ilaprazole.
Caption: General troubleshooting workflow for LC analysis.
References
Technical Support Center: Stability of Ilaprazole Sulfone in Biological Samples
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance on assessing the stability of ilaprazole sulfone in various biological samples. The following question-and-answer format addresses common issues and provides detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in biological samples important?
This compound is the major active metabolite of ilaprazole, a proton pump inhibitor used for treating acid-related gastric disorders.[1][2] Assessing its stability in biological matrices such as plasma, blood, and urine is crucial for accurate pharmacokinetic and bioequivalence studies. Degradation of this compound ex vivo can lead to underestimation of its concentration, resulting in erroneous data interpretation.
Q2: What are the typical stability tests conducted for this compound in biological samples?
Standard stability tests for bioanalytical method validation include:
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Freeze-Thaw Stability: Evaluates the stability of the analyte after repeated cycles of freezing and thawing.
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Short-Term (Bench-Top) Stability: Assesses the stability of the analyte in the biological matrix at room temperature for a period equivalent to the sample handling and processing time.
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Long-Term Stability: Determines the stability of the analyte in the biological matrix when stored at a specific temperature (e.g., -20°C or -80°C) for an extended duration.
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Stock Solution Stability: Evaluates the stability of the analyte in its stock solution at both room and refrigerated temperatures.
Q3: What analytical technique is commonly used to measure this compound concentrations in biological samples?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most common and sensitive method for the quantification of this compound in biological matrices like human plasma.[3][4] This technique offers high selectivity and sensitivity, allowing for the accurate measurement of low concentrations of the analyte.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low recovery of this compound during sample extraction. | Inefficient protein precipitation. Suboptimal pH of the extraction solvent. Analyte degradation during extraction. | Ensure the protein precipitation agent (e.g., methanol, acetonitrile) is added in the correct ratio and vortexed thoroughly. Optimize the pH of the extraction solvent to ensure this compound is in a non-ionized state for better extraction. Perform the extraction process on ice or at a controlled low temperature to minimize degradation. |
| High variability in replicate sample measurements. | Inconsistent sample handling and processing. Instrument instability. Presence of interfering substances in the matrix. | Standardize all steps of the sample handling and analysis workflow. Perform system suitability tests before each analytical run to ensure the LC-MS/MS system is performing optimally. Optimize the chromatographic conditions (e.g., gradient, column) to separate this compound from any interfering peaks. |
| Analyte degradation observed in freeze-thaw stability studies. | Multiple freeze-thaw cycles. Slow freezing or thawing rates. | Minimize the number of freeze-thaw cycles for each sample. Aliquot samples into smaller volumes if multiple analyses are anticipated. Flash-freeze samples in an appropriate cooling bath (e.g., dry ice/acetone) and thaw them quickly at room temperature. |
| This compound concentrations decrease during long-term storage. | Inappropriate storage temperature. Degradation due to enzymatic activity. Oxidation. | Store samples at or below -40°C for long-term stability.[4] Ensure samples are properly processed to inhibit enzymatic activity (e.g., addition of preservatives, rapid freezing). Store samples in tightly sealed containers with minimal headspace to reduce exposure to air. |
Experimental Protocols
The following are detailed methodologies for key stability experiments based on a validated LC-MS/MS method for the determination of ilaprazole and its metabolites in human plasma.
Preparation of Stock and Working Solutions
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Stock Solution: Prepare a stock solution of this compound at a concentration of 1.00 mg/mL in methanol.
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Working Solutions: Prepare serial dilutions of the stock solution with a 50:50 (v/v) methanol:water mixture to create working solutions at various concentrations for calibration curves and quality control (QC) samples.
Sample Preparation (Human Plasma)
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To 200 µL of human plasma, add 50 µL of the internal standard working solution (e.g., omeprazole at 280 ng/mL).
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Add 100 µL of 50 mmol/L ammonium formate solution.
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Vortex for 30 seconds.
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Add 600 µL of ethyl acetate, vortex for 3 minutes, and centrifuge at 13,000 rpm for 5 minutes.
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Transfer the supernatant to a clean tube and evaporate to dryness under a nitrogen stream at 40°C.
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Reconstitute the residue in 100 µL of the mobile phase.
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Inject an aliquot into the LC-MS/MS system.
Stability Assessment Protocols
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Freeze-Thaw Stability:
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Use low (0.18 ng/mL) and high (45.00 ng/mL) concentration QC samples in human plasma.
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Subject the samples to three freeze-thaw cycles. For each cycle, freeze the samples at -40°C for 24 hours and then thaw them unassisted at room temperature.
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Analyze the samples and compare the concentrations to freshly prepared samples.
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Short-Term (Bench-Top) Stability:
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Use low (0.18 ng/mL) and high (45.00 ng/mL) concentration QC samples in human plasma.
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Keep the samples at room temperature for 4 hours.
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Analyze the samples and compare the concentrations to freshly prepared samples.
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Long-Term Stability:
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Use low (0.18 ng/mL) and high (45.00 ng/mL) concentration QC samples in human plasma.
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Store the samples at -40°C for 30 days.
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Analyze the samples and compare the concentrations to freshly prepared samples.
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Stock Solution Stability:
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Store stock solutions of this compound at room temperature for 4 hours and at 4°C for 30 days.
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Prepare fresh working solutions from these stored stock solutions and analyze them.
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Compare the results to those obtained from freshly prepared stock solutions.
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Quantitative Stability Data
The following tables summarize the stability of this compound in human plasma as determined by a validated LC-MS/MS method.
Table 1: Freeze-Thaw Stability of this compound in Human Plasma (n=5)
| Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) ± SD | Accuracy (%) | Precision (RSD, %) |
| 0.18 | 0.19 ± 0.01 | 105.6 | 5.3 |
| 45.00 | 43.8 ± 2.1 | 97.3 | 4.8 |
Table 2: Short-Term (Bench-Top) Stability of this compound in Human Plasma at Room Temperature for 4 hours (n=5)
| Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) ± SD | Accuracy (%) | Precision (RSD, %) |
| 0.18 | 0.18 ± 0.01 | 100.0 | 5.6 |
| 45.00 | 44.2 ± 1.9 | 98.2 | 4.3 |
Table 3: Long-Term Stability of this compound in Human Plasma at -40°C for 30 days (n=5)
| Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) ± SD | Accuracy (%) | Precision (RSD, %) |
| 0.18 | 0.17 ± 0.01 | 94.4 | 5.9 |
| 45.00 | 43.1 ± 2.3 | 95.8 | 5.3 |
Visualizations
References
- 1. Ilaprazole, a new proton pump inhibitor, is primarily metabolized to this compound by CYP3A4 and 3A5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. An improved LC-MS/MS method for quantitative determination of ilaprazole and its metabolites in human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An improved LC-MS/MS method for quantitative determination of ilaprazole and its metabolites in human plasma and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
mitigating matrix effects in the bioanalysis of ilaprazole sulfone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating matrix effects during the bioanalysis of ilaprazole sulfone.
Troubleshooting Guide
This guide addresses common issues encountered during the LC-MS/MS bioanalysis of this compound, focusing on the mitigation of matrix effects.
Q1: I am observing significant ion suppression for this compound in my plasma samples. What are the potential causes and how can I troubleshoot this?
A1: Ion suppression is a common manifestation of matrix effects where co-eluting endogenous components from the biological matrix interfere with the ionization of the analyte, leading to reduced signal intensity.
Potential Causes:
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Phospholipids: These are major components of cell membranes and are notorious for causing ion suppression in ESI-MS.
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Salts and other small molecules: High concentrations of salts from buffers or the biological matrix itself can compete with the analyte for ionization.
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Co-eluting metabolites: Other metabolites of ilaprazole or endogenous compounds may have similar chromatographic retention times.
Troubleshooting Steps:
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Optimize Sample Preparation: The goal is to effectively remove interfering matrix components.
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Liquid-Liquid Extraction (LLE): This is a common and effective technique for cleaning up plasma samples.[1][2] Consider using a water-immiscible organic solvent where this compound has good solubility, while many interfering components remain in the aqueous phase.[3]
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Solid-Phase Extraction (SPE): SPE can offer a more selective cleanup compared to LLE.[3] Choosing the appropriate sorbent chemistry based on the physicochemical properties of this compound is crucial.
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Protein Precipitation (PPT): While a simpler method, it is generally less clean than LLE or SPE and may result in significant ion suppression from remaining phospholipids. If using PPT, consider further cleanup steps or dilution of the supernatant.
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Chromatographic Separation: Enhance the separation between this compound and interfering peaks.
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Gradient Elution: Optimize the gradient profile to achieve better resolution.
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Column Chemistry: Experiment with different stationary phases (e.g., C18, phenyl-hexyl) to alter selectivity.
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Internal Standard (IS) Selection: A suitable internal standard is critical for compensating for matrix effects.
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Stable Isotope-Labeled (SIL) IS: A SIL-IS for this compound is the ideal choice as it co-elutes and experiences similar matrix effects.
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Structural Analog: If a SIL-IS is unavailable, use a structural analog that has similar physicochemical properties and chromatographic behavior. Omeprazole has been successfully used as an internal standard in the bioanalysis of ilaprazole and its metabolites.
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Q2: My results for this compound are not reproducible across different plasma lots. What could be the reason?
A2: Variability between different lots of biological matrix is a key indicator of matrix effects.
Troubleshooting Steps:
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Evaluate Matrix Effect in Multiple Lots: During method validation, it is essential to assess the matrix effect in at least five different lots of the biological matrix.
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Review Sample Preparation: Inconsistent recoveries or varying levels of interfering components across different plasma lots can lead to this issue. Re-evaluate and potentially re-optimize your sample preparation method to ensure it is robust.
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Check for Co-eluting Interferences: Use a high-resolution mass spectrometer to investigate if there are any specific interferences in the problematic plasma lots that are not present in others.
Frequently Asked Questions (FAQs)
Q1: What is the typical matrix effect observed for this compound in human plasma?
A1: The matrix effect for this compound in human plasma has been reported to be in the range of 91.8% to 101.5%, indicating that ion suppression is not significant when an appropriate sample preparation method is used.
Q2: Which sample preparation technique is recommended for the bioanalysis of this compound?
A2: Liquid-liquid extraction (LLE) has been shown to be an effective method for the extraction of ilaprazole and its metabolites, including this compound, from plasma.
Q3: What are the key mass spectrometric parameters for the analysis of this compound?
A3: this compound is typically analyzed in positive electrospray ionization (ESI+) mode. The multiple reaction monitoring (MRM) transition for this compound has been reported as m/z 383.3 → m/z 184.1.
Q4: What are the metabolic pathways of ilaprazole leading to the formation of this compound?
A4: Ilaprazole is metabolized in vivo, and one of the major pathways is the oxidation of the sulfoxide group to a sulfone, forming this compound. This oxidation is primarily mediated by cytochrome P450 enzymes, particularly CYP3A4 and CYP3A5.
Quantitative Data Summary
The following table summarizes the extraction recovery and absolute matrix effect data for this compound from a study using human plasma.
| Analyte | QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| This compound | Low | 0.176 | 85.4 | 91.8 |
| This compound | Medium | 2.81 | 87.2 | 95.3 |
| This compound | High | 45.0 | 86.5 | 101.5 |
Data sourced from a study by Zhou et al. (2011).
Experimental Protocols
1. Sample Preparation: Liquid-Liquid Extraction (LLE)
This protocol is based on a validated method for the determination of ilaprazole and its metabolites in human plasma.
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To 200 µL of plasma sample, add 50 µL of the internal standard working solution (e.g., omeprazole at 280 ng/mL).
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Vortex the sample for 30 seconds.
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Add 1 mL of the extraction solvent (e.g., a mixture of ethyl acetate and dichloromethane).
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Vortex for 3 minutes.
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Centrifuge at 4000 rpm for 10 minutes.
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Transfer the supernatant to a clean tube.
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Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
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Reconstitute the residue in 100 µL of the mobile phase.
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Inject an aliquot into the LC-MS/MS system.
2. LC-MS/MS Conditions
The following are typical LC-MS/MS parameters for the analysis of this compound.
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LC Column: Thermo HyPURITY C18 (150 x 2.1 mm, 5 µm)
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Mobile Phase: 10 mmol/L ammonium formate in water:acetonitrile (50:50, v/v)
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Flow Rate: 0.25 mL/min
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Injection Volume: 10 µL
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
This compound: m/z 383.3 → 184.1
-
Omeprazole (IS): m/z 346.2 → 198.0
-
Visualizations
Caption: Liquid-Liquid Extraction Workflow for this compound Bioanalysis.
References
troubleshooting low extraction recovery of ilaprazole sulfone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low extraction recovery of ilaprazole sulfone.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its extraction important?
This compound is the primary metabolite of ilaprazole, a proton pump inhibitor used to treat acid-related gastrointestinal conditions.[1][2] The formation of this compound is mainly catalyzed by the CYP3A4 and CYP3A5 enzymes in the liver.[1][2][3] Accurate quantification of this compound in biological matrices, such as plasma, is crucial for pharmacokinetic and drug metabolism studies. Low extraction recovery can lead to underestimation of its concentration, impacting the reliability of these studies.
Q2: What are the common causes of low extraction recovery for this compound?
Low recovery of this compound can stem from several factors throughout the extraction process. These can be broadly categorized as issues with the sample, the extraction procedure, or the analytical method. Specific causes may include:
-
Suboptimal pH: The pH of the sample and extraction solvent can significantly affect the ionization state of this compound, influencing its solubility and partitioning behavior.
-
Inappropriate Solvent Selection: The choice of extraction solvent is critical. A solvent with unsuitable polarity may not efficiently extract the analyte from the sample matrix.
-
Incomplete Protein Precipitation: In plasma samples, proteins can bind to the analyte. If not effectively removed, this can lead to low recovery.
-
Analyte Instability: Ilaprazole and its derivatives can be unstable under certain conditions, such as acidic or oxidative environments, leading to degradation and loss of the target analyte.
-
Emulsion Formation: During liquid-liquid extraction, the formation of a stable emulsion between the aqueous and organic layers can prevent a clean separation and lead to analyte loss.
-
Insufficient Mixing or Incubation Time: Inadequate mixing or short incubation times may not allow for the complete transfer of the analyte from the sample matrix to the extraction solvent.
Q3: What extraction methods are typically used for this compound?
The most common methods for extracting this compound from biological matrices like plasma are liquid-liquid extraction (LLE) and solid-phase extraction (SPE). LLE involves partitioning the analyte between two immiscible liquid phases, while SPE utilizes a solid sorbent to retain the analyte, which is then eluted with a suitable solvent. The choice of method often depends on the sample volume, the required level of cleanliness of the final extract, and the available equipment.
Troubleshooting Guides
Low Recovery in Liquid-Liquid Extraction (LLE)
| Potential Cause | Troubleshooting Steps |
| Suboptimal pH | Adjust the pH of the aqueous sample. For weakly basic compounds like this compound, a slightly basic pH can improve partitioning into the organic solvent. |
| Inappropriate Extraction Solvent | Experiment with different organic solvents or solvent mixtures. A combination of a polar and a non-polar solvent can sometimes improve extraction efficiency. |
| Emulsion Formation | - Centrifuge the sample at a higher speed or for a longer duration.- Add a small amount of salt (e.g., sodium chloride) to the aqueous phase to increase its polarity and help break the emulsion.- Use a phase separator cartridge. |
| Incomplete Phase Separation | Ensure complete separation of the aqueous and organic layers before collecting the organic phase. Avoid aspirating any of the aqueous layer. |
| Analyte Adsorption | Silanize glassware to prevent adsorption of the analyte onto the glass surface. |
Low Recovery in Solid-Phase Extraction (SPE)
| Potential Cause | Troubleshooting Steps |
| Incorrect Sorbent | Select a sorbent with appropriate chemistry for this compound. A reverse-phase sorbent (e.g., C18) is often a good starting point. |
| Incomplete Elution | - Increase the volume of the elution solvent.- Use a stronger elution solvent or a mixture of solvents.- Optimize the pH of the elution solvent. |
| Sample Breakthrough | - Ensure the sample is loaded onto the SPE cartridge at a slow and consistent flow rate.- Avoid overloading the cartridge by using an appropriate amount of sorbent for the sample volume and concentration. |
| Drying Issues | Ensure the sorbent is adequately dried after the wash step, as residual water can interfere with the elution of the analyte. |
Data Presentation
Table 1: Reported Extraction Recovery of this compound from Human Plasma
| Analyte | Extraction Method | Recovery (%) | Reference |
| This compound | Liquid-Liquid Extraction | 85.2 - 92.5 |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction of this compound from Plasma
-
Sample Preparation: To 200 µL of plasma in a microcentrifuge tube, add 50 µL of an internal standard solution.
-
Protein Precipitation: Add 600 µL of acetonitrile, vortex for 1 minute, and centrifuge at 10,000 rpm for 10 minutes to precipitate proteins.
-
Extraction: Transfer the supernatant to a clean tube and add 1 mL of ethyl acetate. Vortex for 2 minutes.
-
Phase Separation: Centrifuge at 5,000 rpm for 5 minutes to separate the aqueous and organic layers.
-
Collection: Carefully transfer the upper organic layer to a new tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase for LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction of this compound from Plasma
-
Cartridge Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load 500 µL of pre-treated plasma (e.g., diluted with buffer) onto the cartridge at a slow flow rate (approx. 1 mL/min).
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interfering substances.
-
Drying: Dry the cartridge under vacuum for 5 minutes.
-
Elution: Elute the analyte with 1 mL of methanol into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase for analysis.
Visualizations
Caption: Troubleshooting workflow for low this compound recovery.
Caption: Simplified metabolic pathway and mechanism of action of ilaprazole.
References
Technical Support Center: Simultaneous Determination of Ilaprazole and Ilaprazole Sulfone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the simultaneous determination of ilaprazole and its major metabolite, ilaprazole sulfone. The information is intended for researchers, scientists, and drug development professionals engaged in the analysis of these compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for the simultaneous determination of ilaprazole and this compound?
A1: The most prevalent methods are Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), Ultra-High-Performance Liquid Chromatography (UHPLC), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). These techniques offer high sensitivity and selectivity for quantifying ilaprazole and its metabolites in various matrices, including bulk drugs, pharmaceutical formulations, and biological samples.[1][2][3][4]
Q2: What is the typical metabolic pathway of ilaprazole?
A2: Ilaprazole is primarily metabolized in the liver to form this compound. This biotransformation is mainly catalyzed by the cytochrome P450 enzymes CYP3A4 and CYP3A5.[5] Understanding this pathway is crucial for pharmacokinetic studies and for identifying potential drug-drug interactions.
Q3: What are the key validation parameters to consider when developing a method for ilaprazole and this compound analysis?
A3: According to ICH guidelines, the key validation parameters include accuracy, precision (repeatability and intermediate precision), specificity, linearity, range, limit of detection (LOD), limit of quantification (LOQ), and robustness. It is also important to assess the stability of the analytes under various stress conditions.
Q4: Are there any known stability issues with ilaprazole that I should be aware of during analysis?
A4: Yes, ilaprazole is known to be unstable under certain conditions. Forced degradation studies have shown that it degrades in acidic, basic, and oxidative environments. However, it is relatively stable under alkaline and photolytic conditions. Sample preparation and storage conditions should be carefully controlled to prevent degradation.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Poor Peak Shape (Tailing or Fronting) | Inappropriate mobile phase pH; secondary interactions with the stationary phase; column overload. | Adjust the mobile phase pH to ensure the analytes are in a single ionic form. A pH of around 7.6 or 3.0 has been used successfully. Consider using a column with end-capping to minimize silanol interactions. Reduce the injection volume or sample concentration. |
| Poor Resolution Between Ilaprazole and this compound | Suboptimal mobile phase composition; incorrect column selection. | Optimize the mobile phase by adjusting the ratio of the organic modifier (e.g., acetonitrile or methanol) to the aqueous buffer. A gradient elution may provide better separation than an isocratic one. Ensure the column chemistry (e.g., C18, C8) is suitable for the separation. |
| Inconsistent Retention Times | Fluctuation in mobile phase composition or flow rate; temperature variations. | Ensure the mobile phase is well-mixed and degassed. Use a reliable HPLC pump and check for leaks. Employ a column oven to maintain a consistent temperature. |
| Low Analyte Recovery | Inefficient extraction from the sample matrix; analyte degradation during sample preparation. | Optimize the extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction). Ensure that the pH and solvent composition of the extraction solution are appropriate. Perform sample preparation at a controlled, cool temperature to minimize degradation. |
| Baseline Noise or Drift | Contaminated mobile phase or column; detector issues. | Use high-purity solvents and freshly prepared mobile phase. Flush the column with a strong solvent to remove contaminants. Check the detector lamp and ensure it is properly warmed up. |
| Carryover in LC-MS/MS | Adsorption of analytes to the injector, tubing, or column. | Optimize the needle wash solvent and procedure. Use a gradient elution that includes a high-organic wash step. If carryover persists, investigate potential sources of contamination in the LC system. |
Data Presentation: Method Validation Parameters
The following tables summarize quantitative data from various validated methods for the simultaneous determination of ilaprazole and this compound.
Table 1: HPLC and UPLC Method Parameters
| Parameter | Method 1 (RP-HPLC) | Method 2 (RP-HPLC) | Method 3 (HPLC) |
| Column | Shodex C18 (250x4.6 mm, 5µm) | Hypersil BDS C18 | Agilent C8 (250 mm × 4.6 mm, 5 μm) |
| Mobile Phase | 0.1 M Phosphate Buffer (pH 7.6) : Acetonitrile (50:50, v/v) | Methanol : Water (70:30), pH 3.0 | Methanol and 0.02mmol/L monopotassium phosphate + 0.025 mmol/L sodium hydroxide (gradient) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Detection | UV at 306 nm | UV at 237 nm | UV at 237 nm |
| Retention Time (Ilaprazole) | 5.86 min | 4.4 min | Not specified |
| Linearity Range (Ilaprazole) | 2-16 µg/mL | 5-25 µg/mL | 0.5 - 3.5 µg/ml (for impurities) |
| LOD (Ilaprazole) | 0.01 µg/mL | 0.13 µg/ml | 10 ng/ml (for impurities) |
| LOQ (Ilaprazole) | 0.1 µg/mL | 0.39 µg/ml | 25 ng/ml (for impurities) |
Table 2: LC-MS/MS Method Parameters
| Parameter | Method 1 |
| Column | Thermo HyPURITY C18 (150×2.1 mm, 5 μm) |
| Mobile Phase | 10 mmol/L ammonium formate water-acetonitrile solution (50:50, v/v) |
| Flow Rate | 0.25 mL/min |
| Detection | ESI-MS/MS (Positive Ion Mode) |
| Linearity Range (Ilaprazole) | 0.23 - 2400.00 ng/mL |
| Linearity Range (this compound) | 0.06 - 45.00 ng/mL |
| LLOQ (Ilaprazole) | 0.23 ng/mL |
| LLOQ (this compound) | 0.06 ng/mL |
| Intra-day Precision (RSD) | < 15% |
| Inter-day Precision (RSD) | < 15% |
| Accuracy (RE) | within 15% |
Experimental Protocols
Protocol 1: RP-HPLC Method for Ilaprazole in Bulk and Pharmaceutical Dosage Forms
-
Chromatographic Conditions:
-
Column: Shodex C18 (250x4.6 mm, 5µm)
-
Mobile Phase: A mixture of 0.1 M phosphate buffer (pH adjusted to 7.6) and Acetonitrile (50:50, v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 306 nm.
-
Injection Volume: 20 µL.
-
-
Standard Solution Preparation:
-
Accurately weigh and dissolve an appropriate amount of ilaprazole reference standard in the mobile phase to obtain a known concentration.
-
Prepare a series of dilutions from the stock solution to construct a calibration curve (e.g., 2-16 µg/mL).
-
-
Sample Preparation (Tablet Formulation):
-
Weigh and finely powder a representative number of tablets.
-
Accurately weigh a portion of the powder equivalent to a specific amount of ilaprazole and transfer it to a volumetric flask.
-
Add a portion of the mobile phase, sonicate to dissolve the drug, and then dilute to volume with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Identify the ilaprazole peak based on the retention time of the standard.
-
Quantify the amount of ilaprazole in the sample using the calibration curve.
-
Protocol 2: LC-MS/MS Method for Ilaprazole and its Metabolites in Human Plasma
-
Chromatographic and Mass Spectrometric Conditions:
-
Column: Thermo HyPURITY C18 (150×2.1 mm, 5 μm).
-
Mobile Phase: 10 mmol/L ammonium formate water-acetonitrile solution (50:50, v/v).
-
Flow Rate: 0.25 mL/min.
-
Mass Spectrometer: Triple quadrupole with positive electrospray ionization (ESI+).
-
MRM Transitions:
-
Ilaprazole: m/z 367.2 → m/z 184.0
-
This compound: m/z 383.3 → m/z 184.1
-
Internal Standard (e.g., Omeprazole): m/z 346.2 → m/z 198.0
-
-
-
Standard and QC Sample Preparation:
-
Prepare stock solutions of ilaprazole, this compound, and the internal standard (IS) in a suitable organic solvent.
-
Spike blank human plasma with working solutions to create calibration standards and quality control (QC) samples at various concentrations.
-
-
Sample Preparation (Plasma):
-
To a 0.2 mL aliquot of plasma sample (standard, QC, or unknown), add the internal standard solution.
-
Perform protein precipitation by adding a precipitating agent (e.g., acetonitrile).
-
Vortex and centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.
-
-
Data Analysis:
-
Integrate the peak areas for the analytes and the IS.
-
Calculate the peak area ratio of the analyte to the IS.
-
Construct a calibration curve by plotting the peak area ratio against the analyte concentration for the calibration standards.
-
Determine the concentration of the analytes in the QC and unknown samples from the calibration curve.
-
Visualizations
Caption: General experimental workflow for the analysis of ilaprazole and this compound.
Caption: A logical flowchart for troubleshooting common analytical issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Method development and validation of ilaprazole in dosage forms. [wisdomlib.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Ilaprazole, a new proton pump inhibitor, is primarily metabolized to this compound by CYP3A4 and 3A5 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Investigating Inter-individual Variability in Ilaprazole Metabolism to Sulfone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the inter-individual variability in the metabolism of ilaprazole to its sulfone metabolite.
Frequently Asked Questions (FAQs)
Q1: What is the primary metabolic pathway for the conversion of ilaprazole to ilaprazole sulfone?
The primary metabolic pathway for the formation of this compound is sulfoxidation, which is predominantly catalyzed by the cytochrome P450 enzyme CYP3A4, with a minor contribution from CYP3A5.[1][2] This reaction is a key step in the overall metabolism of ilaprazole.
Q2: What is the role of CYP2C19 in ilaprazole metabolism?
Unlike many other proton pump inhibitors (PPIs), CYP2C19 plays a minimal to negligible role in the metabolism of ilaprazole to its sulfone metabolite.[3] This characteristic contributes to the lower inter-individual pharmacokinetic variability of ilaprazole compared to other PPIs whose metabolism is significantly influenced by CYP2C19 genetic polymorphisms.[4]
Q3: What are the known factors contributing to inter-individual variability in ilaprazole metabolism?
While the influence of CYP2C19 polymorphism is minimal, some inter-individual variability in ilaprazole metabolism can be attributed to:
-
CYP3A4 and CYP3A5 Activity: Variations in the expression and activity of CYP3A4 and CYP3A5 enzymes can lead to differences in the rate of ilaprazole sulfoxidation. Genetic polymorphisms in CYP3A4 may play a role, though this is an area of ongoing research.
-
Nonenzymatic Reduction: Some research suggests that a significant portion of ilaprazole clearance may occur through a nonenzymatic reduction to ilaprazole sulfide, rather than CYP3A4-mediated oxidation. The extent of this pathway can vary among individuals.
-
Sex and Disease State: Studies have indicated that sex and the presence of conditions such as duodenal ulcers can influence the pharmacokinetic parameters of ilaprazole.
Q4: I am observing a significant amount of ilaprazole sulfide in my in vitro experiments, is this expected?
Yes, the formation of ilaprazole sulfide is an important consideration. While this compound is a major enzymatic metabolite, ilaprazole can also undergo nonenzymatic reduction to ilaprazole sulfide. This reaction can occur in human liver microsome incubations even in the absence of NADPH, a cofactor required for CYP enzyme activity. Therefore, observing ilaprazole sulfide alongside the sulfone metabolite is not unusual and represents an alternative clearance pathway.
Troubleshooting Guides
Issue 1: High Variability in this compound Formation in Human Liver Microsomes (HLMs)
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Possible Cause 1: Inter-individual differences in CYP3A4/5 activity in HLM donors.
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Troubleshooting Step: If possible, procure HLMs from genotyped donors to assess the impact of CYP3A4/5 polymorphisms on metabolism. Use a control substrate for CYP3A4 (e.g., midazolam) to normalize the activity across different HLM batches.
-
-
Possible Cause 2: Inconsistent incubation conditions.
-
Troubleshooting Step: Ensure precise control over incubation time, temperature (37°C), pH (typically 7.4), and protein concentration. Verify the concentration and activity of the NADPH-regenerating system.
-
-
Possible Cause 3: Substrate concentration.
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Troubleshooting Step: Determine the Michaelis-Menten kinetics (Km and Vmax) for ilaprazole sulfoxidation in your system to ensure you are working within a linear range of enzyme activity.
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Issue 2: Lower than Expected this compound Formation
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Possible Cause 1: Predominance of the nonenzymatic reduction pathway.
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Troubleshooting Step: Quantify the amount of ilaprazole sulfide formed in your incubations. The ratio of sulfone to sulfide can provide insights into the relative importance of the two pathways under your experimental conditions.
-
-
Possible Cause 2: Inhibition of CYP3A4/5 activity.
-
Troubleshooting Step: Check for any potential inhibitors in your reaction mixture, including solvents (e.g., DMSO concentration should be kept low, typically <0.5%). Run a positive control reaction with a known CYP3A4 substrate and inhibitor (e.g., ketoconazole) to confirm enzyme activity and inhibition.
-
-
Possible Cause 3: Poor quality of HLMs or recombinant enzymes.
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Troubleshooting Step: Test the activity of your enzyme source with a probe substrate for CYP3A4. If using recombinant enzymes, ensure proper storage and handling to maintain activity.
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Issue 3: Unexpected Peaks in LC-MS/MS Analysis
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Possible Cause 1: Formation of other metabolites.
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Troubleshooting Step: Ilaprazole can be metabolized to other minor products, such as hydroxylated metabolites. Consult literature for known minor metabolites and their mass transitions. High-resolution mass spectrometry can aid in the identification of unknown peaks.
-
-
Possible Cause 2: In-source fragmentation or adduct formation.
-
Troubleshooting Step: Optimize the electrospray ionization (ESI) source conditions (e.g., capillary voltage, gas flow, temperature) to minimize in-source fragmentation. Check for common adducts (e.g., sodium, potassium) in your mass spectra.
-
-
Possible Cause 3: Contamination.
-
Troubleshooting Step: Analyze blank samples (matrix without analyte) to identify any background contamination. Ensure the purity of your standards and reagents.
-
Data Presentation
Table 1: In Vitro Enzyme Kinetics of Ilaprazole Sulfoxidation
| Enzyme | Intrinsic Clearance (CLint) | Reference |
| CYP3A4 | 16-fold higher than CYP3A5 | |
| CYP3A5 | Lower activity | |
| Other CYPs (1A2, 2A6, 2B6, 2C8, 2C9, 2C19, 2D6, 2E1) | No substantial effect observed |
Table 2: Pharmacokinetic Parameters of Ilaprazole in Healthy Chinese Subjects (Single 10 mg Oral Dose)
| Parameter | Mean Value | Unit | Reference |
| Cmax (Maximum Plasma Concentration) | 90-102 | ng/mL | |
| AUC0-∞ (Area Under the Curve) | 500-900 | ng·h/mL | |
| t1/2 (Half-life) | 4.5 | h |
Table 3: Pharmacokinetic Parameters of Intravenous Ilaprazole in Healthy Subjects
| Dose (mg) | Cmax (ng/mL) | AUC0-t (μg·h/mL) | CL (L/h) | Vd (L) | t1/2 (h) | Reference |
| 5 | - | - | 3.1 | 11.5 | 3.0 | |
| 10 | - | - | 3.1 | 11.5 | 3.0 | |
| 20 | - | - | 3.1 | 11.5 | 3.0 | |
| 30 | - | - | 3.1 | 11.5 | 3.0 |
Experimental Protocols
Protocol 1: In Vitro Metabolism of Ilaprazole using Human Liver Microsomes
-
Materials:
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Human Liver Microsomes (HLMs)
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Ilaprazole
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NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
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Potassium phosphate buffer (100 mM, pH 7.4)
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Internal standard (e.g., a structurally similar compound not present in the matrix)
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Acetonitrile (for protein precipitation)
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LC-MS/MS system
-
-
Procedure:
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Prepare a stock solution of ilaprazole in a suitable solvent (e.g., methanol or DMSO).
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In a microcentrifuge tube, combine HLMs (final concentration typically 0.2-1.0 mg/mL), potassium phosphate buffer, and ilaprazole (at various concentrations to determine kinetics).
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Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the NADPH regenerating system. For control incubations (to assess non-enzymatic degradation), add buffer instead of the NADPH system.
-
Incubate at 37°C in a shaking water bath for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).
-
Stop the reaction by adding ice-cold acetonitrile containing the internal standard.
-
Vortex and centrifuge to precipitate the proteins.
-
Transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.
-
-
Analysis:
-
Quantify the concentrations of ilaprazole, this compound, and ilaprazole sulfide using a validated LC-MS/MS method.
-
Calculate the rate of metabolite formation and substrate depletion to determine kinetic parameters.
-
Protocol 2: Clinical Pharmacokinetic Study of Ilaprazole
-
Study Design:
-
A single-center, open-label, single-dose or multiple-dose study in healthy volunteers.
-
Subjects are administered a single oral dose of ilaprazole (e.g., 10 mg).
-
Blood samples are collected at pre-defined time points (e.g., pre-dose, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24 hours post-dose).
-
-
Sample Collection and Processing:
-
Collect blood samples in tubes containing an appropriate anticoagulant (e.g., EDTA).
-
Centrifuge the blood samples to separate plasma.
-
Store plasma samples at -80°C until analysis.
-
-
Bioanalysis:
-
Develop and validate a sensitive and specific LC-MS/MS method for the simultaneous quantification of ilaprazole and this compound in human plasma.
-
The method should include a suitable internal standard.
-
-
Pharmacokinetic Analysis:
-
Use non-compartmental analysis to determine the following pharmacokinetic parameters for both ilaprazole and this compound:
-
Maximum plasma concentration (Cmax)
-
Time to reach Cmax (Tmax)
-
Area under the plasma concentration-time curve from time zero to the last measurable concentration (AUC0-t) and extrapolated to infinity (AUC0-∞)
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Terminal elimination half-life (t1/2)
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Apparent total body clearance (CL/F)
-
Apparent volume of distribution (Vd/F)
-
-
Visualizations
References
- 1. Ilaprazole, a new proton pump inhibitor, is primarily metabolized to this compound by CYP3A4 and 3A5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Biotransformation of Ilaprazole in Human Liver Microsomes and Human: Role of CYP3A4 in Ilaprazole Clearance and Drug-Drug Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
optimizing experimental conditions for CYP3A4-mediated ilaprazole sulfone formation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize experimental conditions for CYP3A4-mediated ilaprazole sulfone formation.
Frequently Asked Questions (FAQs)
Q1: What is the primary enzyme responsible for this compound formation?
A1: The formation of this compound, the major metabolite of ilaprazole, is predominantly catalyzed by the cytochrome P450 enzyme CYP3A4.[1][2] CYP3A5 also contributes to this metabolic pathway, but with a significantly lower intrinsic clearance compared to CYP3A4.[1][2]
Q2: What are the typical in vitro systems used to study this reaction?
A2: The most common in vitro systems are human liver microsomes (HLMs) and recombinant human CYP3A4 enzymes expressed in systems like insect cells or bacteria.[1] HLMs contain a mixture of drug-metabolizing enzymes, providing a more physiologically relevant environment, while recombinant enzymes allow for the study of a single CYP isoform's activity in isolation.
Q3: What are the key components of the in vitro incubation mixture?
A3: A typical incubation mixture includes a source of CYP3A4 (HLMs or recombinant enzyme), ilaprazole (the substrate), a buffer system to maintain pH, and a cofactor, most commonly an NADPH-regenerating system.
Q4: Why is an NADPH-regenerating system necessary?
A4: Cytochrome P450 enzymes require NADPH as a cofactor to provide the reducing equivalents for the monooxygenase reaction. An NADPH-regenerating system, typically consisting of NADP+, glucose-6-phosphate (G6P), and glucose-6-phosphate dehydrogenase (G6PDH), ensures a sustained supply of NADPH throughout the incubation period, preventing cofactor depletion from becoming a rate-limiting factor.
Q5: How is the formation of this compound typically measured?
A5: The concentration of this compound is most commonly quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method offers high sensitivity and selectivity for distinguishing and quantifying ilaprazole and its metabolites.
Experimental Protocols
Protocol 1: Determination of this compound Formation using Human Liver Microsomes
This protocol outlines a standard procedure to measure the rate of this compound formation catalyzed by CYP3A4 in human liver microsomes.
Materials:
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Ilaprazole
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Pooled Human Liver Microsomes (HLMs)
-
Potassium Phosphate Buffer (0.1 M, pH 7.4)
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NADPH-Regenerating System (Solution A: NADP+, G6P; Solution B: G6PDH)
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Positive Control Inhibitor: Ketoconazole
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Acetonitrile (ice-cold)
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Internal Standard (e.g., a structurally similar but chromatographically distinct compound)
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96-well plates
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Incubator/shaking water bath (37°C)
-
LC-MS/MS system
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of ilaprazole in a suitable organic solvent (e.g., methanol or DMSO). Ensure the final solvent concentration in the incubation is less than 1% to avoid enzyme inhibition.
-
Prepare a stock solution of the positive control inhibitor, ketoconazole.
-
On the day of the experiment, thaw the HLMs on ice and dilute to the desired concentration in 0.1 M potassium phosphate buffer (pH 7.4).
-
Prepare the NADPH-regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate, add the HLM suspension.
-
Add the ilaprazole working solution to achieve the desired final substrate concentration.
-
For inhibitor control wells, add the ketoconazole working solution. For vehicle control wells, add the corresponding solvent.
-
Pre-incubate the plate at 37°C for 5-10 minutes with shaking.
-
Initiate the reaction by adding the NADPH-regenerating system to all wells.
-
-
Reaction Termination and Sample Preparation:
-
At designated time points (e.g., 0, 5, 10, 20, 30, and 60 minutes), terminate the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.
-
Centrifuge the plate to pellet the precipitated proteins.
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Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples for the presence and quantity of this compound. A validated LC-MS/MS method with appropriate calibration standards and quality controls should be used.
-
Data Presentation
Table 1: Recommended Incubation Conditions for this compound Formation
| Parameter | Recommended Range | Notes |
| Enzyme Source | Pooled Human Liver Microsomes or Recombinant CYP3A4 | HLM protein concentration: 0.1 - 1.0 mg/mL. Recombinant CYP3A4: 5 - 50 pmol/mL. |
| Substrate | Ilaprazole | Concentration should ideally bracket the Km value. If unknown, start with a range of 1 - 50 µM. |
| Cofactor | NADPH-Regenerating System | Typically includes 1.3 mM NADP+, 3.3 mM G6P, 0.4 U/mL G6PDH, and 3.3 mM MgCl₂. |
| Buffer | Potassium Phosphate Buffer | 50 - 100 mM, pH 7.4. |
| Incubation Time | 0 - 60 minutes | Linearity of the reaction rate should be established within this timeframe. |
| Incubation Temperature | 37°C | |
| Solvent Concentration | < 1% (v/v) | To minimize solvent-induced enzyme inhibition. |
| Positive Control | Ketoconazole | A potent and specific inhibitor of CYP3A4. |
Table 2: Typical Kinetic Parameters for CYP3A4 Substrates (for reference)
| Substrate | Km (µM) | Vmax (pmol/min/pmol CYP) |
| Testosterone | 20 - 50 | 10 - 30 |
| Midazolam | 2 - 10 | 5 - 15 |
| Nifedipine | 10 - 100 | 20 - 50 |
| Ilaprazole | Data not available in the searched literature | Data not available in the searched literature |
Note: The kinetic parameters for ilaprazole sulfoxidation by CYP3A4 were not explicitly found in the searched literature. Researchers should determine these empirically.
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Steps |
| No or very low this compound formation | 1. Inactive CYP3A4 enzyme. 2. Degraded NADPH or faulty regenerating system. 3. Incorrect buffer pH. 4. Presence of a potent inhibitor in the reagents. | 1. Use a new lot of HLMs or recombinant CYP3A4. Run a positive control substrate (e.g., testosterone) to verify enzyme activity. 2. Prepare fresh NADPH-regenerating system solutions. Test the system's ability to generate NADPH independently. 3. Verify the pH of the buffer. CYP3A4 activity is optimal around pH 7.4. 4. Test for contamination in your substrate or buffer solutions. |
| High variability between replicates | 1. Inaccurate pipetting. 2. Inhomogeneous suspension of microsomes. 3. Inconsistent incubation times. | 1. Use calibrated pipettes and ensure proper technique. 2. Gently vortex the HLM suspension before aliquoting. 3. Use a multichannel pipette for simultaneous addition of reagents to start and stop reactions. |
| Non-linear reaction rate over time | 1. Substrate depletion. 2. Cofactor (NADPH) depletion. 3. Enzyme instability or product inhibition. | 1. Use a higher initial substrate concentration or shorter incubation times. 2. Ensure the NADPH-regenerating system is working efficiently. 3. Shorten the incubation time to measure the initial linear rate. |
| Unexpectedly high background signal in LC-MS/MS | 1. Contamination of the mobile phase or column. 2. Matrix effects from the incubation components. | 1. Flush the LC system and use fresh, high-purity solvents. 2. Optimize the sample preparation method (e.g., solid-phase extraction) to remove interfering substances. |
| Atypical (non-Michaelis-Menten) kinetics | CYP3A4 is known to exhibit atypical kinetics (e.g., sigmoidal curves, substrate inhibition) due to its complex active site. | This may be a true reflection of the enzyme's behavior. Use appropriate kinetic models (e.g., Hill equation, substrate inhibition models) to analyze the data. |
Visualizations
Caption: Experimental workflow for determining CYP3A4-mediated this compound formation.
Caption: A logical troubleshooting workflow for common issues in CYP3A4 assays.
References
Technical Support Center: Analysis of Ilaprazole and Its Sulfone Metabolite in Forced Degradation Studies
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the analysis of ilaprazole and its sulfone metabolite in forced degradation studies.
Frequently Asked Questions (FAQs)
Q1: Under what conditions is ilaprazole known to degrade?
A1: Based on forced degradation studies, ilaprazole is susceptible to degradation under hydrolytic (acidic and alkaline), oxidative, and photolytic conditions.[1][2] It is generally found to be more stable under dry heat conditions.[1][2]
Q2: What are the major degradation products of ilaprazole observed in these studies?
A2: Ilaprazole sulfone is a primary metabolite and a known related impurity that can be formed during degradation.[3] Another identified related substance is ilaprazole sulfur ether. Studies have shown the formation of various degradants under different stress conditions, which can be characterized using techniques like LC-MS.
Q3: What analytical techniques are most suitable for stability-indicating assays of ilaprazole?
A3: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most commonly employed techniques for the separation and quantification of ilaprazole and its degradation products. These methods are capable of resolving the parent drug from its degradants, which is a key requirement for a stability-indicating assay.
Troubleshooting Guides
Issue 1: Poor resolution between ilaprazole and its degradation products in HPLC.
-
Possible Cause 1: Inappropriate Column or Mobile Phase.
-
Solution: A C18 column is commonly reported to provide good separation. Experiment with different mobile phase compositions. A common mobile phase consists of a buffer (e.g., ammonium acetate) and an organic solvent like acetonitrile. Adjusting the pH of the buffer and the ratio of the organic solvent can significantly impact resolution.
-
-
Possible Cause 2: Suboptimal Flow Rate or Gradient.
-
Solution: Optimize the flow rate; a rate of 1.0 mL/min is frequently used. If using a gradient elution, adjust the gradient profile to allow for better separation of closely eluting peaks.
-
Issue 2: Inconsistent or low recovery of ilaprazole from stressed samples.
-
Possible Cause 1: Incomplete Neutralization.
-
Solution: After acid or base hydrolysis, ensure the sample is completely neutralized before injection. Residual acid or base can affect the chromatography and the stability of the analyte.
-
-
Possible Cause 2: Analyte Adsorption.
-
Solution: Use silanized glassware to prevent adsorption of the drug substance to the glass surface, especially at low concentrations. Ensure the sample solvent is compatible with the analyte and the mobile phase.
-
Issue 3: Appearance of unexpected peaks in the chromatogram.
-
Possible Cause 1: Contamination.
-
Solution: Ensure all solvents are of HPLC grade and glassware is thoroughly cleaned. Run a blank injection of the solvent to check for any background contamination.
-
-
Possible Cause 2: Further Degradation of Primary Degradants.
-
Solution: The degradation process can be complex, with initial degradation products breaking down further. Time-course studies can help in understanding the degradation pathway and identifying transient species.
-
Experimental Protocols
Forced Degradation Studies Protocol
This protocol outlines the typical stress conditions applied to ilaprazole to induce degradation.
-
Acid Hydrolysis:
-
Dissolve ilaprazole in 0.1 N Hydrochloric Acid.
-
Incubate the solution for a specified period (e.g., 1 to 24 hours).
-
At each time point, withdraw an aliquot and neutralize it with an equivalent concentration of sodium hydroxide.
-
Dilute the neutralized sample with the mobile phase to a suitable concentration for analysis.
-
-
Alkaline Hydrolysis:
-
Dissolve ilaprazole in 0.1 N Sodium Hydroxide.
-
Incubate the solution for a specified period (e.g., 1 to 24 hours).
-
At each time point, withdraw an aliquot and neutralize it with an equivalent concentration of hydrochloric acid.
-
Dilute the neutralized sample with the mobile phase for analysis.
-
-
Oxidative Degradation:
-
Dissolve ilaprazole in a solution of 3% Hydrogen Peroxide (H₂O₂).
-
Incubate for a specified duration (e.g., 1 to 24 hours).
-
Dilute the sample with the mobile phase for analysis.
-
-
Thermal Degradation:
-
Expose the solid drug substance to dry heat in an oven at a controlled temperature (e.g., 70-80°C) for a defined period (e.g., up to 8 days).
-
At each time point, withdraw a sample, dissolve it in the mobile phase, and dilute it to the target concentration for analysis.
-
-
Photolytic Degradation:
-
Expose the solid drug substance to UV light (e.g., 254 nm) in a photostability chamber for a specified duration (e.g., 7 days).
-
Prepare a solution of the exposed sample in the mobile phase for analysis.
-
Example HPLC Method Parameters
-
Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: Ammonium acetate buffer (pH 3.2) and Acetonitrile (55:45, v/v)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 303 nm
-
Injection Volume: 20 µL
Data Presentation
Table 1: Summary of Ilaprazole Degradation under Various Stress Conditions
| Stress Condition | Reagent Concentration | Duration | Percentage Degradation | Reference |
| Acid Hydrolysis | 0.1 N HCl | 1 hour | 7.15% | |
| 24 hours | 27.28% | |||
| Alkaline Hydrolysis | 0.1 N NaOH | 1 hour | 6.58% | |
| 24 hours | 23.28% | |||
| Oxidative Degradation | 3% H₂O₂ | 1 hour | 5.12% | |
| 24 hours | 22.57% | |||
| Thermal Degradation | Dry Heat (80°C) | 8 days | No significant degradation | |
| Photolytic Degradation | UV Light (254 nm) | 7 days | Stable |
Note: Degradation percentages can vary based on specific experimental conditions.
Visualizations
Caption: Experimental workflow for forced degradation studies of ilaprazole.
Caption: Simplified degradation pathways of ilaprazole under stress conditions.
References
Validation & Comparative
Comparative Analysis of Ilaprazole Sulfone Formation Rates and Other Proton Pump Inhibitor (PPI) Metabolites
Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of the formation rates of ilaprazole sulfone with the sulfone metabolites of other widely used proton pump inhibitors (PPIs). The information is supported by available experimental data to delineate the metabolic profiles of these compounds.
Introduction to PPI Metabolism
Proton pump inhibitors are a class of drugs that profoundly suppress gastric acid secretion. Their metabolism is a critical determinant of their efficacy and potential for drug-drug interactions. A key metabolic pathway for many PPIs is the oxidation of the sulfoxide group to a sulfone metabolite, primarily mediated by cytochrome P450 (CYP) enzymes in the liver. Ilaprazole, a newer generation PPI, exhibits a distinct metabolic profile compared to its predecessors. While older PPIs like omeprazole, lansoprazole, and pantoprazole are predominantly metabolized by the polymorphic CYP2C19 enzyme, ilaprazole's metabolism is mainly governed by CYP3A4. This difference has significant implications for its pharmacokinetic variability and interaction potential.
Metabolic Pathway of PPIs to Sulfone Metabolites
The formation of sulfone metabolites from PPIs is an oxidation reaction catalyzed by CYP enzymes, with CYP3A4 playing a significant role, particularly for ilaprazole.
Metabolic conversion of PPIs to their sulfone metabolites by CYP3A4.
Comparative Quantitative Data on Sulfone Formation
The following table summarizes the available kinetic data for the formation of sulfone metabolites of various PPIs mediated by CYP3A4 in human liver microsomes. It is important to note that direct comparative studies with identical experimental conditions are limited, and thus, the data presented is a compilation from various sources.
| Proton Pump Inhibitor | Key Enzyme | Kinetic Parameter | Value | Reference |
| Ilaprazole | CYP3A4 | Intrinsic Clearance (CLint) | 16-fold higher than CYP3A5 | [1][2] |
| Lansoprazole | CYP3A4 | Apparent K_m | ~100 µM | |
| Intrinsic Clearance (CLint) of (-)-lansoprazole | 0.023 ± 0.001 mL/min/mg | [3] | ||
| Intrinsic Clearance (CLint) of (+)-lansoprazole | 0.006 ± 0.000 mL/min/mg | [3] | ||
| Omeprazole | CYP3A4 | Intrinsic Clearance (CLint) of S-omeprazole | 10-fold higher than R-omeprazole | [4] |
| Tenatoprazole | CYP3A4 | K_m | 4.0 mM | |
| k_cat | 2.7 min⁻¹ | |||
| Pantoprazole | CYP3A4 | V_max, K_m | Not explicitly found in searches | |
| Esomeprazole | CYP3A4 | V_max, K_m | Not explicitly found in searches |
Note: A recent study suggests that for ilaprazole, non-enzymatic sulfoxide reduction to ilaprazole sulfide may be a more significant clearance pathway in humans than the CYP3A4-mediated sulfoxide oxidation to this compound. This finding could imply that the formation of this compound is a minor metabolic route. For omeprazole and its S-isomer esomeprazole, while CYP3A4 is responsible for sulfone formation, the primary metabolic pathway is hydroxylation by CYP2C19.
Experimental Protocols
The determination of kinetic parameters for PPI sulfone formation typically involves in vitro studies using human liver microsomes or recombinant human CYP enzymes. A generalized experimental workflow is outlined below.
Experimental Workflow for Determining PPI Sulfone Formation Rates
A generalized workflow for in vitro PPI metabolism studies.
Key Methodological Details:
-
Enzyme Source: Pooled human liver microsomes (HLMs) or cDNA-expressed recombinant human CYP3A4 are commonly used. HLMs provide a more physiologically relevant environment, while recombinant enzymes allow for the study of a specific isoform's contribution.
-
Substrate Concentrations: A range of PPI concentrations is used to determine Michaelis-Menten kinetics (V_max and K_m).
-
Cofactors: An NADPH-regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) is essential to support CYP enzyme activity.
-
Incubation: Reactions are typically carried out at 37°C in a buffered solution (e.g., potassium phosphate buffer, pH 7.4). The reaction is initiated by adding the NADPH-regenerating system and stopped at various time points by adding a quenching solvent like cold acetonitrile.
-
Analytical Method: The formation of the sulfone metabolite is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and specificity.
-
Data Analysis: Kinetic parameters such as V_max (maximum reaction velocity) and K_m (Michaelis constant) are determined by fitting the data to the Michaelis-Menten equation using non-linear regression analysis. Intrinsic clearance (CL_int) is then calculated as the ratio of V_max to K_m.
Discussion and Conclusion
The available data indicate that ilaprazole's metabolism to its sulfone metabolite is primarily driven by CYP3A4, a departure from older PPIs that are more reliant on CYP2C19. This distinction suggests that ilaprazole's pharmacokinetics may be less affected by CYP2C19 genetic polymorphisms, which are a known source of inter-individual variability in the response to other PPIs.
The intrinsic clearance of this compound formation by CYP3A4 is noted to be significantly higher than by CYP3A5. For lansoprazole and omeprazole, CYP3A4-mediated sulfoxidation is also observed, with stereoselectivity favoring one enantiomer over the other. However, the emergence of evidence suggesting that non-enzymatic reduction is the main clearance pathway for ilaprazole complicates direct comparisons based solely on sulfone formation rates. If sulfoxidation is a minor pathway for ilaprazole's overall disposition, the rate of sulfone formation may have less clinical significance compared to PPIs where this pathway is more prominent.
For a more definitive comparison, further studies providing specific V_max and K_m values for the sulfone formation of all major PPIs under standardized in vitro conditions are warranted. Such data would allow for a more direct and quantitative assessment of the relative importance of the CYP3A4-mediated sulfoxidation pathway across this class of drugs. Researchers should also consider the contribution of other metabolic pathways, such as the non-enzymatic reduction of ilaprazole, when evaluating the overall pharmacokinetic profile and potential for drug-drug interactions.
References
- 1. Ilaprazole, a new proton pump inhibitor, is primarily metabolized to this compound by CYP3A4 and 3A5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Role of CYP3A4 and CYP2C19 in the stereoselective metabolism of lansoprazole by human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
CYP3A4 Demonstrates Superior Catalytic Activity in Ilaprazole Sulfoxidation Compared to CYP3A5
For Immediate Release
Busan, South Korea – In the metabolic pathway of the proton pump inhibitor ilaprazole, the cytochrome P450 isoform CYP3A4 exhibits significantly higher catalytic efficiency in sulfoxidation than its counterpart, CYP3A5. A key in vitro study reveals that the intrinsic clearance for the formation of ilaprazole sulfone, the major metabolite, is 16-fold greater with CYP3A4 than with CYP3A5[1][2][3]. This finding positions CYP3A4 as the predominant enzyme responsible for this specific metabolic reaction.
Ilaprazole, a substituted benzimidazole, is primarily metabolized in the liver. The sulfoxidation of ilaprazole is a critical step in its biotransformation. Investigations using cDNA-expressed recombinant CYP enzymes have identified the CYP3A subfamily as the main catalysts for this reaction.[1][2] While both CYP3A4 and CYP3A5 contribute to the formation of this compound, their catalytic activities are markedly different.
Further studies have corroborated the primary role of the CYP3A subfamily in ilaprazole metabolism. The sulfoxidation of ilaprazole was significantly inhibited by ketoconazole, a known CYP3A inhibitor. Conversely, selective inhibitors for other CYP isoforms, such as CYP1A2, CYP2A6, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP2E1, showed no substantial effect on the reaction.
However, it is important to note that some research presents a conflicting perspective, suggesting that sulfoxide reduction to ilaprazole sulfide may be the major metabolic pathway for ilaprazole in human liver microsomes, and that this process could be non-enzymatic. This alternative pathway challenges the widely held view that CYP3A4-mediated sulfoxidation is the primary clearance route for ilaprazole.
Despite these differing views, the available kinetic data clearly indicates a higher efficiency of CYP3A4 in the sulfoxidation of ilaprazole when compared directly with CYP3A5.
Quantitative Comparison of Catalytic Activity
The following table summarizes the key kinetic parameter for the sulfoxidation of ilaprazole by CYP3A4 and CYP3A5.
| Enzyme | Catalytic Activity Metric | Value | Reference |
| CYP3A4 | Intrinsic Clearance (Vmax/Km) | 16-fold higher than CYP3A5 | |
| CYP3A5 | Intrinsic Clearance (Vmax/Km) | - |
Experimental Protocols
The comparative catalytic activities of CYP3A4 and CYP3A5 in ilaprazole sulfoxidation were determined through a series of in vitro experiments. A detailed methodology is outlined below.
1. Recombinant Enzyme Incubation:
-
Enzymes: cDNA-expressed recombinant human CYP3A4 and CYP3A5 were used.
-
Substrate: Ilaprazole was introduced to the enzyme systems.
-
Incubation Conditions: The enzymes and substrate were incubated in a controlled environment, typically a buffered solution at 37°C, to facilitate the metabolic reaction. The incubation mixture also contained an NADPH-generating system to support the catalytic activity of the CYP enzymes.
2. Inhibition Assays:
-
To confirm the specificity of the CYP3A enzymes, a panel of selective CYP inhibitors was used.
-
Ketoconazole, a potent CYP3A inhibitor, was used to demonstrate the involvement of this subfamily.
-
Inhibitors for other CYP isoforms were used as negative controls to rule out their significant contribution to ilaprazole sulfoxidation.
3. Analytical Method:
-
Technique: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) was employed for the quantitative analysis of the metabolite.
-
Procedure: Following the incubation period, the reaction was quenched, and the samples were processed to extract the analyte. The concentration of the formed this compound was then accurately measured using LC-MS/MS.
4. Kinetic Analysis:
-
The rates of this compound formation at various substrate concentrations were determined.
-
These data were then used to calculate the intrinsic clearance (Vmax/Km), which represents the catalytic efficiency of the enzyme.
Visualizing the Metabolic Pathways and Experimental Workflow
The following diagrams illustrate the metabolic pathways of ilaprazole and the experimental workflow for assessing catalytic activity.
Figure 1. Metabolic pathways of ilaprazole.
References
Validating Ilaprazole Sulfone as a Specific Biomarker for CYP3A4/5 Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of ilaprazole sulfone with established alternatives as a specific biomarker for Cytochrome P450 3A4/5 (CYP3A4/5) activity. The information presented herein is supported by experimental data to aid researchers in making informed decisions for their drug development programs.
Ilaprazole, a proton pump inhibitor, undergoes metabolism to its major metabolite, this compound, primarily catalyzed by the CYP3A4 and CYP3A5 enzymes.[1] In vitro studies have demonstrated a significant correlation between the formation of this compound and CYP3A-mediated activities, suggesting its potential as a specific biomarker for CYP3A4/5 function.[1] However, emerging evidence indicates that a non-enzymatic sulfoxide reduction pathway may be the predominant clearance mechanism for ilaprazole in humans, which presents a significant challenge to the validation of this compound as a reliable and specific biomarker for CYP3A4/5 activity.[2][3]
Comparative Analysis of this compound and Midazolam
Midazolam is a widely accepted probe substrate for assessing CYP3A4/5 activity in both in vitro and in vivo settings. A direct comparative study evaluating this compound against midazolam as a CYP3A4/5 biomarker is not extensively available in the current literature. However, based on existing data, a comparative assessment can be made.
| Feature | This compound | Midazolam | References |
| Primary Metabolizing Enzyme | CYP3A4/5 | CYP3A4/5 | |
| Specificity | Potentially confounded by a significant non-enzymatic reduction pathway. | Considered a relatively specific substrate for CYP3A4/5. | |
| In Vitro Correlation | Formation correlates well with testosterone 6β-hydroxylation and midazolam 1'-hydroxylation. | Well-established correlation with CYP3A4/5 activity. | |
| Clinical Validation | Limited clinical data specifically validating its use as a biomarker. | Extensively validated in clinical drug-drug interaction studies. | |
| Potential for Drug-Drug Interactions | Ilaprazole itself shows some potential for drug-drug interactions. | Known to be sensitive to inhibitors and inducers of CYP3A4. |
Experimental Data on Ilaprazole Metabolism
In vitro experiments using human liver microsomes (HLMs) have been crucial in elucidating the metabolic pathways of ilaprazole. The intrinsic clearance for the formation of this compound by CYP3A4 is reportedly 16-fold higher than that by CYP3A5.
| Enzyme System | Key Findings | References |
| Human Liver Microsomes (HLMs) | Ilaprazole is metabolized to this compound, and this reaction is significantly inhibited by the CYP3A inhibitor ketoconazole. | |
| cDNA-expressed recombinant CYPs | CYP3A is the major enzyme responsible for the conversion of ilaprazole to this compound. | |
| Human Liver Microsomes (HLMs) - Alternative Pathway | Evidence suggests that non-enzymatic sulfoxide reduction to ilaprazole sulfide is the major biotransformation pathway, with no this compound detected in human urine and feces. |
Experimental Protocols
Protocol 1: In Vitro Ilaprazole Metabolism in Human Liver Microsomes
Objective: To determine the kinetics of this compound formation in human liver microsomes and assess the contribution of CYP3A4/5.
Materials:
-
Ilaprazole
-
Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., G-6-P, G-6-PDH, and NADP+)
-
Potassium phosphate buffer (pH 7.4)
-
Ketoconazole (CYP3A4/5 inhibitor)
-
Acetonitrile (for reaction termination)
-
Internal standard for LC-MS/MS analysis
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of ilaprazole in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, pre-incubate HLMs (final concentration 0.2-0.5 mg/mL) in potassium phosphate buffer at 37°C for 5 minutes.
-
Add ilaprazole to the incubation mixture at various concentrations (e.g., 1-100 µM) and briefly pre-incubate.
-
To assess the role of CYP3A4/5, a parallel set of incubations should be performed with the inclusion of ketoconazole (a potent CYP3A4/5 inhibitor) at a concentration known to cause maximal inhibition (e.g., 1 µM).
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate at 37°C for a specified time (e.g., 15-30 minutes). The incubation time should be within the linear range of metabolite formation.
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant for the formation of this compound using a validated LC-MS/MS method.
-
Calculate the kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation. The contribution of CYP3A4/5 can be estimated by comparing the rate of metabolite formation in the presence and absence of ketoconazole.
Visualizations
Metabolic Pathways of Ilaprazole
Caption: Metabolic pathways of ilaprazole.
Experimental Workflow for In Vitro Metabolism Assay
Caption: In vitro ilaprazole metabolism workflow.
Conclusion
The validation of this compound as a specific biomarker for CYP3A4/5 activity is complex. While in vitro data strongly support the role of CYP3A4/5 in its formation, the existence of a potentially dominant non-enzymatic clearance pathway in humans raises significant concerns about its specificity and reliability as a biomarker. The lack of direct comparative clinical studies against established biomarkers like midazolam further limits its current applicability.
For researchers considering the use of this compound as a CYP3A4/5 biomarker, it is crucial to:
-
Acknowledge the conflicting evidence: The potential for a significant non-enzymatic clearance pathway must be considered when interpreting data.
-
Conduct thorough validation studies: Head-to-head comparisons with established biomarkers like midazolam in relevant clinical settings are necessary.
-
Employ multiple biomarkers: In the absence of a definitive validation, using a panel of biomarkers, including midazolam, may provide a more robust assessment of CYP3A4/5 activity.
Further research is warranted to quantify the relative contributions of the enzymatic and non-enzymatic pathways to ilaprazole clearance in vivo. Such studies will be instrumental in definitively determining the utility of this compound as a specific and reliable biomarker for CYP3A4/5 activity in drug development.
References
- 1. Ilaprazole, a new proton pump inhibitor, is primarily metabolized to this compound by CYP3A4 and 3A5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biotransformation of Ilaprazole in Human Liver Microsomes and Human: Role of CYP3A4 in Ilaprazole Clearance and Drug-Drug Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biotransformation of Ilaprazole in Human Liver Microsomes and Human: Role of CYP3A4 in Ilaprazole Clearance and Drug-Drug Interaction | Semantic Scholar [semanticscholar.org]
A Comparative Guide to Cross-Reactivity in Immunoassays for Ilaprazole and its Sulfone Metabolite
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for assessing the cross-reactivity of immunoassays developed for the quantitative analysis of ilaprazole, a novel proton pump inhibitor. A critical aspect of immunoassay validation is determining the specificity of the antibody, particularly its potential to cross-react with major metabolites such as ilaprazole sulfone. This document presents a standardized experimental protocol, hypothetical performance data, and visual workflows to aid in the objective comparison and evaluation of immunoassay performance.
Introduction to Ilaprazole and the Importance of Specificity
Ilaprazole is a next-generation proton pump inhibitor (PPI) used in the treatment of acid-related gastrointestinal disorders.[1][2] Like other PPIs, it exerts its therapeutic effect by irreversibly inhibiting the H+/K+ ATPase (proton pump) in gastric parietal cells, thereby reducing gastric acid secretion.[1][2][3] Ilaprazole is metabolized in the liver, primarily by cytochrome P450 enzymes, into several metabolites, with this compound being a major derivative.
For pharmacokinetic and toxicokinetic studies, as well as therapeutic drug monitoring, it is crucial to have specific immunoassays that can accurately quantify the parent drug, ilaprazole, without significant interference from its metabolites. Cross-reactivity with this compound could lead to an overestimation of ilaprazole concentrations, resulting in erroneous pharmacokinetic profiling and clinical dose adjustments. Therefore, a thorough assessment of immunoassay cross-reactivity is a mandatory step in assay development and validation.
Experimental Protocols
A competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a common format for the quantification of small molecules like ilaprazole and for assessing cross-reactivity. The following protocol describes a typical workflow for determining the cross-reactivity of an anti-ilaprazole antibody with this compound.
Competitive ELISA Protocol for Cross-Reactivity Assessment
Objective: To determine the half-maximal inhibitory concentration (IC50) for ilaprazole and its sulfone metabolite and to calculate the percentage of cross-reactivity.
Materials:
-
High-binding 96-well microtiter plates
-
Anti-ilaprazole primary antibody
-
Ilaprazole-horseradish peroxidase (HRP) conjugate
-
Ilaprazole standard
-
This compound metabolite standard
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H2SO4)
-
Microplate reader
Procedure:
-
Coating: Coat the wells of a 96-well microtiter plate with the anti-ilaprazole primary antibody diluted in coating buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer to remove any unbound antibody.
-
Blocking: Add blocking buffer to each well to block any remaining non-specific binding sites. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Competitive Reaction:
-
Prepare serial dilutions of the ilaprazole standard and the this compound metabolite standard in assay buffer.
-
Add the standard dilutions and the metabolite dilutions to separate wells.
-
Add a fixed concentration of the ilaprazole-HRP conjugate to all wells.
-
Incubate for 1-2 hours at room temperature to allow for competition between the free analyte (ilaprazole or its metabolite) and the ilaprazole-HRP conjugate for binding to the coated antibody.
-
-
Washing: Repeat the washing step to remove unbound reagents.
-
Signal Development: Add the TMB substrate solution to each well and incubate in the dark for 15-30 minutes.
-
Stopping the Reaction: Add the stop solution to each well to quench the reaction.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
Data Presentation
The data obtained from the competitive ELISA can be used to generate dose-response curves for both ilaprazole and its sulfone metabolite. From these curves, the IC50 values are determined. The percent cross-reactivity is then calculated using the following formula:
% Cross-Reactivity = (IC50 of Ilaprazole / IC50 of this compound) x 100
The following table summarizes hypothetical data for a comparative assessment.
| Compound | IC50 (ng/mL) | % Cross-Reactivity |
| Ilaprazole | 10 | 100% |
| This compound | 250 | 4% |
Interpretation: In this hypothetical example, the anti-ilaprazole antibody exhibits high specificity for ilaprazole, with a low cross-reactivity of 4% for the sulfone metabolite. This indicates that the immunoassay can selectively measure ilaprazole with minimal interference from its major metabolite.
Mandatory Visualizations
Mechanism of Action and Experimental Workflow
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Ilaprazole's mechanism of action in a gastric parietal cell.
Caption: Workflow for competitive ELISA-based cross-reactivity assessment.
Conclusion
The specificity of an immunoassay is paramount for the accurate quantification of therapeutic drugs like ilaprazole. This guide has outlined a standard protocol for assessing cross-reactivity with the major metabolite, this compound. The provided hypothetical data and workflows serve as a practical resource for researchers and scientists in the field of drug development. It is imperative that each laboratory validates the cross-reactivity of their specific immunoassay to ensure the generation of reliable and accurate data for pharmacokinetic and clinical studies. The low cross-reactivity demonstrated in the hypothetical data would be the desired outcome for a highly specific and reliable ilaprazole immunoassay.
References
A Head-to-Head Comparison of Ilaprazole and Omeprazole: Efficacy and Metabolite Profiles
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparative analysis of two proton pump inhibitors (PPIs), ilaprazole and omeprazole, focusing on their clinical efficacy and metabolic profiles. The following sections present a comprehensive overview of their performance, supported by experimental data, to inform research and drug development efforts in the field of acid-related disorders.
Comparative Efficacy in Acid-Related Disorders
Multiple clinical trials have demonstrated that ilaprazole is an effective and well-tolerated treatment for duodenal and gastric ulcers, with efficacy comparable, and in some instances superior, to omeprazole, often at a lower dosage.[1]
A randomized, double-blind, multicenter trial involving 235 patients with active duodenal ulcers found that 10 mg of ilaprazole daily resulted in a 93.1% healing rate at week 4, compared to 89.8% for 20 mg of omeprazole daily.[2] Another study comparing 5 mg and 10 mg of ilaprazole with 20 mg of omeprazole for gastroduodenal ulcers also concluded that ilaprazole is as tolerable, safe, and efficacious as omeprazole at a much lower dose.[2]
Table 1: Comparative Efficacy of Ilaprazole and Omeprazole in Duodenal Ulcer Healing
| Study | Drug & Dosage | Number of Patients | 4-Week Healing Rate (%) |
| Wang et al. (NCT00953381)[2] | Ilaprazole 5 mg/day | - | 86.4 |
| Ilaprazole 10 mg/day | - | 93.1 | |
| Ilaprazole 20 mg/day | - | 86.4 | |
| Omeprazole 20 mg/day | 235 (total) | 89.8 |
Metabolite Profiles and Pharmacokinetics
The key distinction between ilaprazole and omeprazole lies in their metabolic pathways, which significantly influences their pharmacokinetic profiles and potential for drug-drug interactions.
Omeprazole is extensively metabolized in the liver, primarily by the polymorphic cytochrome P450 (CYP) enzyme CYP2C19, and to a lesser extent by CYP3A4.[3] This dependence on CYP2C19 results in significant inter-individual variability in plasma concentrations and clinical efficacy, particularly in individuals with different CYP2C19 genotypes (e.g., poor, intermediate, extensive, and ultrarapid metabolizers). The major metabolites of omeprazole are 5-hydroxyomeprazole and omeprazole sulfone.
In contrast, ilaprazole is predominantly metabolized by CYP3A4 and CYP3A5 to its major metabolite, ilaprazole sulfone. Its metabolism is not significantly influenced by CYP2C19 genetic polymorphisms. This leads to more predictable pharmacokinetics and potentially more consistent acid suppression across different patient populations. Other identified metabolites of ilaprazole include ilaprazole thiol ether and various hydroxylated and reductive derivatives.
Table 2: Comparative Pharmacokinetic Parameters of Ilaprazole and Omeprazole
| Parameter | Ilaprazole | Omeprazole |
| Primary Metabolizing Enzymes | CYP3A4, CYP3A5 | CYP2C19, CYP3A4 |
| Major Metabolites | This compound | 5-hydroxyomeprazole, Omeprazole sulfone |
| Influence of CYP2C19 Polymorphism | Not significant | Significant |
| Bioavailability | - | 30-40% |
| Time to Peak Plasma Concentration | - | 0.5-3.5 hours |
| Plasma Half-life | Longer than other PPIs | 0.5-1 hour |
| Protein Binding | - | ~95% |
Experimental Protocols
Quantification of Ilaprazole and its Metabolites in Human Plasma by LC-MS/MS
Objective: To determine the plasma concentrations of ilaprazole, this compound, and ilaprazole thiol ether for pharmacokinetic analysis.
Methodology:
-
Sample Preparation: 0.2 mL of human plasma is mixed with 100 μL of 50 mmol/L ammonium formate and 50 μL of an internal standard solution (e.g., 280 ng/mL omeprazole). 0.6 mL of methyl tert-butyl ether (MTBE) is added for liquid-liquid extraction. The mixture is vortexed for 2 minutes and then centrifuged at 11,500 x g for 10 minutes. The organic layer is separated, evaporated to dryness under nitrogen, and the residue is reconstituted in 200 μL of the mobile phase.
-
Chromatographic Separation: A 10 μL aliquot of the reconstituted sample is injected into a liquid chromatography system. Separation is achieved on a C18 column (e.g., Thermo HyPURITY C18, 150x2.1 mm, 5 μm) with an isocratic mobile phase of 10 mmol/L ammonium formate in water and acetonitrile (50:50, v/v) at a flow rate of 0.25 mL/min.
-
Mass Spectrometric Detection: The analytes are detected using a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in the positive ion mode. The multiple reaction monitoring (MRM) transitions are m/z 367.2 → 184.0 for ilaprazole, m/z 383.3 → 184.1 for this compound, and m/z 351.2 → 168.1 for ilaprazole thiol ether.
Quantification of Omeprazole and its Metabolites in Human Plasma by HPLC-MS
Objective: To determine the plasma concentrations of omeprazole, 5-hydroxyomeprazole, and omeprazole sulfone.
Methodology:
-
Sample Preparation: 0.25 mL of plasma is subjected to liquid-liquid extraction.
-
Chromatographic Separation: Separation is performed on a C18 column (e.g., ProntoSil AQ) using a gradient elution with 10 mM ammonium acetate in water (pH 7.25) and acetonitrile.
-
Mass Spectrometric Detection: Detection is carried out using a mass spectrometer in the selected ion monitoring (SIM) mode, monitoring the protonated molecular ions [M+H]+ at m/z 346 for omeprazole, m/z 362 for 5-hydroxyomeprazole and omeprazole sulfone, and m/z 300 for the internal standard.
Visualizing the Mechanisms and Workflows
To further elucidate the processes involved, the following diagrams illustrate the key pathways and experimental procedures.
References
A Comparative Guide: Ilaprazole's Efficacy in Relation to its Plasma Concentrations
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of ilaprazole's performance with other proton pump inhibitors (PPIs), focusing on the correlation between its plasma concentrations and clinical efficacy. The information is supported by experimental data from various clinical trials to aid in research and drug development.
Ilaprazole is a next-generation proton pump inhibitor (PPI) that effectively suppresses gastric acid secretion. Its clinical efficacy in treating acid-related disorders, such as erosive esophagitis (EE) and duodenal ulcers, is closely linked to its pharmacokinetic profile. A key characteristic of ilaprazole is its metabolism to ilaprazole sulfone, the primary metabolite found in plasma. While direct quantitative data correlating this compound plasma concentrations with clinical outcomes are not extensively detailed in publicly available literature, the plasma concentration of the parent drug, ilaprazole, serves as a strong surrogate for its pharmacodynamic effect and, consequently, its clinical efficacy.
Pharmacokinetic and Efficacy Data
The following tables summarize key pharmacokinetic parameters of ilaprazole and its clinical efficacy in comparison to other PPIs, particularly esomeprazole.
Table 1: Pharmacokinetic Parameters of Ilaprazole and Esomeprazole
| Parameter | Ilaprazole (10 mg) | Ilaprazole (20 mg) | Ilaprazole (40 mg) | Esomeprazole (40 mg) |
| Cmax (ng/mL) | 236 - 292 | ~1871.3 | - | - |
| AUC0-24h (ng·h/mL) | 1766.6 - 2243.7 | ~7400 | - | - |
| t½ (hours) | 3-6 | 3-6 | 3-6 | 0.5-2 |
| Primary Metabolizing Enzyme | CYP3A4/5 | CYP3A4/5 | CYP3A4/5 | CYP2C19, CYP3A4 |
Data compiled from multiple sources. Cmax (maximum plasma concentration), AUC (area under the curve), t½ (half-life).
Table 2: Clinical Efficacy of Ilaprazole vs. Esomeprazole in Erosive Esophagitis (8-Week Healing Rates)
| Study Medication | Healing Rate (Full Analysis Set) | Healing Rate (Per-Protocol Set) | Symptom Disappearance Rate |
| Ilaprazole (10 mg) | 88.79% | 94.90% | 75.81%[1] |
| Esomeprazole (40 mg) | 84.76% | 93.33% | 76.71%[1] |
A randomized, double-blind, multi-center study demonstrated that ilaprazole (10 mg/day) has a similar efficacy and safety profile to esomeprazole (40 mg/day) in the treatment of reflux esophagitis[2]. Another study also found that after 8 weeks of treatment, the healing rates for ilaprazole 10 mg and esomeprazole 40 mg were comparable[1][3].
Experimental Protocols
The data presented in this guide are derived from rigorous clinical trials. Below are summaries of the methodologies employed in key studies.
Study on Efficacy and Safety of Ilaprazole in Reflux Esophagitis
-
Study Design: A randomized, double-blind, multi-center, active-comparison study.
-
Patient Population: Patients diagnosed with reflux esophagitis.
-
Dosing Regimens:
-
Ilaprazole group: 10 mg or 15 mg once daily for 8 weeks.
-
Esomeprazole group: 40 mg once daily for 8 weeks.
-
-
Efficacy Assessment:
-
Primary Endpoint: Healing rate of erosive esophagitis assessed by gastroscopy at 4 and 8 weeks.
-
Secondary Endpoint: Assessment of heartburn and reflux symptoms at baseline, 4, and 8 weeks.
-
-
Pharmacokinetic Analysis: While not the primary focus of this efficacy study, pharmacokinetic parameters are typically determined in Phase I trials by collecting serial blood samples after drug administration and analyzing plasma concentrations of the drug and its metabolites using methods like LC-MS/MS.
Pharmacokinetic and Pharmacodynamic Study in Healthy Subjects
-
Study Design: A randomized, open-label, single-center, 4-period crossover study.
-
Participant Population: 40 healthy volunteers.
-
Dosing Regimens: Ilaprazole (10, 20, or 40 mg) or esomeprazole (40 mg) administered once daily for 5 days with a washout period of at least 5 days.
-
Pharmacokinetic Assessment: Blood samples were collected at scheduled time points over 24 hours after dosing on Day 1 and Day 5 to determine plasma concentrations.
-
Pharmacodynamic Assessment: Intragastric pH was measured continuously over 24 hours after dosing on Day 1 and Day 5 to evaluate the extent and duration of acid suppression.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the metabolic pathway of ilaprazole and a typical workflow for a clinical trial assessing its efficacy.
Caption: Metabolic Pathway of Ilaprazole.
Caption: Clinical Trial Workflow.
References
- 1. A randomized, double blind, controlled, multi center study of Ilaparazole in the treatment of reflux esophagitis-Phase III clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Randomized, Double-blind, Active-Controlled, Multi-center Study of Ilaprazole in the Treatment of Reflux Esophagitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Drug treatment strategies for erosive esophagitis in adults: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
species-specific differences in the metabolism of ilaprazole to ilaprazole sulfone
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ilaprazole, a potent proton pump inhibitor, undergoes extensive metabolism primarily mediated by the cytochrome P450 (CYP) enzyme system. In humans, the formation of ilaprazole sulfone is predominantly catalyzed by CYP3A4, with a minor contribution from CYP3A5.[1][2][3] Interestingly, recent studies suggest that in humans, a non-enzymatic sulfoxide reduction to ilaprazole sulfide may be a more significant metabolic clearance pathway than the oxidation to this compound.[4] In rats, ilaprazole is also metabolized to this compound, among other metabolites. However, a comprehensive, direct comparison of the kinetic parameters for this compound formation across various preclinical species such as monkeys, dogs, rats, and mice is not currently available in the public domain.
Comparative Metabolism Overview
While precise quantitative data for a direct cross-species comparison of this compound formation is lacking, the available information on the metabolic pathways in different species is summarized below.
| Species | Primary Metabolic Pathway to Sulfone | Key Enzymes Involved | Additional Notes |
| Human | Sulfoxidation | CYP3A4 >> CYP3A5 | Sulfoxide reduction to ilaprazole sulfide is a major metabolic route, potentially exceeding sulfone formation. |
| Monkey | Data not available | Expected to be primarily CYP3A mediated | |
| Dog | Data not available | Expected to be primarily CYP3A mediated | |
| Rat | Sulfoxidation | Primarily CYP3A mediated | This compound is a known metabolite. |
| Mouse | Data not available | Expected to be primarily CYP3A mediated |
Experimental Protocols
To generate comparative data on ilaprazole metabolism, a standardized in vitro experiment using liver microsomes from different species is recommended.
In Vitro Metabolism of Ilaprazole in Liver Microsomes
Objective: To determine the kinetic parameters (Vmax, Km, and intrinsic clearance) of this compound formation in liver microsomes from human, monkey, dog, rat, and mouse.
Materials:
-
Ilaprazole
-
This compound (as a reference standard)
-
Pooled liver microsomes from human, monkey, dog, rat, and mouse
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile (ACN) or other suitable organic solvent for quenching
-
Internal standard (e.g., a structurally similar but chromatographically distinct compound)
-
LC-MS/MS system
Procedure:
-
Preparation of Incubation Mixtures:
-
Prepare a stock solution of ilaprazole in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, combine liver microsomes (e.g., 0.2-0.5 mg/mL final protein concentration), potassium phosphate buffer, and the NADPH regenerating system.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
-
Initiation of Reaction:
-
Add ilaprazole to the pre-warmed incubation mixture to initiate the metabolic reaction. A range of substrate concentrations (e.g., 0.1 to 100 µM) should be used to determine enzyme kinetics.
-
Incubate at 37°C with gentle shaking for a predetermined time (e.g., 0, 5, 15, 30, and 60 minutes) to ensure linear formation of the metabolite.
-
-
Termination of Reaction:
-
Stop the reaction by adding a cold quenching solution (e.g., 2 volumes of acetonitrile) containing the internal standard.
-
-
Sample Processing:
-
Centrifuge the samples to precipitate proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Develop and validate a sensitive and specific LC-MS/MS method for the simultaneous quantification of ilaprazole and this compound.
-
Use a suitable C18 column for chromatographic separation.
-
Optimize mass spectrometry parameters for the detection of the parent drug and its metabolite.
-
-
Data Analysis:
-
Construct a calibration curve for this compound using the reference standard.
-
Calculate the rate of formation of this compound at each substrate concentration.
-
Determine the kinetic parameters (Vmax and Km) by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.
-
Calculate the intrinsic clearance (CLint) as the ratio of Vmax to Km.
-
Visualizations
Metabolic Pathway of Ilaprazole
Caption: Metabolic pathways of ilaprazole.
Experimental Workflow for In Vitro Metabolism Study
Caption: General workflow for in vitro drug metabolism studies.
References
- 1. Biotransformation of Ilaprazole in Human Liver Microsomes and Human: Role of CYP3A4 in Ilaprazole Clearance and Drug-Drug Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biotransformation of Ilaprazole in Human Liver Microsomes and Human: Role of CYP3A4 in Ilaprazole Clearance and Drug-Drug Interaction | Semantic Scholar [semanticscholar.org]
- 3. Ilaprazole, a new proton pump inhibitor, is primarily metabolized to this compound by CYP3A4 and 3A5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of Ilaprazole Sulfone: A Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the proper management and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the proper disposal of ilaprazole sulfone, a metabolite of the proton pump inhibitor ilaprazole. In the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach is recommended, treating it as a potentially hazardous pharmaceutical waste. This protocol is based on information from the SDS of the parent compound, ilaprazole, and general guidelines for pharmaceutical and laboratory waste disposal.
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, it is crucial to adhere to standard laboratory safety practices. While the Safety Data Sheet for the parent compound, ilaprazole, does not classify it as a hazardous substance, one SDS describes it as a "pharmaceutical related compound of unknown potency"[1]. Therefore, caution is advised.
Personal Protective Equipment (PPE):
-
Gloves: Wear protective gloves to prevent skin contact.[1][2]
-
Lab Coat: A lab coat or other protective clothing should be worn.
In Case of a Spill:
-
Avoid generating dust.
-
Wear appropriate personal protective equipment during cleanup.
-
Sweep or vacuum the spillage and collect it in a suitable, sealed container for disposal.
-
Prevent the substance from entering drains or water courses.
| Safety Measure | Recommendation | Source |
| Eye Contact | Rinse with pure water for at least 15 minutes and consult a doctor. | |
| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor. | |
| Inhalation | Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately. | |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately. |
Step-by-Step Disposal Procedure for this compound
1. Waste Identification and Segregation:
-
Treat all this compound waste, including pure compounds, contaminated labware (e.g., glassware, pipette tips), and personal protective equipment, as potentially hazardous pharmaceutical waste.
-
Do not mix this compound waste with non-hazardous laboratory trash.
-
Segregate the waste into designated, properly labeled containers. Hazardous pharmaceutical waste is typically collected in black containers.
2. Waste Collection and Labeling:
-
Collect this compound waste in a suitable, leak-proof, and sealable container.
-
Clearly label the container with the words "Hazardous Waste" and the chemical name "this compound". The label should also include the date of accumulation.
3. Storage of Chemical Waste:
-
Store the waste container in a designated, secure area away from incompatible materials.
-
Ensure the container is kept closed except when adding waste.
4. Professional Disposal:
-
Do not dispose of this compound down the drain or in regular trash.
-
Arrange for the collection and disposal of the waste by a licensed hazardous waste disposal company.
-
Provide the disposal company with all available safety information, including the Safety Data Sheets for the parent compound, ilaprazole.
5. Documentation:
-
Maintain a record of the amount of this compound waste generated and the date of its disposal.
Disposal Workflow for this compound
The following diagram outlines the decision-making process for the proper disposal of this compound in a laboratory setting.
References
Personal protective equipment for handling Ilaprazole sulfone
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Ilaprazole sulfone. The following procedural steps and operational plans are designed to ensure the safe handling, storage, and disposal of this compound in a laboratory setting.
This compound is the primary metabolite of Ilaprazole, an orally active proton pump inhibitor.[1][2] While specific safety data for this compound is limited, the handling precautions are based on the safety data sheet (SDS) for the parent compound, Ilaprazole, due to their structural similarities.
Personal Protective Equipment (PPE)
When handling this compound, it is imperative to use appropriate personal protective equipment to prevent exposure.[3][4] The following table summarizes the recommended PPE.
| Protection Type | Equipment | Standard/Specification |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields | Conforming to EN 166 (EU) or NIOSH (US)[3] |
| Skin Protection | Fire/flame resistant and impervious clothing; Chemical impermeable gloves | Gloves must satisfy EU Directive 89/686/EEC and the standard EN 374 |
| Respiratory Protection | NIOSH-approved N100 or CEN-approved FFP3 particulate respirators (as a backup to ventilation) | To be used if exposure limits are exceeded or if irritation is experienced |
Operational Plan for Handling
Safe handling of this compound requires a controlled environment and adherence to strict protocols to minimize exposure risk.
Preparation and Engineering Controls:
-
Handle the compound in a well-ventilated place, preferably in a laboratory fume hood or other form of local exhaust ventilation.
-
Ensure emergency exits and a risk-elimination area are established.
-
Avoid the formation of dust and aerosols.
-
Use non-sparking tools to prevent fire from electrostatic discharge.
Step-by-Step Handling Procedure:
-
Inspect PPE: Before starting, inspect all PPE, especially gloves, for any damage.
-
Weighing: Carefully weigh the desired amount of this compound in a fume hood.
-
Dissolving: If preparing a solution, add the solvent to the powder slowly to avoid splashing. This compound may be dissolved in DMSO for in vitro studies.
-
Post-Handling: After handling, wash hands thoroughly.
Spill and Accidental Release Measures:
-
Personal Precautions: In case of a spill, wear full personal protective equipment. Avoid breathing vapors, mist, dust, or gas and ensure adequate ventilation. Evacuate personnel to a safe area.
-
Environmental Precautions: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains or water courses.
-
Containment and Cleaning: Collect the spillage and arrange for disposal. Keep the chemical in suitable, closed containers for disposal. Use spark-proof tools and explosion-proof equipment during cleanup.
Storage and Disposal Plans
Storage Conditions: Proper storage is essential to maintain the integrity of this compound and ensure safety.
| Storage Parameter | Condition |
| Container | Store in a tightly closed container. |
| Environment | Keep in a dry, cool, and well-ventilated place. |
| Incompatibilities | Store apart from foodstuff containers or incompatible materials. |
| Long-term Storage (Powder) | -20°C for 3 years; 4°C for 2 years. |
| In Solvent | -80°C for 6 months; -20°C for 1 month. |
Disposal Procedures:
-
Chemical Disposal: The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing. Do not discharge into sewer systems.
-
Contaminated Packaging: Containers can be triple-rinsed and offered for recycling or reconditioning. Alternatively, the packaging can be punctured to make it unusable for other purposes and then disposed of in a sanitary landfill.
-
General Guidance: For non-controlled substances in a research setting where a take-back program is unavailable, mix the medicine with an unappealing substance like dirt or used coffee grounds, place it in a sealed plastic bag, and dispose of it in the trash.
First Aid Measures
In the event of exposure, immediate medical attention is required.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately. |
| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor. |
| Eye Contact | Rinse with pure water for at least 15 minutes. Consult a doctor. |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately. |
Experimental Workflow
The following diagram illustrates the standard workflow for handling this compound in a research environment.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
